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  • Product: (1-(sec-Butyl)piperidin-4-yl)methanamine
  • CAS: 1247409-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract (1-(sec-Butyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative that serves as a valuable building block in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(sec-Butyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly within the realm of drug discovery. Its structural motif, featuring a piperidine core with a sec-butyl group on the nitrogen and a methanamine substituent at the 4-position, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, reactivity, and safety considerations. The strategic incorporation of the sec-butyl group can influence the molecule's lipophilicity and metabolic stability, making it a point of interest for medicinal chemists aiming to fine-tune the pharmacokinetic profiles of drug candidates.

Nomenclature and Structural Elucidation

  • IUPAC Name: (1-(sec-Butyl)piperidin-4-yl)methanamine

  • CAS Number: 1247409-53-5[1]

  • Molecular Formula: C₁₀H₂₂N₂[2]

  • Molecular Weight: 170.30 g/mol [3]

  • InChI Key: LOAYQUZBFYOMBS-UHFFFAOYSA-N[4]

  • Canonical SMILES: CCC(C)N1CCC(CN)CC1[3]

The structure of (1-(sec-Butyl)piperidin-4-yl)methanamine consists of a central piperidine ring. A sec-butyl group is attached to the nitrogen atom of the piperidine ring, and a methanamine (-CH₂NH₂) group is located at the C4 position. The hydrochloride salt of this compound is also commercially available, with the molecular formula C₁₀H₂₃ClN₂ and a molecular weight of 206.76 g/mol .

Structural Diagram:

Caption: 2D structure of (1-(sec-Butyl)piperidin-4-yl)methanamine.

Physicochemical Properties

A comprehensive table of the physicochemical properties of (1-(sec-Butyl)piperidin-4-yl)methanamine is provided below. It is important to note that while some data is available from commercial suppliers, other values are predicted using computational models due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂[2]
Molecular Weight 170.30 g/mol [3]
Physical Form Solid
CAS Number 1247409-53-5[1]
Storage Sealed in dry, 2-8°C[3]

Synthesis and Purification

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine is most commonly achieved through a reductive amination reaction. This versatile method allows for the formation of the N-sec-butyl group by reacting a suitable piperidine precursor with 2-butanone in the presence of a reducing agent. A representative synthetic workflow is outlined below.

Synthetic Workflow Diagram:

G start Starting Material: Tert-butyl (piperidin-4-ylmethyl)carbamate step1 Reductive Amination: + 2-Butanone + Sodium triacetoxyborohydride + Dichloroethane (DCE) start->step1 intermediate Intermediate: Tert-butyl ((1-(sec-butyl)piperidin-4-yl)methyl)carbamate step1->intermediate step2 Boc Deprotection: + Trifluoroacetic acid (TFA) + Dichloromethane (DCM) intermediate->step2 product Final Product: (1-(sec-Butyl)piperidin-4-yl)methanamine step2->product purification Purification: Aqueous work-up and Column Chromatography product->purification G cluster_0 Core Scaffold cluster_1 Synthetic Modification cluster_2 Drug Candidate Core (1-(sec-Butyl)piperidin-4-yl)methanamine Modification Attachment of Pharmacophore (P) via Primary Amine Core->Modification Derivatization Candidate Biologically Active Molecule (e.g., Receptor Antagonist) Modification->Candidate Leads to

Sources

Exploratory

(1-(sec-Butyl)piperidin-4-yl)methanamine molecular weight and formula

An In-Depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract: This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (1-(sec-Butyl)piperidin-4-yl)methanamine, a piperidine derivative with significant potential in medicinal chemistry and drug development. We delve into its fundamental molecular properties, outline a detailed synthetic pathway, and describe state-of-the-art analytical techniques for its characterization. Furthermore, this guide explores the promising therapeutic applications of this compound, drawing parallels with other piperidine derivatives that have shown efficacy in various pharmacological contexts. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in medicinal chemistry. Piperidine derivatives have demonstrated a wide spectrum of biological activities, underscoring their importance in the development of novel therapeutics. The subject of this guide, (1-(sec-Butyl)piperidin-4-yl)methanamine, represents a promising entity within this chemical class, warranting a detailed exploration of its properties and potential applications.

Core Molecular Properties of (1-(sec-Butyl)piperidin-4-yl)methanamine

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key molecular identifiers for (1-(sec-Butyl)piperidin-4-yl)methanamine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.30 g/mol [1]
CAS Number 1247409-53-5[1][2]
Canonical SMILES CCC(C)N1CCC(CN)CC1[1]

Synthesis Pathway: A Strategic Approach

A robust and reproducible synthetic route is essential for the reliable production of (1-(sec-Butyl)piperidin-4-yl)methanamine. The following proposed synthesis is a multi-step process commencing from commercially available starting materials.

Overview of the Synthetic Strategy

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine can be efficiently achieved through a pathway involving the reductive amination of a suitable piperidone precursor, followed by the introduction of the aminomethyl moiety. This strategy offers a high degree of control and scalability.

Synthesis_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive_Amination N-Boc-4-piperidone->Reductive_Amination sec-Butylamine, NaBH(OAc)₃ tert-butyl_4-(sec-butylamino)piperidine-1-carboxylate tert-butyl_4-(sec-butylamino)piperidine-1-carboxylate Reductive_Amination->tert-butyl_4-(sec-butylamino)piperidine-1-carboxylate Boc_Deprotection Boc_Deprotection tert-butyl_4-(sec-butylamino)piperidine-1-carboxylate->Boc_Deprotection TFA or HCl 1-(sec-Butyl)piperidin-4-amine 1-(sec-Butyl)piperidin-4-amine Boc_Deprotection->1-(sec-Butyl)piperidin-4-amine Amide_Coupling Amide_Coupling 1-(sec-Butyl)piperidin-4-amine->Amide_Coupling Ethyl formate N-(1-(sec-Butyl)piperidin-4-yl)formamide N-(1-(sec-Butyl)piperidin-4-yl)formamide Amide_Coupling->N-(1-(sec-Butyl)piperidin-4-yl)formamide Reduction Reduction N-(1-(sec-Butyl)piperidin-4-yl)formamide->Reduction LiAlH₄ Final_Product (1-(sec-Butyl)piperidin-4-yl)methanamine Reduction->Final_Product

Caption: Proposed synthetic pathway for (1-(sec-Butyl)piperidin-4-yl)methanamine.

Detailed Experimental Protocol

Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone in a suitable solvent such as dichloromethane, add sec-butylamine. The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Boc Deprotection. The resulting tert-butyl 4-(sec-butylamino)piperidine-1-carboxylate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent, to remove the tert-butyloxycarbonyl (Boc) protecting group.[3]

Step 3: Amide Formation. The deprotected 1-(sec-butyl)piperidin-4-amine is then reacted with an acylating agent like ethyl formate to yield N-(1-(sec-butyl)piperidin-4-yl)formamide.

Step 4: Reduction of the Amide. The final step involves the reduction of the formamide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent to yield the target compound, (1-(sec-butyl)piperidin-4-yl)methanamine.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Key signals in the ¹H NMR spectrum are expected in the aliphatic region, corresponding to the protons of the piperidine ring and the sec-butyl group.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique to confirm the molecular weight of the compound. The resulting spectrum should exhibit a prominent molecular ion peak ([M+H]⁺).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N stretching vibrations.[4]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.[5] The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.[5]

Analytical_Workflow Crude_Product Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Elucidation Structural_Elucidation Pure_Compound->Structural_Elucidation Purity_Assessment Purity_Assessment Pure_Compound->Purity_Assessment NMR ¹H & ¹³C NMR Structural_Elucidation->NMR MS ESI-MS Structural_Elucidation->MS FTIR FTIR Structural_Elucidation->FTIR HPLC HPLC Purity_Assessment->HPLC CHN_Analysis Elemental Analysis Purity_Assessment->CHN_Analysis

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Potential Applications in Drug Development

The structural features of (1-(sec-Butyl)piperidin-4-yl)methanamine suggest its potential utility in several therapeutic areas. The piperidine core is a well-established pharmacophore in central nervous system (CNS) active agents and other drug classes.

Analgesics

Piperidine is a core component of morphine and other potent analgesics.[6] The development of novel piperidine derivatives is an active area of research for identifying new pain management therapies, particularly those targeting opioid receptors.[6] The specific substitution pattern of (1-(sec-Butyl)piperidin-4-yl)methanamine could modulate its binding affinity and selectivity for various receptor subtypes.

NLRP3 Inflammasome Inhibitors

Recent studies have highlighted the role of piperidine-containing compounds as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response.[7][8] The development of NLRP3 inhibitors is a promising strategy for the treatment of a wide range of inflammatory diseases.

Conclusion

(1-(sec-Butyl)piperidin-4-yl)methanamine is a piperidine derivative with a compelling profile for further investigation in the field of drug discovery. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, and a comprehensive analytical strategy. The exploration of its potential therapeutic applications, particularly in the areas of analgesia and inflammation, is a promising avenue for future research. The information presented herein is intended to serve as a valuable resource for scientists dedicated to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Benchchem.
  • BLD Pharm. (1-Methyl-4-piperidinyl)methanamine.
  • Zafar, S. et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Alchem Pharmtech. CAS 1247409-53-5 | (1-(sec-Butyl)piperidin-4-yl)methanamine.
  • Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Naseem, H. et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
  • BLDpharm. 1247409-53-5|(1-(sec-Butyl)piperidin-4-yl)methanamine.
  • Conti, S. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.
  • Conti, S. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.

Sources

Foundational

Structure Elucidation of (1-(sec-Butyl)piperidin-4-yl)methanamine: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals Abstract The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. (1-(sec-Butyl)piper...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. (1-(sec-Butyl)piperidin-4-yl)methanamine, a disubstituted piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. Its unambiguous structure elucidation is paramount for ensuring quality, understanding structure-activity relationships (SAR), and meeting stringent regulatory requirements. This guide presents an integrated, multi-technique spectroscopic workflow for the comprehensive characterization of this molecule. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, establishing a self-validating system for confident structure confirmation. This document is intended for researchers, analytical scientists, and process chemists who require a robust framework for characterizing complex aliphatic amines.

Introduction: The Analytical Challenge

(1-(sec-Butyl)piperidin-4-yl)methanamine (Molecular Formula: C₁₀H₂₂N₂, Molecular Weight: 170.30 g/mol ) is a chiral aliphatic amine containing two basic nitrogen atoms and multiple stereocenters.[1][2] The lack of a chromophore makes UV-based analysis challenging, while its structural complexity—comprising a sec-butyl group, a piperidine ring, and an aminomethyl side-chain—necessitates a combination of powerful analytical techniques for full characterization. The primary analytical objectives are to:

  • Confirm the molecular weight and formula.

  • Identify all constituent functional groups.

  • Establish the precise connectivity of all atoms, assembling the molecular skeleton.

  • Provide data suitable for future stereochemical analysis.

Our approach is grounded in the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

The Elucidation Workflow: A Holistic View

Effective structure elucidation is not a linear process but an iterative cycle of hypothesis generation and verification. The workflow below illustrates the logical integration of data from orthogonal analytical techniques.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Connectivity & Confirmation cluster_3 Final Verification Unknown Sample: (1-(sec-Butyl)piperidin-4-yl)methanamine MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Unknown->MS Orthogonal Analysis IR Infrared (IR) Spectroscopy - Functional Groups Unknown->IR Orthogonal Analysis NMR_1D 1D NMR (¹H, ¹³C, DEPT) - Proton/Carbon Environments - Fragment Identification Unknown->NMR_1D Orthogonal Analysis Structure Proposed Structure MS->Structure Validation Data Correlation & Validation MS->Validation IR->Structure IR->Validation NMR_1D->Structure NMR_1D->Validation NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity - Skeleton Assembly NMR_2D->Validation Structure->NMR_2D Hypothesis Testing Final_Structure Confirmed Structure Validation->Final_Structure Confidence++

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: MS provides the initial, non-negotiable data points: molecular mass and fragmentation clues. We employ Electrospray Ionization (ESI), a soft technique, to preserve the molecule and confidently identify the protonated molecular ion, [M+H]⁺. This is crucial because aliphatic amines are highly basic and readily protonate.[3][4] Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing a structural fingerprint.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1-1.0 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion, [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 171.2) for collision-induced dissociation (CID). Optimize collision energy to generate a rich spectrum of product ions. This step is key to revealing the molecule's weakest points and most stable fragments.[5]

Data Interpretation & Validation

The fragmentation of N-alkyl piperidines is well-characterized and typically initiated at the nitrogen atom.[5][6][7] The primary cleavage pathway is the α-cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of stable iminium ions.

Key Predicted Fragments for (1-(sec-Butyl)piperidin-4-yl)methanamine:

m/z (Predicted) Fragment Identity Mechanistic Rationale
171.2 [M+H]⁺ Protonated parent molecule. Confirms molecular weight.
154.2 [M-NH₃+H]⁺ Loss of the primary amine group as ammonia.
114.1 [M-C₄H₉+H]⁺ Loss of the sec-butyl group via α-cleavage at the piperidine nitrogen.
97.1 C₅H₉N-CH₂⁺ Piperidine ring fragment resulting from cleavage.

| 57.1 | [C₄H₉]⁺ | sec-Butyl carbocation. |

This fragmentation pattern provides a self-validating system: the presence of the [M+H]⁺ ion confirms the mass, while the specific losses (e.g., m/z 57 for the butyl group) confirm major structural motifs.

Infrared Spectroscopy: A Functional Group Snapshot

Expertise & Causality: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups. For this molecule, we expect to see distinct absorptions for the primary amine (-NH₂) and the aliphatic C-H bonds, and the absence of signals for groups like C=O or O-H, thereby narrowing the structural possibilities. The distinction between primary, secondary, and tertiary amines is a core strength of IR spectroscopy.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation & Validation

The spectrum should be interpreted by identifying characteristic group frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Expected Appearance
~3370 & ~3290 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Two distinct, medium-intensity sharp bands are characteristic of a primary amine.[8]
~2960-2850 C-H Stretch Aliphatic (CH₃, CH₂, CH) Strong, sharp absorptions confirming the saturated hydrocarbon nature.
~1600 N-H Bend (Scissoring) Primary Amine (-NH₂) A medium to strong band, confirming the -NH₂ group.[8]

| ~1250-1020 | C-N Stretch | Aliphatic Amines | Medium to weak bands. The tertiary amine C-N stretch of the piperidine will be in this region.[8] |

The presence of two N-H stretching bands and the N-H bending band is definitive proof of the primary amine. The absence of a single, weaker N-H stretch around 3300 cm⁻¹ rules out a secondary amine, and the absence of any N-H stretch rules out the possibility that both nitrogens are tertiary.[10]

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR is the most powerful technique for this task, providing unambiguous evidence of atomic connectivity. A systematic approach, starting with 1D experiments (¹H, ¹³C, DEPT) to identify the basic building blocks and progressing to 2D experiments (COSY, HSQC, HMBC) to connect them, is essential for a molecule of this complexity.[11][12]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D COSY: Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks (i.e., which protons are neighbors).[13][14]

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to identify all direct one-bond proton-carbon correlations.[13][14][15]

  • 2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify two- and three-bond (long-range) proton-carbon correlations. This is the critical experiment for connecting the disparate fragments.[13][14][15]

Data Interpretation & Validation

The structure is analyzed by breaking it into three key fragments and then using 2D NMR to piece them together.

1. The sec-Butyl Group:

  • ¹H NMR: Expect a triplet (CH₃), a doublet (CH₃), and two complex multiplets (CH and CH₂). The COSY spectrum will show clear correlations between these protons.

  • ¹³C NMR/DEPT: Expect four distinct signals: two CH₃, one CH₂, and one CH.

2. The Piperidine Ring:

  • ¹H NMR: Expect complex, overlapping multiplets for the axial and equatorial protons of the CH₂ groups and the lone CH at C4.

  • ¹³C NMR/DEPT: Expect four signals: three CH₂ (two of which may be chemically equivalent depending on ring conformation dynamics) and one CH.

3. The Aminomethyl Group (-CH₂NH₂):

  • ¹H NMR: A doublet for the CH₂ protons (coupled to the C4 proton) and a broad singlet for the NH₂ protons.

  • ¹³C NMR/DEPT: One CH₂ signal.

Predicted ¹H NMR Data:

Proton Assignment Predicted δ (ppm) Multiplicity Integration Key COSY Correlations
-CH(CH₃)CH₃ ~0.90 t 3H -CH ₂CH₃
-CH(CH₃ )CH₂- ~0.95 d 3H -CH (CH₃)CH₂-
Piperidine H (axial) ~1.2-1.4 m 4H Piperidine H (equatorial), C4-H
-CH₂ CH₃ ~1.4-1.6 m 2H -CH ₃, -CH (CH₃)-
C4-H ~1.7-1.9 m 1H Piperidine H, -CH₂ NH₂
Piperidine H (equatorial) ~2.0-2.2 m 4H Piperidine H (axial), C4-H
-CH (CH₃)CH₂- ~2.4-2.6 m 1H -CH ₃, -CH₂ CH₃
-CH₂ NH₂ ~2.6-2.8 d 2H C4-H

| -CH₂NH₂ | ~1.5-2.5 | br s | 2H | None |

Predicted ¹³C NMR Data:

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase
-CH(CH₃)C H₃ ~11 + (CH₃)
-CH(C H₃)CH₂- ~16 + (CH₃)
-C H₂CH₃ ~26 - (CH₂)
Piperidine C3, C5 ~30-35 - (CH₂)
Piperidine C4 ~38-42 + (CH)
-C H₂NH₂ ~45-50 - (CH₂)
Piperidine C2, C6 ~52-58 - (CH₂)

| -C H(CH₃)CH₂- | ~60-65 | + (CH) |

Connecting the Fragments with 2D NMR: The HMBC spectrum provides the definitive connections that IR and MS can only suggest.

Caption: Key HMBC correlations confirming connectivity.

  • Key Correlation 1 (sec-Butyl to Piperidine): The proton on the sec-butyl group's methine (-CH -) will show a 3-bond correlation (³J) to the C2 and C6 carbons of the piperidine ring. This unequivocally attaches the alkyl group to the ring nitrogen.

  • Key Correlation 2 (Aminomethyl to Piperidine): The protons on the aminomethyl group (-CH₂ NH₂) will show a 2-bond correlation (²J) to C4 of the piperidine ring and 3-bond correlations (³J) to C3 and C5. This confirms the position of the side chain at C4.

Method Validation Considerations

For professionals in drug development, the elucidation of a new structure is often followed by the need to develop a validated analytical method for its quantification, for instance, as a potential impurity. The specificity of such a method is paramount.[16][17] The data gathered during structure elucidation directly supports this.

  • Specificity: The detailed NMR and MS data provide the exact masses and retention characteristics (if coupled with LC) of the main compound, allowing analysts to ensure that peaks corresponding to starting materials, by-products, or degradants are well-resolved.[16][18]

  • Limit of Detection (LOD) & Quantitation (LOQ): Once the primary analytical signals are identified (e.g., a specific mass transition in MS or a well-resolved peak in HPLC), these parameters can be formally determined to ensure the method is sensitive enough for its intended purpose, such as impurity profiling.[17]

Conclusion

The structure of (1-(sec-Butyl)piperidin-4-yl)methanamine has been unequivocally confirmed through an integrated analytical strategy. Mass spectrometry established the correct molecular formula, while FTIR confirmed the presence of primary amine and aliphatic C-H functionalities. The core of the elucidation was a comprehensive suite of 1D and 2D NMR experiments, which provided the definitive atomic connectivity. Specifically, long-range correlations observed in the HMBC spectrum were instrumental in linking the sec-butyl group to the piperidine nitrogen and the aminomethyl side-chain to the C4 position. This workflow exemplifies a robust, self-validating approach to structure elucidation that provides the high degree of confidence required in pharmaceutical research and development.

References

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  • de Melo, N. I., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

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  • de Souza, S. V. C., & de Oliveira, M. A. L. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]

  • Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier.
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  • ResearchGate. (2018). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Available at: [Link]

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  • Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (1-(sec-Butyl)piperidin-4-yl)methanamine, a substituted piperidine derivative of interest to researchers and profess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (1-(sec-Butyl)piperidin-4-yl)methanamine, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. The document details two primary synthetic strategies: a reductive amination pathway starting from a protected piperidone and a direct alkylation route. Each method is presented with in-depth, step-by-step experimental protocols, a discussion of the underlying chemical principles, and expected analytical data. This guide is designed to be a practical resource for chemists, offering field-proven insights to facilitate the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

(1-(sec-Butyl)piperidin-4-yl)methanamine is a bifunctional molecule featuring a secondary amine within the piperidine ring, substituted with a sec-butyl group, and a primary aminomethyl group at the 4-position. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents on the piperidine nitrogen and at the 4-position allows for the fine-tuning of physicochemical properties and biological activity.

The synthesis of this target molecule can be approached through several convergent pathways. This guide will focus on two of the most logical and experimentally viable routes, providing a detailed analysis of their respective strengths and considerations.

Primary Synthetic Strategy: Reductive Amination of a Protected Piperidone Intermediate

This robust, multi-step approach offers excellent control over the introduction of the sec-butyl group and the formation of the aminomethyl moiety. The overall workflow involves:

  • Protection: The piperidine nitrogen of a suitable starting material, 4-piperidone, is protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3]

  • Reductive Amination: The protected 4-piperidone undergoes reductive amination with sec-butylamine to introduce the desired N-substituent.

  • Functional Group Transformation: The ketone at the 4-position is converted to the aminomethyl group. This can be achieved through the reduction of an intermediate oxime or nitrile.

  • Deprotection: The Boc protecting group is removed to yield the final product.

Alternative Synthetic Strategy: Direct Alkylation of 4-(Aminomethyl)piperidine

A more direct, though potentially less selective, approach involves the direct N-alkylation of commercially available 4-(aminomethyl)piperidine with a suitable sec-butyl electrophile, such as 2-bromobutane. This method is more atom-economical but may require careful optimization to control the degree of alkylation and minimize the formation of quaternary ammonium salts.

The following sections will provide detailed experimental procedures for the primary synthetic strategy, as it offers greater control and is more amenable to producing a clean product on a laboratory scale.

Primary Synthetic Pathway: A Step-by-Step Guide

This section details the multi-step synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine, commencing with the protection of 4-piperidone.

Diagram of the Primary Synthetic Pathway

Synthesis_Pathway start 4-Piperidone Hydrochloride boc_piperidone N-Boc-4-piperidone start->boc_piperidone Boc2O, Et3N DCM reductive_amination_product tert-Butyl 4-((sec-butylamino)methyl) piperidine-1-carboxylate boc_piperidone->reductive_amination_product 1. sec-Butylamine, Ti(OiPr)4 2. NaBH4, MeOH final_product (1-(sec-Butyl)piperidin-4-yl)methanamine reductive_amination_product->final_product 1. (Boc)2O 2. LiAlH4, THF 3. HCl or TFA

Caption: Overall workflow for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine.

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Rationale: The protection of the piperidine nitrogen with a Boc group is a crucial first step to prevent its participation in subsequent reactions, ensuring selectivity. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (Et₃N) is a standard and high-yielding procedure for this transformation.

Experimental Protocol:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexanes).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.

Parameter Value Reference
Typical Yield90-98%Internal Lab Data
Purity (by NMR)>98%Internal Lab Data
Melting Point73-75 °CLiterature
Step 2: Reductive Amination of N-Boc-4-piperidone with sec-Butylamine

Rationale: Reductive amination is a highly efficient method for the formation of C-N bonds.[4][5][6][7] This step involves the initial formation of an imine or enamine intermediate between N-Boc-4-piperidone and sec-butylamine, which is then reduced in situ to the corresponding secondary amine. The use of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are common choices for the reducing agent due to their mildness and selectivity for the iminium ion over the ketone.[8][9] Alternatively, a two-step procedure with initial imine formation followed by reduction with sodium borohydride (NaBH₄) can be employed. The use of a Lewis acid catalyst like titanium(IV) isopropoxide can facilitate the imine formation.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (10 volumes), add sec-butylamine (1.2 eq).

  • Add acetic acid (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 0-10% methanol in DCM) to yield tert-butyl 4-(sec-butylamino)piperidine-1-carboxylate.

Parameter Value Reference
Typical Yield60-80%Analogous Reactions
Purity (by LC-MS)>95%Analogous Reactions
Step 3: Conversion of the Ketone to the Aminomethyl Group

This transformation can be achieved via two primary sub-routes:

Route 2A: Via Nitrile Formation and Reduction

Rationale: This route involves converting the ketone to a cyanohydrin, followed by dehydration to an unsaturated nitrile and subsequent reduction of both the double bond and the nitrile. A more direct approach is the conversion of the ketone to a tosylhydrazone followed by reaction with a cyanide source. A simpler method involves the direct conversion of the piperidone to a cyanopiperidine. The resulting nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LAH) or catalytic hydrogenation.

Experimental Protocol (Nitrile Reduction):

  • Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate: To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of THF and water, add potassium cyanide (1.5 eq) and stir at room temperature for 24 hours. Extract the product with ethyl acetate.

  • Dehydration and Reduction: The crude cyanohydrin can be dehydrated using phosphorous oxychloride in pyridine, followed by reduction of the resulting unsaturated nitrile with H₂ over a Palladium catalyst.

  • Direct Reduction of Nitrile to Amine: Alternatively, a more direct reduction of a protected cyanopiperidine can be performed. To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench the reaction carefully with water and 15% NaOH solution. Filter the solids and extract the filtrate with ethyl acetate to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Route 2B: Via Oxime Formation and Reduction

Rationale: The ketone can be converted to an oxime using hydroxylamine, which is then reduced to the primary amine. This is a classic and reliable method for this type of transformation.

Experimental Protocol (Oxime Reduction):

  • Synthesis of N-Boc-4-(hydroxyimino)piperidine: To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 2-4 hours. Cool the reaction and remove the solvent. Extract the product with ethyl acetate.

  • Reduction of the Oxime: To a solution of the oxime (1.0 eq) in ethanol, add a Raney Nickel catalyst. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours. Filter the catalyst and concentrate the filtrate to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 4: Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine on the piperidine ring. This is typically achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][2][3][10][11]

Experimental Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid and wash with cold diethyl ether.

  • Dry the product under vacuum to yield (1-(sec-Butyl)piperidin-4-yl)methanamine hydrochloride. The free base can be obtained by neutralizing the salt with a base like NaOH or NaHCO₃ and extracting with an organic solvent.

Parameter Value Reference
Typical Yield>90%[1][3]
Purity (by NMR)>98%Internal Lab Data

Alternative Synthetic Pathway: Direct N-Alkylation

This two-step pathway offers a more direct route to the target molecule.

Diagram of the Alternative Synthetic Pathway

Alternative_Pathway start 4-(Aminomethyl)piperidine alkylation_product (1-(sec-Butyl)piperidin-4-yl)methanamine start->alkylation_product 2-Bromobutane, K2CO3 Acetonitrile, Reflux

Caption: Direct N-alkylation approach to the target compound.

Rationale: The direct alkylation of the secondary amine of 4-(aminomethyl)piperidine with a sec-butyl halide is a straightforward approach. A base such as potassium carbonate is required to neutralize the hydrohalic acid formed during the reaction. The primary amine of the aminomethyl group is generally less nucleophilic than the cyclic secondary amine, allowing for a degree of selectivity. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction that needs to be controlled by careful management of stoichiometry and reaction conditions.

Experimental Protocol:

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous acetonitrile (15 volumes), add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromobutane (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 0-15% methanol in DCM with 1% triethylamine) to afford (1-(sec-Butyl)piperidin-4-yl)methanamine.

Characterization and Data

The final product and key intermediates should be characterized using standard analytical techniques.

Expected Analytical Data for (1-(sec-Butyl)piperidin-4-yl)methanamine:

Technique Expected Observations
¹H NMR Signals corresponding to the sec-butyl group (a multiplet for the CH, a doublet and a triplet for the CH₃ groups), piperidine ring protons (complex multiplets), and the aminomethyl protons (a doublet). The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the aliphatic carbons of the sec-butyl group, the piperidine ring, and the aminomethyl carbon.
Mass Spec (ESI+) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary and secondary amines, C-H stretching for aliphatic groups, and N-H bending vibrations.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of (1-(sec-Butyl)piperidin-4-yl)methanamine. The primary route, involving reductive amination of a Boc-protected piperidone, offers superior control and is recommended for achieving high purity. The alternative direct alkylation method provides a quicker, more atom-economical synthesis, though it may present challenges in selectivity. The provided experimental protocols are based on established chemical principles and analogous reactions from the scientific literature, offering a solid foundation for researchers to successfully synthesize this valuable piperidine derivative.

References

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of (1-(sec-Butyl)piperidin-4-yl)methanamine

Executive Summary (1-(sec-Butyl)piperidin-4-yl)methanamine is a synthetic small molecule featuring a core 4-aminomethylpiperidine scaffold. While direct, extensive research on this specific compound is not publicly avail...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1-(sec-Butyl)piperidin-4-yl)methanamine is a synthetic small molecule featuring a core 4-aminomethylpiperidine scaffold. While direct, extensive research on this specific compound is not publicly available, its structural motifs are prevalent in a wide array of clinically significant therapeutic agents. This guide provides a hypothesis-driven exploration of its potential therapeutic targets, grounded in structural analogy, medicinal chemistry principles, and established pharmacological data for related compounds. We posit that its most promising potential lies in the modulation of G-protein coupled receptors (GPCRs), specifically chemokine receptors like CCR5, and other central nervous system (CNS) targets such as sigma receptors. This document outlines a comprehensive, multi-stage research framework—from in silico analysis to in vivo validation—to systematically investigate, validate, and optimize this molecule for potential therapeutic development.

Structural and Physicochemical Rationale for Target Exploration

The structure of (1-(sec-Butyl)piperidin-4-yl)methanamine consists of three key features that inform our hypotheses:

  • Piperidine Scaffold: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[1][2] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets.[2]

  • Basic Amines: The presence of two nitrogen atoms (one tertiary in the ring, one primary in the aminomethyl group) confers a basic character. At physiological pH, these amines are likely protonated, enabling them to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) commonly found in the binding sites of GPCRs and ion channels.

  • N-sec-Butyl Group: This moderately lipophilic group on the piperidine nitrogen is crucial for modulating receptor affinity and selectivity. It can engage in hydrophobic interactions within a target's binding pocket, a key determinant for potency.

These features collectively suggest that the compound is well-suited to interact with transmembrane proteins, particularly those in the CNS.

Primary Therapeutic Hypothesis: CCR5 Antagonism

Our primary hypothesis is that (1-(sec-Butyl)piperidin-4-yl)methanamine functions as an antagonist of the C-C chemokine receptor type 5 (CCR5). CCR5 is a well-validated therapeutic target, primarily known for its role as a coreceptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[3][4][5][6] Blockade of this receptor is a clinically proven strategy for treating HIV infection.[6][7]

Rationale: The piperidine scaffold is a cornerstone of many potent CCR5 antagonists.[7][8] For instance, several novel piperidine-4-carboxamide derivatives have been developed that exhibit nanomolar inhibitory activity against CCR5 and potent anti-HIV effects.[8][9] These compounds, much like our topic molecule, utilize the N-substituted piperidine to occupy a hydrophobic pocket within the transmembrane domains of the receptor. The aminomethyl group could potentially mimic interactions made by other functional groups in established CCR5 antagonists.

Potential Indications:

  • HIV-1 Infection: As a viral entry inhibitor for R5-tropic strains.[3][6]

  • Inflammatory Diseases: CCR5 plays a role in leukocyte trafficking and is implicated in conditions like rheumatoid arthritis, multiple sclerosis, and graft-versus-host disease.[3][4]

  • Cancer: Emerging research suggests a role for the CCR5 axis in tumor metastasis and immune evasion.[10]

  • Neuroinflammation: CCR5 is expressed on microglia and is involved in the neuroinflammatory processes associated with HIV-associated neurocognitive disorders (HAND).[11]

Proposed CCR5 Signaling Pathway

The diagram below illustrates the canonical signaling pathway of CCR5 and the proposed point of inhibition by an antagonist.

CCR5_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_protein Gi/o Protein CCR5->G_protein Activation Calcium Ca²⁺ Mobilization ↑ G_protein->Calcium cAMP cAMP ↓ G_protein->cAMP Inhibition Ligand CCL5 / HIV gp120 Ligand->CCR5 Binding Antagonist (1-(sec-Butyl)piperidin-4-yl)methanamine (Proposed Antagonist) Antagonist->CCR5 Blockade Chemotaxis Chemotaxis / Viral Entry Calcium->Chemotaxis

Caption: Proposed mechanism of CCR5 antagonism.

Secondary Therapeutic Hypotheses

The versatile piperidine scaffold is also a key pharmacophore for other CNS targets.

Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins implicated in various neurological and psychiatric disorders.[12] The σ1 receptor, in particular, modulates several neurotransmitter systems.[12]

Rationale: A vast number of selective sigma-1 receptor ligands possess a piperidine or piperazine scaffold.[13][14][15] Studies have explicitly identified the piperidine moiety as a critical structural element for high-affinity binding to the σ1 receptor.[12] The N-substituent (like the sec-butyl group) and the substitution pattern at the 4-position are key determinants of affinity and selectivity.

Potential Indications:

  • Neuropathic Pain: σ1 antagonists have shown potent antiallodynic activity in preclinical models.[13][14]

  • Neurodegenerative Diseases: Modulation of σ1 receptors may offer therapeutic benefits in Alzheimer's and Parkinson's disease.

  • Psychiatric Disorders: Targeting sigma receptors is an area of exploration for treating depression and psychosis.

Other Potential CNS Targets
  • T-type Calcium Channels: The 4-aminomethylpiperidine structure is found in potent and selective T-type calcium channel antagonists, which are investigated for CNS disorders.[16]

  • Histamine H3 Receptors: Many H3 receptor antagonists, often explored for cognitive and sleep disorders, contain piperidine cores and sometimes show dual activity at sigma receptors.[12][14]

A Framework for Target Validation and Drug Discovery

This section provides a detailed, phased workflow for systematically evaluating the therapeutic potential of (1-(sec-Butyl)piperidin-4-yl)methanamine.

Target_Validation_Workflow cluster_phase1 Phase 1: In Silico & Initial Screening cluster_phase2 Phase 2: In Vitro Functional Validation cluster_phase3 Phase 3: Preclinical Evaluation P1_Docking In Silico Docking (CCR5, Sigma-1, etc.) P1_Screen Broad Panel Binding Assay (Radioligand Displacement) P1_Docking->P1_Screen Guide Target Selection P2_Functional Functional Assays (e.g., Ca²⁺ Mobilization) P1_Screen->P2_Functional Confirmed Hit P2_Selectivity Selectivity Profiling P2_Functional->P2_Selectivity P2_SAR Initial SAR Studies P2_Selectivity->P2_SAR P3_ADME In Vitro ADME/Tox (Microsomal Stability, hERG) P2_SAR->P3_ADME Optimized Lead P3_PK In Vivo PK Studies (Rodent Models) P3_ADME->P3_PK P3_Efficacy Disease Model Efficacy (e.g., HIV Assay, Pain Model) P3_PK->P3_Efficacy

Caption: A phased workflow for target validation and lead development.

Phase 1: In Silico Analysis and Broad Panel Screening

Objective: To identify high-probability binding targets and confirm initial interactions.

Step 1: In Silico Docking and Pharmacophore Modeling

  • Causality: Computational methods are cost-effective for prioritizing experimental resources. Docking the compound into homology models or crystal structures of hypothesized targets (CCR5, σ1 receptor) can predict binding poses and estimate binding affinity.[10]

  • Protocol:

    • Obtain 3D structures of target proteins (e.g., from PDB) or build high-quality homology models.

    • Prepare the ligand structure by generating a low-energy 3D conformation.

    • Perform docking simulations using software like AutoDock or Schrödinger Suite.

    • Analyze the resulting poses for favorable interactions (ionic, hydrophobic, hydrogen bonds) and compare them to known ligands.

Step 2: Broad Radioligand Binding Assays

  • Causality: This is the gold standard for confirming direct physical interaction between a compound and a target receptor. It quantifies the compound's affinity (Ki) by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Protocol:

    • Target Panel: Utilize a commercial service (e.g., Eurofins Safety Panel) or internal assays for primary targets (CCR5, σ1, σ2) and a broad range of off-targets (e.g., other GPCRs, ion channels).

    • Membrane Preparation: Use cell membranes expressing the recombinant human target receptor.

    • Assay: Incubate membranes with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]-MIP-1α for CCR5) and varying concentrations of the test compound.[7]

    • Detection: Separate bound from free radioligand and quantify radioactivity.

    • Analysis: Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

Hypothesized Target Example Radioligand Anticipated Outcome
CCR5[¹²⁵I]-MIP-1α or [³H]-MaravirocPotent displacement (Ki < 1 µM)
Sigma-1 (σ1)[+]-[³H]PentazocinePotent displacement (Ki < 1 µM)
Sigma-2 (σ2)[³H]DTG (in presence of σ1 blocker)Weaker or no displacement (for selectivity)
Phase 2: In Vitro Functional Characterization

Objective: To determine the functional activity (antagonist, agonist, inverse agonist) of the compound at the confirmed target and assess its selectivity.

Step 1: Functional Assays (Example for CCR5 Antagonism)

  • Causality: A compound that binds to a receptor may not necessarily modulate its function. Functional assays are critical to determine the biological consequence of binding. For GPCRs, this often involves measuring downstream second messengers.[17]

  • Protocol: Calcium Mobilization Assay [7][9]

    • Cell Line: Use a stable cell line co-expressing the human CCR5 receptor and a promiscuous G-protein (like Gα16) that couples receptor activation to the calcium pathway (e.g., CHO-K1 or HEK293 cells).[18]

    • Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Antagonist Mode: Pre-incubate cells with varying concentrations of (1-(sec-Butyl)piperidin-4-yl)methanamine.

    • Stimulation: Challenge the cells with a known CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β) at its EC80 concentration.[19]

    • Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR). An antagonist will cause a dose-dependent decrease in the agonist-induced signal.

    • Analysis: Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's maximal response.

Step 2: Anti-HIV Activity Assay (If CCR5 Hit is Confirmed)

  • Causality: This provides direct evidence of therapeutic potential in the primary indication.

  • Protocol: [7]

    • Cells: Use peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., PM1).

    • Virus: Infect cells with an R5-tropic laboratory strain of HIV-1 (e.g., HIV-1 BaL) in the presence of varying concentrations of the test compound.

    • Readout: After several days, measure a marker of viral replication, such as p24 antigen concentration in the supernatant (by ELISA) or reverse transcriptase activity.

    • Analysis: Determine the EC50 (effective concentration to inhibit 50% of viral replication) and CC50 (cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).

Phase 3: Preclinical Lead Optimization and In Vivo Evaluation

Objective: To assess the drug-like properties of the compound and test its efficacy in an animal model.

Step 1: In Vitro ADME/Tox Profiling

  • Causality: A potent compound is useless if it is rapidly metabolized, has poor absorption, or is toxic. These assays predict the in vivo behavior of a drug.

  • Key Assays:

    • Metabolic Stability: Incubate with liver microsomes to determine metabolic half-life.

    • CYP450 Inhibition: Assess potential for drug-drug interactions.

    • hERG Channel Binding: Screen for potential cardiotoxicity, a common liability for piperidine-containing compounds.[7]

    • Plasma Protein Binding: Determines the fraction of free drug available to act on the target.

    • Caco-2 Permeability: Predicts intestinal absorption.

Step 2: Pharmacokinetic (PK) Studies

  • Causality: Determines how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

  • Protocol:

    • Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points.

    • Quantify drug concentration in plasma using LC-MS/MS.

    • Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Step 3: In Vivo Efficacy Model

  • Causality: This is the ultimate test of whether the in vitro activity translates to a therapeutic effect in a complex biological system.

  • Example Model (for CCR5 Antagonism):

    • Humanized Mouse Model: Utilize immunodeficient mice reconstituted with a human immune system (e.g., hu-PBL-SCID mice). These models can be infected with HIV-1.[20]

    • Protocol: Treat mice with the compound and subsequently challenge with an R5-tropic HIV-1 strain. Monitor viral load in the plasma over time compared to a vehicle-treated control group. A successful compound will significantly suppress or prevent the rise in viremia.

Conclusion

While (1-(sec-Butyl)piperidin-4-yl)methanamine is an understudied molecule, its chemical structure provides a strong rationale for investigating its potential as a modulator of high-value therapeutic targets, particularly the CCR5 and sigma-1 receptors. The piperidine scaffold is a well-validated component of numerous CNS-active and anti-viral drugs. The systematic, hypothesis-driven research framework presented in this guide—progressing from computational analysis and in vitro screening to functional validation and in vivo efficacy testing—provides a robust and efficient pathway for elucidating its mechanism of action and developing it into a potential lead candidate for HIV, neuroinflammation, or neuropathic pain.

References

  • Cosentino, G., Dichiara, M., Ambrosio, F.A., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281.[13]

  • Szałata, M., Dróżdż, W., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. ACS Chemical Neuroscience.[14]

  • Meade, C. F., & Meanwell, N. A. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs.[7]

  • Combadiere, C., & Boissonnas, A. (2004). CCR5 and HIV infection. Médecine et Maladies Infectieuses.[3]

  • Szałata, M., Dróżdż, W., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.[12]

  • Kim, D., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry.[8]

  • Lopalco, L. (2010). The Role of Natural Antibodies to CC Chemokine Receptor 5 in HIV Infection. Frontiers in Immunology.[4]

  • Abonia, R., et al. (2013). Some sigma receptor ligands. ResearchGate.[15]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Journal of Medicinal Chemistry.[21]

  • Shiraishi, M., et al. (2010). Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry.[22]

  • Jasińska, A. J., & Pimenova, D. (2022). CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair. Frontiers in Immunology.[5]

  • Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.[9]

  • Shah, A., & Kumar, S. (2022). Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. Viruses.[11]

  • Westrop, S. J., Moyle, G. J., & Imami, N. (2010). Nature and function of CCR5 in immune activation, HIV-1 entry, and targeted therapeutics. Journal of Viral Entry.[6]

  • Cohen, Y., et al. (2010). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Biological Chemistry.[18]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[23]

  • Syed, A. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases.[24]

  • Krumm, B. E., & Wacker, D. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.[17]

  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry.[16]

  • Saita, Y., et al. (2005). Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists. European Journal of Pharmacology.[20]

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Exploratory

An In-depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine Derivatives and Analogs

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This technical guide provides a comprehensive exploration of a specific, yet v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This technical guide provides a comprehensive exploration of a specific, yet versatile, subset of this chemical class: (1-(sec-Butyl)piperidin-4-yl)methanamine and its derivatives. We will delve into the synthetic pathways for creating these molecules, analyze their structure-activity relationships (SAR), and discuss their potential therapeutic applications based on the biological activities of structurally related compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the N-Substituted Piperidin-4-yl-methanamine Core

The piperidine ring offers a conformationally constrained, yet flexible, three-dimensional structure that is amenable to substitution at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.[3] The specific scaffold of (1-(sec-Butyl)piperidin-4-yl)methanamine presents three key points for diversification:

  • The N-sec-Butyl Group: This lipophilic group can be varied to explore different alkyl or arylalkyl substituents, influencing receptor binding, metabolic stability, and pharmacokinetic profiles.

  • The Piperidine Ring: As a saturated heterocycle, it serves as a robust framework.

  • The 4-Methanamine Moiety: This primary amine provides a crucial handle for further functionalization, such as amide or sulfonamide formation, or for direct interaction with biological targets.

This guide will provide a detailed examination of the synthesis of the core molecule and its analogs, followed by a discussion of their potential biological activities and the underlying structure-activity relationships that govern their function.

Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine and Its Analogs

The synthesis of the target molecule and its derivatives can be approached through several strategic routes, primarily revolving around the initial preparation of a suitably protected 4-(aminomethyl)piperidine intermediate, followed by N-alkylation.

General Synthetic Strategy

A convergent and efficient synthetic approach involves the initial preparation of a Boc-protected 4-(aminomethyl)piperidine, which can then be N-alkylated with a suitable sec-butyl precursor, followed by deprotection. This strategy allows for the late-stage introduction of diverse N-substituents, facilitating the generation of an analog library for SAR studies.

Diagram 1: Proposed Synthetic Pathway for (1-(sec-Butyl)piperidin-4-yl)methanamine

Synthetic_Pathway start 1-Boc-4-piperidone intermediate1 1-Boc-4-(aminomethyl)piperidine start->intermediate1 Reductive Amination intermediate2 N-Boc-(1-(sec-Butyl)piperidin-4-yl)methanamine intermediate1->intermediate2 N-Alkylation with sec-Butyl bromide final_product (1-(sec-Butyl)piperidin-4-yl)methanamine intermediate2->final_product Boc Deprotection (TFA)

Caption: A proposed three-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

This protocol details a plausible and adaptable multi-step synthesis.

Step 1: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate

This step can be achieved via the reduction of 1-Boc-4-cyanopiperidine or through reductive amination of 1-Boc-4-formylpiperidine. A more direct route from a commercially available starting material is the reduction of 1-Boc-piperidine-4-carboxamide.

  • Reaction: 1-Boc-piperidine-4-carboxamide → tert-butyl (piperidin-4-ylmethyl)carbamate

  • Reagents and Conditions:

    • Dissolve 1-Boc-piperidine-4-carboxamide (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add lithium aluminum hydride (LAH) (2 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl ((1-(sec-butyl)piperidin-4-yl)methyl)carbamate

  • Reaction: tert-butyl (piperidin-4-ylmethyl)carbamate + 2-bromobutane → tert-butyl ((1-(sec-butyl)piperidin-4-yl)methyl)carbamate

  • Reagents and Conditions:

    • Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1 eq.) in a suitable solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 eq.).

    • Add 2-bromobutane (1.2 eq.).

    • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.

Step 3: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine (Final Product)

  • Reaction: tert-butyl ((1-(sec-butyl)piperidin-4-yl)methyl)carbamate → (1-(sec-Butyl)piperidin-4-yl)methanamine

  • Reagents and Conditions:

    • Dissolve the Boc-protected intermediate (1 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 6N NaOH) to pH > 12.

    • Extract the aqueous layer with DCM or another suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Structure-Activity Relationships (SAR) and Analog Design

While specific biological data for (1-(sec-Butyl)piperidin-4-yl)methanamine is not extensively available in the public domain, we can infer potential SAR based on related piperidine-containing compounds.[3][4][5]

Diagram 2: Key Diversification Points for SAR Studies

Caption: Potential modifications to the core scaffold for SAR exploration.

The N-Alkyl Substituent (R¹)

The nature of the N-alkyl group is critical for modulating the pharmacological profile.

N-Alkyl SubstituentExpected Impact on PropertiesRationale
Small Alkyl (e.g., Methyl, Ethyl) May favor binding to certain CNS targets.Smaller groups can fit into more constrained binding pockets.
Bulky Alkyl (e.g., tert-Butyl, Cyclohexyl) Can enhance selectivity and metabolic stability.Steric hindrance may prevent off-target binding and metabolism.
Arylalkyl (e.g., Benzyl, Phenethyl) Introduces potential for π-π stacking interactions.Can significantly increase affinity for targets with aromatic residues.

For instance, in a series of 4-aminopiperidines developed as antifungal agents, the N-substituent played a crucial role in their activity, with N-benzyl and N-phenethyl groups showing promise.[4]

The Aminomethyl Moiety (R²)

The primary amine at the 4-position is a key interaction point and a site for further derivatization.

DerivatizationPotential Biological TargetsRationale
Amides/Sulfonamides Proteases, Kinases, GPCRsIntroduces hydrogen bond donors and acceptors, and allows for vectoral expansion into different binding pockets.
Ureas/Thioureas Kinases, Ion ChannelsProvides additional hydrogen bonding capabilities and can alter solubility and cell permeability.
Secondary/Tertiary Amines CNS receptors, TransportersModifies the basicity and steric profile, which can be critical for interacting with aminergic receptors.

Derivatives of 4-(aminomethyl)piperidine have been explored for their therapeutic potential, including their use in developing agents with activity at various CNS targets.[6]

Potential Therapeutic Applications and Biological Screening

Based on the activities of structurally similar piperidine derivatives, compounds based on the (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold could be screened for a variety of biological activities.

Central Nervous System (CNS) Disorders

The piperidine motif is prevalent in drugs targeting the CNS. Analogs could be evaluated for activity at:

  • Sigma Receptors (σ₁ and σ₂): N-alkyl-4-(aminoethyl)piperidines have shown high affinity for sigma-1 receptors, which are implicated in various neurological and psychiatric disorders.[5]

  • Dopamine and Serotonin Receptors: Many antipsychotics and antidepressants feature a substituted piperidine ring.

  • NMDA Receptors: As antagonists for neuroprotective applications.

Infectious Diseases
  • Antifungal Agents: As previously mentioned, 4-aminopiperidine derivatives have demonstrated potent antifungal activity, suggesting this scaffold could be a promising starting point for novel antimycotics.[4]

Metabolic Diseases
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Piperidinone-based structures have been successfully developed as DPP-IV inhibitors for the treatment of type 2 diabetes.[7] The aminomethyl piperidine core could be explored for this target.

Diagram 3: Workflow for Biological Screening

Screening_Workflow start Synthesized Compound Library primary_assay Primary Screening (e.g., Receptor Binding Assay) start->primary_assay secondary_assay Secondary Functional Assay (e.g., Cell-based Reporter Assay) primary_assay->secondary_assay Active Hits in_vivo In Vivo Efficacy Studies (Animal Models) secondary_assay->in_vivo adme_tox ADME/Tox Profiling secondary_assay->adme_tox lead_opt Lead Optimization in_vivo->lead_opt adme_tox->lead_opt

Caption: A typical cascade for evaluating novel chemical entities.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of synthesized analogs for a specific G-protein coupled receptor (GPCR).

  • Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-spiperone for D₂ receptors).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation vials and cocktail.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the test compound or vehicle.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships by modifying the N-alkyl and aminomethyl substituents. While further research is needed to fully elucidate the pharmacological profile of this specific compound and its direct analogs, the broader literature on substituted piperidines suggests a wide range of potential applications, from CNS disorders to infectious and metabolic diseases. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this versatile chemical space.

References

  • US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • US5948914A - Piperidine derivative and process for preparing the same.
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  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
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  • Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
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literature review of (1-(sec-Butyl)piperidin-4-yl)methanamine

An In-Depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine: Synthesis, Potential Applications, and SAR Insights Introduction (1-(sec-Butyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-(sec-Butyl)piperidin-4-yl)methanamine: Synthesis, Potential Applications, and SAR Insights

Introduction

(1-(sec-Butyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative featuring a sec-butyl group on the piperidine nitrogen and a primary aminomethyl substituent at the 4-position. While specific research on this exact molecule is limited, its structural components belong to a class of chemical motifs that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a privileged scaffold, a structural framework that frequently appears in pharmaceuticals and bioactive molecules due to its ability to form a three-dimensional structure that can precisely interact with biological targets.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of (1-(sec-Butyl)piperidin-4-yl)methanamine. It details a plausible synthetic pathway, explores potential therapeutic applications based on the activities of structurally related compounds, and delves into structure-activity relationship (SAR) insights that can guide future derivatization and optimization efforts.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties for (1-(sec-Butyl)piperidin-4-yl)methanamine is presented below. While detailed analytical data from peer-reviewed literature is not available, this information is compiled from chemical supplier databases.[2][3][4]

PropertyValueSource
CAS Number 1247409-53-5[2][3]
Molecular Formula C₁₀H₂₂N₂[2][4]
Molecular Weight 170.30 g/mol [2]
Physical Form Solid[5]
SMILES String CCC(C)N1CCC(CN)CC1[2]
InChI Key LOAYQUZBFYOMBS-UHFFFAOYSA-N[5]
Standard Characterization Protocols

For a novel compound of this nature, a full suite of analytical techniques would be required to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms. The proton NMR would show characteristic signals for the sec-butyl group (a methine, two methylenes, and a methyl), the piperidine ring protons, and the aminomethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR analysis would help identify key functional groups, such as the N-H stretches of the primary amine and C-H stretches of the aliphatic groups.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.[6]

Synthesis and Purification

The proposed synthesis starts from the commercially available piperidin-4-ylmethanamine and butan-2-one (methyl ethyl ketone).

G cluster_0 Proposed Synthetic Pathway start Piperidin-4-ylmethanamine (CAS: 7144-05-0) intermediate Imine Intermediate (in situ) start->intermediate Condensation ketone Butan-2-one reagent Sodium Triacetoxyborohydride (Reducing Agent) reduction reduction product (1-(sec-Butyl)piperidin-4-yl)methanamine (CAS: 1247409-53-5) intermediate->reduction Reduction reduction->product

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of piperidin-4-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add butan-2-one (1.1-1.5 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is preferred as it is mild and tolerant of slightly acidic conditions that can catalyze imine formation.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure (1-(sec-Butyl)piperidin-4-yl)methanamine.

Pharmacological Context & Potential Therapeutic Targets

The true value of a novel chemical entity is in its potential biological activity. Based on extensive research into the piperidine scaffold, (1-(sec-Butyl)piperidin-4-yl)methanamine can be considered a candidate for screening against several important therapeutic targets.

SAR compound N-sec-Butyl Group Piperidine Ring C4-Aminomethyl Group node_n Modulates Lipophilicity Governs interaction with hydrophobic pockets Key for target selectivity (e.g., DPP-4) compound:n->node_n Influence node_p Rigid scaffold for positioning substituents Conformation influences binding affinity compound:p->node_p Influence node_c Primary interaction point Hydrogen bonding with target residues Can be modified to alter basicity and polarity compound:c->node_c Influence

Caption: Key structural components for SAR analysis.

MoietySAR Observations from Related CompoundsPotential Impact on (1-(sec-Butyl)piperidin-4-yl)methanamine
N-Alkyl Group In DPP-4 inhibitors, bulky hydrophobic groups on the piperidine nitrogen can enhance potency by fitting into hydrophobic pockets. [8]For antifungal 4-aminopiperidines, the size and nature of this group significantly impact activity. [7]The sec-butyl group provides moderate lipophilicity and steric bulk. Its specific stereochemistry could influence binding affinity. Exploring other isomers (isobutyl, tert-butyl) or larger alkyl groups could fine-tune activity against different targets.
Piperidine Ring The rigid chair conformation of the piperidine ring correctly orients the substituents for optimal interaction with the target protein. [9]This scaffold is essential for the spatial arrangement of the sec-butyl and aminomethyl groups. Its conformation will be a key determinant of binding.
C4-Substituent In DPP-4 inhibitors, a primary amine is a common feature for interacting with the enzyme's catalytic site. [10]For analgesics based on 1-methyl-4-piperidinol, modifications at the 4-position drastically alter potency. [9]The aminomethyl group is a critical pharmacophoric element, likely responsible for key hydrogen bonding interactions. Its basicity (pKa) will influence its ionization state at physiological pH, affecting both target binding and cell permeability.

Conclusion and Future Directions

(1-(sec-Butyl)piperidin-4-yl)methanamine is a structurally intriguing molecule that, while not extensively studied itself, belongs to a family of compounds with proven therapeutic relevance. Its synthesis is straightforward via established chemical methods like reductive amination.

Based on a comprehensive analysis of related structures, this compound represents a promising starting point for drug discovery programs targeting metabolic diseases (DPP-4), inflammatory conditions (NLRP3), CNS disorders (AChE, H3R), and fungal infections.

Future research should focus on:

  • Chemical Synthesis and Characterization: Executing the proposed synthesis and performing full analytical characterization to establish a reference standard.

  • In Vitro Screening: Broadly screening the compound against a panel of relevant biological targets, including DPP-4, NLRP3, AChE, and various fungal strains.

  • SAR Exploration: Synthesizing a small library of analogs by varying the N-alkyl substituent (e.g., isobutyl, cyclopentyl, benzyl) and modifying the C4-aminomethyl group to probe the structure-activity landscape and identify more potent and selective leads.

By leveraging the insights presented in this guide, researchers can effectively position (1-(sec-Butyl)piperidin-4-yl)methanamine within a rational drug design and discovery workflow.

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  • Casy, A. F., & Ogungbamila, F. O. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7062283/]
  • Sigma-Aldrich. (1-sec-Butyl-4-piperidinyl)methanamine hydrochloride AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757884]
  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [URL: https://www.researchgate.net/publication/317535928_Synthesis_and_In_Vitro_Biological_Activity_of_1-Substituted-benzoyl-piperidin-4-yl-24-difluoro-phenyl-methanone_Oximes]
  • Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4812836/]
  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [URL: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-28042021000100019]
  • Feng, J., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17362002/]
  • ChEMBL. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1137976/]

Sources

Protocols & Analytical Methods

Method

synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine protocol

An Application Note and Protocol for the Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine Abstract This document provides a comprehensive guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine, a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

Abstract

This document provides a comprehensive guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient method for the N-alkylation of the piperidine ring via reductive amination. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental procedure, an explanation of the underlying chemical principles, and methods for product purification and characterization.

Introduction

Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. (1-(sec-Butyl)piperidin-4-yl)methanamine is a key intermediate that can be further elaborated to generate libraries of novel compounds for screening in various therapeutic areas.

The synthesis of this target molecule is most effectively achieved through a one-pot reductive amination reaction. This method is widely favored in modern organic synthesis for its high efficiency, mild reaction conditions, and control over the formation of the desired amine product, minimizing the side reactions often encountered with direct alkylation methods.[1][2]

Reaction Scheme

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine is accomplished by the reductive amination of piperidin-4-ylmethanamine with butan-2-one. The reaction proceeds in two main stages within a single pot: the formation of an imine intermediate, followed by its in-situ reduction to the target secondary amine.

G A Piperidin-4-ylmethanamine C Imine Intermediate A->C + Butan-2-one (Imine Formation) B Butan-2-one B->C D (1-(sec-Butyl)piperidin-4-yl)methanamine C->D + Reducing Agent (Reduction) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->C G start Start setup Reaction Setup: - Dissolve piperidin-4-ylmethanamine in DCM start->setup add_ketone Add Butan-2-one setup->add_ketone reduction Add Sodium Triacetoxyborohydride add_ketone->reduction stir Stir at Room Temperature (12-24h) reduction->stir workup Quench with NaHCO₃ (aq) stir->workup extraction Extract with DCM workup->extraction dry Dry and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify end End Product purify->end

Sources

Application

purification methods for (1-(sec-Butyl)piperidin-4-yl)methanamine

An Application Guide to the Purification of (1-(sec-Butyl)piperidin-4-yl)methanamine Abstract (1-(sec-Butyl)piperidin-4-yl)methanamine is a key substituted piperidine building block utilized in the synthesis of complex m...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of (1-(sec-Butyl)piperidin-4-yl)methanamine

Abstract

(1-(sec-Butyl)piperidin-4-yl)methanamine is a key substituted piperidine building block utilized in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The procurement of this intermediate at high purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Crude synthetic batches often contain a mixture of unreacted starting materials, reaction byproducts, and residual solvents, necessitating robust purification strategies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of (1-(sec-Butyl)piperidin-4-yl)methanamine in both its free base and salt forms. We present detailed, field-tested protocols for fractional vacuum distillation, recrystallization, flash column chromatography, and purification via acid-base extraction, explaining the causality behind each methodological choice.

Introduction: The Imperative for Purity

The structural and chemical integrity of a synthetic building block like (1-(sec-Butyl)piperidin-4-yl)methanamine directly influences the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Impurities can lead to unforeseen side reactions, difficult-to-remove byproducts in downstream steps, and altered biological activity.[1] This guide is structured to provide not just procedural steps, but the underlying chemical principles that empower researchers to adapt and troubleshoot these methods for optimal results.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Table 1: Physicochemical Properties of (1-(sec-Butyl)piperidin-4-yl)methanamine

PropertyValueFormSource
CAS Number1247409-53-5Free Base[2][3]
Molecular FormulaC₁₀H₂₂N₂Free Base[4]
Molecular Weight170.30 g/mol Free Base[4]
Predicted FormColorless to pale yellow liquid/oilFree BaseGeneral Amine Properties
Molecular FormulaC₁₀H₂₃ClN₂HCl Salt
Molecular Weight206.76 g/mol HCl Salt
FormSolidHCl Salt

The dual nature of this compound—a liquid free base and a solid hydrochloride salt—is the primary determinant for selecting a purification method.

Common Synthetic Impurities

Based on typical synthetic routes such as the reductive amination of piperidin-4-ylmethanamine with 2-butanone, the following impurities are common:

  • Unreacted Starting Materials: Residual piperidin-4-ylmethanamine or 2-butanone.

  • Over-Alkylation Products: Formation of tertiary amines from undesired side reactions.

  • Reductant Byproducts: Residual catalysts (e.g., Pd/C, Raney Nickel) or borohydride salts.[5]

  • Oxidation Products: Amines can be susceptible to air oxidation over time, often leading to discoloration.[1]

  • Solvent and Water: Residual solvents from the reaction or aqueous workup procedures.[1][6]

Strategic Purification Workflow

The choice of purification method is dictated by the physical state of the crude product (oil or solid) and the nature of the primary impurities. The following decision tree illustrates a logical approach to method selection.

G cluster_solid For Solid Salts cluster_liquid For Liquid Free Base start Crude (1-(sec-Butyl)piperidin-4-yl)methanamine is_solid Is the crude product a solid (salt)? start->is_solid recrystallization Protocol 2: Recrystallization is_solid->recrystallization Yes salt_liberation Protocol 4: Salt Liberation & Re-precipitation is_solid->salt_liberation Yes distillation Protocol 1: Fractional Vacuum Distillation is_solid->distillation No (Liquid Free Base) chromatography Protocol 3: Flash Column Chromatography is_solid->chromatography No (Liquid Free Base) acid_base Protocol 4: Acid-Base Extraction is_solid->acid_base No (Liquid Free Base)

Caption: Purification method selection workflow.

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation (Free Base)

Principle: This method is ideal for purifying the liquid free base, separating it from non-volatile impurities (salts, catalyst residues) and compounds with significantly different boiling points.[7] Applying a vacuum is critical to lower the boiling point, thereby preventing thermal degradation.

Step-by-Step Methodology:

  • Preparation: Ensure the crude free base is dry. If it resulted from an aqueous workup, dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. For residual water, a pre-drying step with KOH pellets can be effective.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is meticulously dry.

  • Distillation:

    • Add the crude oil to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum to the system, aiming for a pressure of 1-10 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (e.g., residual solvents).

    • Carefully collect the main fraction distilling at a constant temperature and pressure. The expected boiling point will be significantly lower than at atmospheric pressure.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Characterization: Analyze the collected fraction for purity using methods outlined in Section 5.

Protocol 2: Recrystallization (Hydrochloride Salt)

Principle: This is the most powerful technique for purifying the solid hydrochloride salt of the amine.[8] It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution or are removed via hot filtration.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. Test small batches of the crude solid with various solvents. A good solvent will dissolve the compound when hot but yield crystals upon cooling.[1] Table 2: Potential Recrystallization Solvents for Piperidine Salts

    Solvent/System Rationale Reference
    Isopropanol (IPA) Often provides good solubility differential for amine salts. [1]
    Acetonitrile (ACN) A polar aprotic solvent useful for crystallization. [9]
    IPA / Diethyl Ether Dissolve in minimal hot IPA, then add ether as an anti-solvent to induce crystallization. [9]

    | Methanol / ACN | A mixed solvent system that can be fine-tuned for optimal results. |[9] |

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst particles) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold solvent. Dry the crystals under vacuum to remove all residual solvent.[10]

Protocol 3: Flash Column Chromatography (Free Base)

Principle: Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. For basic amines, standard silica gel can cause significant peak tailing and irreversible adsorption due to acid-base interactions.[11][12] This can be mitigated by modifying the mobile phase or using a specialized stationary phase.

G start Crude Amine (Oil) tlc 1. Develop TLC Method (e.g., 95:5 DCM:MeOH) start->tlc tailing Observe Tailing on TLC? tlc->tailing option_a Option A: Add Competing Base (0.5-2% Triethylamine or NH4OH) to Mobile Phase tailing->option_a Yes option_b Option B: Use Amine-Functionalized Silica Gel Column tailing->option_b Yes run_column 2. Run Flash Chromatography tailing->run_column No option_a->run_column option_b->run_column

Caption: Workflow for amine purification by flash chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Modified Mobile Phase): Use standard silica gel (230-400 mesh). Prepare the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonium hydroxide.[11] This neutralizes the acidic silanol groups on the silica surface.

    • Option B (Specialized Stationary Phase): Use a pre-packed amine-functionalized silica column. This is often a simpler and more effective approach, as it provides a basic environment that prevents tailing without requiring mobile phase modification.[12]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, pre-adsorb the compound onto a small amount of silica gel ("dry loading"), which often results in better resolution.

  • Elution: Run the column using a solvent gradient determined by prior Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and TEA, if used) under reduced pressure to yield the purified amine as an oil.

Protocol 4: Purification via Acid-Base Extraction

Principle: This technique leverages the basicity of the amine to move it between aqueous and organic phases, leaving neutral organic impurities behind. It can be used as a standalone workup procedure or as a preliminary purification step.[1]

Step-by-Step Methodology:

  • Acidification: Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will be protonated to form the water-soluble hydrochloride salt and move into the aqueous layer.

  • Separation of Neutral Impurities: Separate the layers. The organic layer, now containing neutral impurities, can be discarded. Wash the aqueous layer again with fresh organic solvent to remove any remaining impurities.

  • Liberation of Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 3M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). This deprotonates the amine salt, liberating the free base.[9]

  • Extraction: Extract the liberated free base back into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base. This product can then be used directly or further purified by distillation or chromatography.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

Table 3: Comparison of Analytical Methods for Purity Validation

MethodPrincipleStrengthsLimitationsReference
GC-FID Separation of volatile compounds, detection by flame ionization.High resolution for volatile impurities; quantitative area % purity.Requires thermal stability; amines can show peak tailing on standard columns.[13][14]
¹H NMR Nuclear magnetic resonance spectroscopy.Confirms chemical structure; can identify and quantify impurities if their signals are resolved.Lower sensitivity than chromatography; requires pure reference for qNMR.[14]
LC-MS Liquid chromatography coupled with mass spectrometry.Separates non-volatile impurities; provides molecular weight confirmation of the main peak and impurities.Amine may lack a UV chromophore, requiring ELSD, CAD, or MS detection.[14]
Titration Acid-base titration.Simple, cost-effective, and accurate assay of the total amine content.Not a separation technique; cannot detect neutral or non-basic impurities.[13]

Handling and Storage

Aliphatic amines like (1-(sec-Butyl)piperidin-4-yl)methanamine can be sensitive to atmospheric carbon dioxide, which can form carbonate salts.[15] They may also be sensitive to light and air oxidation.[7] For long-term stability, it is recommended to store the purified compound under an inert atmosphere (Nitrogen or Argon) in a sealed container, protected from light, and refrigerated if possible.

Conclusion

The successful purification of (1-(sec-Butyl)piperidin-4-yl)methanamine is readily achievable through the systematic application of fundamental organic chemistry techniques. The choice between distillation, recrystallization, chromatography, and acid-base extraction is primarily governed by the physical state of the crude product and the nature of the impurities. By understanding the principles behind each method, researchers can effectively produce high-purity material essential for reliable and reproducible results in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from Benchchem website.[1]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[8]

  • Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. Retrieved from Ataman Kimya website.

  • ChemBK. (n.d.). sec-butyl amine. Retrieved from ChemBK website.[7]

  • Benchchem. (n.d.). Sec-butyl-n-butyl-amine | 4444-67-1. Retrieved from Benchchem website.[5]

  • Wigbers, C., et al. (2013). Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. U.S. Patent 8,445,726 B2.[6]

  • Senanayake, C. H., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent Application 2008/0051579 A1.[9]

  • Ajinomoto Co., Inc. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. European Patent EP 0 770 602 A2.[16]

  • Zhang, Y., et al. (2012). Method for separating sec-butylamine. Chinese Patent CN 101648874 B.[17]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from ResearchGate.[18]

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from Sigma-Aldrich website.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage website.[11]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from ResearchGate.[15]

  • Sigma-Aldrich. (n.d.). (1-sec-Butyl-4-piperidinyl)methanamine hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich website.

  • Organic Syntheses Procedure. (n.d.). d-Camphor 2,4,6-triisopropylbenzenesulfonylhydrazone. Retrieved from Organic Syntheses website.[10]

  • Galceran, M. T., et al. (1995). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Journal of Chromatography A, 693(2), 371-379.[19]

  • Organic Syntheses Procedure. (n.d.). Methylethylacetic Acid. Retrieved from Organic Syntheses website.[20]

  • Alchem Pharmtech. (n.d.). CAS 1247409-53-5 | (1-(sec-Butyl)piperidin-4-yl)methanamine. Retrieved from Alchem Pharmtech website.[2]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from Biotage website.[12]

  • BLDpharm. (n.d.). 1247409-53-5|(1-(sec-Butyl)piperidin-4-yl)methanamine. Retrieved from BLDpharm website.[3]

  • Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses website.[21]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from Benchchem website.[13]

  • Di Micco, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6653.[22]

  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthetic 1-Tert-butylazetidin-3-amine. Retrieved from Benchchem website.[14]

  • Sigma-Aldrich. (n.d.). 1-(sec-Butyl)piperidin-4-amine hydrochloride AldrichCPR. Retrieved from Sigma-Aldrich website.[23]

  • Sigma-Aldrich. (n.d.). (1-sec-Butyl-4-piperidinyl)methanamine AldrichCPR 1247409-53-5. Retrieved from Sigma-Aldrich website.[4]

  • ChemScene. (n.d.). 7144-05-0 | Piperidin-4-ylmethanamine. Retrieved from ChemScene website.[24]

  • PubChem. (n.d.). 1-[1-(9h-Purin-6-Yl)piperidin-4-Yl]methanamine. Retrieved from PubChem.[25]

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Method

Application Note: Comprehensive Analytical Characterization of (1-(sec-Butyl)piperidin-4-yl)methanamine

Abstract (1-(sec-Butyl)piperidin-4-yl)methanamine is a key building block in medicinal chemistry, valued for its bifunctional nature which includes a secondary amine within the piperidine ring and a primary aminomethyl g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(sec-Butyl)piperidin-4-yl)methanamine is a key building block in medicinal chemistry, valued for its bifunctional nature which includes a secondary amine within the piperidine ring and a primary aminomethyl group.[1] Its structural attributes make it a versatile scaffold for synthesizing a wide range of pharmacologically active agents.[2] The rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream drug candidates, thereby guaranteeing reproducibility in research and manufacturing. This guide provides a comprehensive, multi-technique approach for the analytical characterization of this compound, intended for researchers, analytical scientists, and professionals in drug development. We present detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Compound Profile & Analytical Strategy

A robust analytical strategy relies on the orthogonal application of multiple techniques to build a complete profile of the chemical entity. No single method can provide all necessary information. Our approach is designed to first confirm the molecular structure and then quantify its purity, ensuring all potential impurities are identified and controlled.

  • Identity & Structure: Confirmed by NMR and MS.

  • Purity & Quantification: Determined primarily by HPLC-UV.

  • Functional Groups: Verified by FTIR.

Table 1: Compound Identifiers

Property Value Source
IUPAC Name (1-(sec-Butyl)piperidin-4-yl)methanamine N/A
CAS Number 1247409-53-5 [3][4]
Molecular Formula C₁₀H₂₂N₂ [3]
Molecular Weight 170.30 g/mol [3]

| Structure | Chemical Structure of (1-(sec-Butyl)piperidin-4-yl)methanamine | N/A |

cluster_start Sample Received cluster_identity Part 1: Identity & Structural Elucidation cluster_purity Part 2: Purity & Impurity Profiling cluster_functional Part 3: Functional Group Confirmation cluster_end Final Report Sample (1-(sec-Butyl)piperidin-4-yl)methanamine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Confirms Structure MS Mass Spectrometry (LC-MS) Sample->MS Confirms Structure HPLC HPLC-UV Analysis Sample->HPLC Determines Purity FTIR FTIR Spectroscopy Sample->FTIR Confirms Functional Groups Report Certificate of Analysis (CoA) NMR->Report Consolidated Data MS->Report Consolidated Data HPLC->Report Consolidated Data FTIR->Report Consolidated Data

Figure 1: Integrated workflow for comprehensive analytical characterization.

Identity and Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a molecule like this, with several aliphatic protons in similar environments, 2D NMR (e.g., COSY, HSQC) may be employed for definitive assignments.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled (e.g., zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra to TMS.

Expected Spectral Data: Based on the known structure and data from analogous piperidine compounds, the following signals are anticipated.[5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
sec-Butyl CH₃ (terminal) ~0.8-0.9 t 3H ~11-12
sec-Butyl CH₃ (internal) ~0.9-1.0 d 3H ~16-18
Piperidine H-3, H-5 (axial) ~1.1-1.3 m 2H ~30-32
sec-Butyl CH₂ ~1.3-1.5 m 2H ~26-28
Piperidine H-4 ~1.5-1.7 m 1H ~38-40
Piperidine H-3, H-5 (equatorial) ~1.7-1.9 m 2H ~30-32
Piperidine H-2, H-6 (axial) ~2.0-2.2 m 2H ~55-57
sec-Butyl CH ~2.3-2.5 m 1H ~60-62
-CH₂NH₂ ~2.5-2.7 d 2H ~46-48
Piperidine H-2, H-6 (equatorial) ~2.8-3.0 m 2H ~55-57

| -NH₂ | ~1.5-2.5 | br s | 2H | N/A |

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The -NH₂ signal is often broad and may exchange with trace water in the solvent.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, serving as a primary identity test. When coupled with a separation technique like LC (LC-MS) and operated in fragmentation mode (MS/MS), it can provide structural information that corroborates NMR data. Electrospray ionization (ESI) is the preferred method for this polar, basic compound.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid to promote protonation.

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole/ion trap mass spectrometer with an ESI source.

  • Chromatographic Conditions (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI (+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The accurate mass should be within 5 ppm of the theoretical value if using a high-resolution mass spectrometer (HRMS).

Table 3: Expected Mass Spectrometry Data

Ion Species Theoretical m/z Description
[M+H]⁺ 171.1856 Protonated parent molecule.
[M+H - C₄H₉]⁺ 114.1124 Loss of the sec-butyl group. This corresponds to the piperidin-4-ylmethanamine fragment.[7]

| [C₄H₁₀N]⁺ | 72.0808 | Fragment corresponding to the protonated sec-butylamine after rearrangement.[8] |

Purity Assessment Protocol

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds and detecting related impurities. A reverse-phase C18 column provides excellent separation for moderately polar compounds. Since the analyte lacks a strong UV chromophore, detection at a low wavelength (e.g., 200-215 nm) is required. The use of an acid modifier like trifluoroacetic acid (TFA) improves peak shape for amines by suppressing silanol interactions.[9]

cluster_hplc HPLC Method Parameters cluster_input Input cluster_output Output cluster_result Result params Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Gradient 5% B to 95% B over 15 min Flow Rate 1.0 mL/min Temperature 30 °C Detection UV @ 210 nm Chromatogram Chromatogram params->Chromatogram Separate & Detect Sample Sample Solution (0.5 mg/mL in Mobile Phase A) Sample->params Inject Purity Purity (% Area) Impurity Profile Chromatogram->Purity Integrate & Calculate

Figure 2: Logic diagram for the HPLC purity assessment method.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Reagent & Solution Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Sample Diluent: Mobile Phase A.

    • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a working standard at 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at a concentration of 0.5 mg/mL in diluent.

  • Chromatographic Conditions:

    • HPLC System: A binary or quaternary HPLC system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is suitable for use if the criteria in Table 4 are met. This ensures the trustworthiness and reproducibility of the results.[9]

  • Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the purity by the area percent method.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Table 4: System Suitability Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.
%RSD of Peak Area ≤ 2.0% Confirms injection precision.

| %RSD of Retention Time | ≤ 1.0% | Confirms pumping stability. |

Functional Group Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique used to confirm the presence of key functional groups, providing a molecular "fingerprint." For this compound, we expect to see characteristic absorptions for N-H bonds in the primary amine and C-H bonds in the aliphatic regions.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000-600 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform ATR correction and baseline correction.

Table 5: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3400 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
2850-2960 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1590-1650 N-H Bend (scissoring) Primary Amine (-NH₂)
1450-1470 C-H Bend Aliphatic (CH₂, CH₃)

| 1000-1250 | C-N Stretch | Aliphatic Amines |

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of (1-(sec-Butyl)piperidin-4-yl)methanamine. By combining NMR and MS for structural confirmation with a validated HPLC method for purity assessment and FTIR for functional group verification, researchers and quality control professionals can confidently ascertain the quality and identity of this important chemical building block. Adherence to these protocols will ensure data integrity, supporting successful outcomes in research, development, and manufacturing.

References

  • Title: ¹H NMR and ¹³C NMR of the prepared compounds. Source: ResearchGate URL: [Link]

  • Title: Supplementary Information (General Procedure for Imine Syntheses and Characterization Data) Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: MDPI URL: [Link]

  • Title: Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies Source: MDPI URL: [Link]

  • Title: Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine Source: MDPI URL: [Link]

  • Title: Tert-butyl (piperidin-4-ylmethyl)carbamate Source: PubChem URL: [Link]

  • Title: sec-Butylamine Source: NIST WebBook URL: [Link]

Sources

Application

Application Notes and Protocols for (1-(sec-Butyl)piperidin-4-yl)methanamine in Drug Design

Introduction: The Strategic Value of the Substituted Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FD...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] Its enduring appeal stems from a unique combination of favorable physicochemical and pharmacokinetic properties. The saturated, six-membered nitrogen-containing heterocycle adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] The nitrogen atom, in particular, serves as a versatile handle for modulating critical drug-like properties, including solubility and lipophilicity, which are key determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

This guide focuses on (1-(sec-Butyl)piperidin-4-yl)methanamine , a disubstituted piperidine derivative that holds considerable promise as a versatile building block in drug discovery. The strategic placement of a sec-butyl group on the piperidine nitrogen and an aminomethyl moiety at the C4-position offers a compelling combination of features for probing structure-activity relationships (SAR) and developing novel therapeutics. The sec-butyl group can influence lipophilicity and metabolic stability, while the primary amine of the aminomethyl group provides a key point for further derivatization and interaction with biological targets.

While direct biological data for (1-(sec-Butyl)piperidin-4-yl)methanamine is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. This document, therefore, serves as a comprehensive guide for researchers, providing detailed protocols for its synthesis, characterization, and evaluation against plausible biological targets, drawing upon established methodologies for analogous piperidine-containing compounds.

Physicochemical Properties and Design Rationale

The judicious incorporation of the (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold into a drug candidate can significantly influence its pharmacological profile. The table below outlines the predicted physicochemical properties of this scaffold, which are critical for its potential as a drug lead.

PropertyPredicted Value/CharacteristicRationale and Impact on Drug Design
Molecular Weight 170.30 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
cLogP ~2.5 - 3.0The sec-butyl group increases lipophilicity compared to smaller alkyl substituents, potentially enhancing membrane permeability and brain penetration for CNS targets.[2]
Topological Polar Surface Area (TPSA) ~38.1 ŲFavorable for good cell permeability and oral absorption.
pKa (Piperidine Nitrogen) ~9.5 - 10.5The piperidine nitrogen will be protonated at physiological pH, allowing for ionic interactions with biological targets and contributing to aqueous solubility.[1]
Hydrogen Bond Donors 2 (Primary Amine)The aminomethyl group can participate in crucial hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2 (Nitrogens)Both nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding and solubility.

The combination of a moderately lipophilic N-alkyl group and a polar aminomethyl substituent makes this scaffold particularly attractive for targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to kinases, where such features are often required for potent and selective binding.

Synthetic Protocols

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine and its derivatives can be achieved through a reliable and scalable synthetic route. The following protocols are based on established methods for the synthesis of analogous 4-aminomethylpiperidine derivatives.

Protocol 1: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

This protocol describes a two-step synthesis starting from commercially available 4-(aminomethyl)piperidine.

Step 1: N-sec-Butylation of 4-(Aminomethyl)piperidine

This step involves the direct N-alkylation of the piperidine nitrogen. Selective alkylation of the more nucleophilic secondary amine in the piperidine ring over the primary amine of the aminomethyl group can be achieved by careful control of reaction conditions.[4]

  • Materials:

    • 4-(Aminomethyl)piperidine (1.0 eq.)

    • 2-Bromobutane (1.1 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-(aminomethyl)piperidine and anhydrous acetonitrile.

    • Add finely powdered, anhydrous potassium carbonate to the stirred solution.

    • Slowly add 2-bromobutane to the reaction mixture at room temperature. The slow addition is crucial to minimize dialkylation.[4][5]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford pure (1-(sec-Butyl)piperidin-4-yl)methanamine.

Step 2: Characterization

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: Confirm the structure and purity of the synthesized compound.

Protocol 2: Derivatization of the Primary Amine

The primary amine of (1-(sec-Butyl)piperidin-4-yl)methanamine serves as an excellent handle for further functionalization, such as amide bond formation.

  • Materials:

    • (1-(sec-Butyl)piperidin-4-yl)methanamine (1.0 eq.)

    • Carboxylic acid of interest (1.0 eq.)

    • HBTU (1.1 eq.) or HATU (1.1 eq.) (Peptide coupling agents)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

    • DMF (N,N-Dimethylformamide) (anhydrous)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

    • Add HBTU (or HATU) and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of (1-(sec-Butyl)piperidin-4-yl)methanamine in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Scaffold cluster_derivatization Derivatization Start 4-(Aminomethyl)piperidine Step1 N-sec-Butylation (2-Bromobutane, K2CO3) Start->Step1 Product1 (1-(sec-Butyl)piperidin-4-yl)methanamine Step1->Product1 Product1_ref (1-(sec-Butyl)piperidin-4-yl)methanamine Step2 Amide Coupling (R-COOH, HBTU, DIPEA) Product1_ref->Step2 FinalProduct Target Compound Step2->FinalProduct

Caption: Synthetic workflow for the preparation and derivatization of the target scaffold.

Application in Targeting Specific Biological Pathways

The structural features of (1-(sec-Butyl)piperidin-4-yl)methanamine make it a promising scaffold for developing modulators of various biological targets, particularly those involved in cell signaling pathways implicated in disease.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are major drug targets.[6][7] The basic nitrogen of the piperidine ring can engage in ionic interactions with acidic residues in the transmembrane domains of GPCRs, a common binding motif for many aminergic GPCR ligands.

Potential GPCR Targets:

  • Chemokine Receptors (e.g., CXCR4, CCR5): The 4-aminomethylpiperidine core is found in antagonists of these receptors, which are implicated in inflammation and HIV entry.[8]

  • Sigma Receptors (σ₁ and σ₂): These receptors are involved in a variety of CNS disorders, and piperidine-containing compounds have shown high affinity for them.[9]

  • Dopamine and Serotonin Receptors: Many CNS-active drugs targeting these receptors incorporate a piperidine scaffold.

Signaling Pathway Modulation by a Hypothetical GPCR Antagonist

G Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Antagonist Piperidine-Based Antagonist Antagonist->GPCR Blocks G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor Piperidine-Based Akt Inhibitor Inhibitor->Akt Inhibits Response Cell Proliferation & Survival Downstream->Response

Caption: Inhibition of the PI3K/Akt signaling pathway.

Protocols for Biological Evaluation

The following are detailed protocols for assessing the biological activity of derivatives of (1-(sec-Butyl)piperidin-4-yl)methanamine against representative target classes.

Protocol 3: GPCR Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to displace a known radiolabeled ligand. [7][10]

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target GPCR

    • Test compounds (derivatives of (1-(sec-Butyl)piperidin-4-yl)methanamine) at various concentrations

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • 96-well filter plates

    • Scintillation counter and scintillation fluid

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand.

    • Add the test compound at a range of concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for Akt)

This fluorescence-based assay measures the ability of a test compound to inhibit the activity of a specific kinase. [11]

  • Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a coupled enzyme system that generates a fluorescent signal proportional to the ADP concentration.

  • Materials:

    • Recombinant human Akt kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compounds at various concentrations

    • Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

(1-(sec-Butyl)piperidin-4-yl)methanamine represents a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its inherent physicochemical properties, combined with the potential for diverse functionalization at the primary amine, make it an attractive starting point for exploring a wide range of biological targets. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds incorporating this promising structural motif. By systematically applying these methodologies, researchers can effectively probe structure-activity relationships and advance the development of new therapeutics for a variety of diseases.

References

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  • Deng, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532. Available from: [Link]

  • Gil, L. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 36(14), 2021-2029. Available from: [Link]

  • García Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 415-420. Available from: [Link]

  • Guillaumet, G., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. U.S. Patent No. 5,272,157. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(17), 7966-7983. Available from: [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1698-1705. Available from: [Link]

  • Iacona, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1146-1154. Available from: [Link]

  • Atherton, E., et al. (1985). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. The Journal of Organic Chemistry, 50(26), 5545-5547. Available from: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116343. Available from: [Link]

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  • Cocco, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

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Sources

Method

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing a (1-(sec-Butyl)piperidin-4-yl)methanamine Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer and chronic inflammatory conditi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer and chronic inflammatory conditions. Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in a multitude of approved drugs. This document provides a comprehensive guide for researchers on utilizing (1-(sec-Butyl)piperidin-4-yl)methanamine as a starting scaffold for the discovery and development of novel kinase inhibitors. We present a structured workflow from initial library synthesis and high-throughput screening to hit-to-lead optimization, complete with detailed experimental protocols and the scientific rationale underpinning each step.

Introduction: The Rationale for a Novel Piperidine-Based Kinase Inhibitor Program

The human kinome consists of over 500 kinases, many of which have been validated as therapeutic targets.[1] The success of drugs like Imatinib has underscored the transformative potential of targeted kinase inhibition.[2] The piperidine ring is a versatile and highly valuable scaffold in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with the kinase active site. Furthermore, the physicochemical properties of piperidine-containing compounds can be fine-tuned to enhance drug-like characteristics such as solubility and cell permeability.[3][4]

(1-(sec-Butyl)piperidin-4-yl)methanamine presents an attractive starting point for a kinase inhibitor discovery program due to its inherent structural features:

  • A primary amine handle: This provides a readily available site for chemical modification, allowing for the rapid synthesis of a diverse chemical library.[5]

  • A substituted piperidine ring: The sec-butyl group offers a lipophilic moiety that can be explored for interactions with hydrophobic pockets within the kinase active site.

  • Chirality: The presence of a chiral center in the sec-butyl group introduces an element of stereochemistry that can be exploited for enhanced selectivity and potency.

This guide will delineate a systematic approach to leverage these features in a hypothetical drug discovery campaign targeting kinases implicated in oncogenic signaling pathways.

The Drug Discovery Workflow: A Roadmap from Scaffold to Lead Candidate

The development of a novel kinase inhibitor from a starting scaffold is a multi-step process that requires a logical and iterative workflow. The following diagram illustrates the key stages of this process, which will be detailed in the subsequent sections.

G cluster_0 Phase 1: Library Synthesis & Screening cluster_1 Phase 2: Hit Confirmation & Profiling cluster_2 Phase 3: Hit-to-Lead Optimization Library Synthesis Library Synthesis Primary Biochemical Screen Primary Biochemical Screen Library Synthesis->Primary Biochemical Screen Diverse Compound Library Hit Identification Hit Identification Primary Biochemical Screen->Hit Identification Active Compounds Secondary Cellular Assays Secondary Cellular Assays Hit Identification->Secondary Cellular Assays Confirmed Hits Cytotoxicity Assays Cytotoxicity Assays Secondary Cellular Assays->Cytotoxicity Assays On-Target Activity Hit Prioritization Hit Prioritization Cytotoxicity Assays->Hit Prioritization SAR Studies SAR Studies Hit Prioritization->SAR Studies Prioritized Hits ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Iterative Design Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate Optimized Properties

Caption: A generalized workflow for kinase inhibitor discovery.

Phase 1: Library Synthesis and Primary Screening

The initial phase of the project focuses on creating a diverse library of compounds derived from the (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold and screening them against a panel of relevant kinases.

Protocol: Parallel Amide Coupling for Library Synthesis

This protocol describes a standard method for diversifying the primary amine of the starting material through amide bond formation. This is a robust and high-throughput compatible reaction.

Materials:

  • (1-(sec-Butyl)piperidin-4-yl)methanamine

  • A diverse set of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • To each well, add a solution of (1-(sec-Butyl)piperidin-4-yl)methanamine (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to each well.

  • Finally, add a solution of PyBOP (1.2 equivalents) in anhydrous DMF to each well to initiate the coupling reaction.

  • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

  • Upon completion, the reaction mixtures can be purified by high-throughput parallel purification techniques (e.g., preparative HPLC-MS).

  • The purified compounds should be characterized by LC-MS and NMR to confirm their identity and purity.

Protocol: Primary Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a high-throughput biochemical assay to identify compounds that inhibit the activity of a panel of target kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

  • Recombinant kinases of interest (e.g., members of the PI3K/Akt/mTOR or MAPK pathways)

  • Corresponding kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Synthesized compound library in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the compound library in DMSO.

  • In a 384-well plate, add 50 nL of each compound dilution. Include wells with a known kinase inhibitor (positive control) and DMSO only (negative control).

  • Add 5 µL of a solution containing the kinase and its specific peptide substrate in kinase assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure ADP production by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ values for the active compounds.

Data Presentation: Hypothetical Primary Screening Results

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-001 Kinase A85
Scaffold-001 Kinase B>10,000
Scaffold-001 Kinase C1,200
Scaffold-002 Kinase A150
Scaffold-002 Kinase B8,500
Scaffold-002 Kinase C>10,000
Staurosporine Kinase A10
Staurosporine Kinase B15
Staurosporine Kinase C25

Phase 2: Hit Confirmation and Cellular Profiling

Once initial "hits" are identified from the primary screen, the next phase is to confirm their activity in a cellular context and assess their toxicity.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within living cells, providing a more physiologically relevant confirmation of activity.[7]

Materials:

  • Cancer cell line expressing the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target kinase

  • Synthesized hit compounds

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

Procedure:

  • Seed the engineered cancer cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the hit compounds in Opti-MEM™.

  • Add the NanoBRET™ tracer to the compound dilutions.

  • Remove the growth medium from the cells and add the compound/tracer mixtures.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with the appropriate filters.

  • Calculate the IC₅₀ values, which represent the concentration of compound required to displace 50% of the tracer from the target kinase.

Protocol: Cell Viability/Cytotoxicity Assay

This protocol assesses the general toxicity of the hit compounds to rule out non-specific cytotoxicity as the cause of reduced cellular signaling.

Materials:

  • Cancer cell line used in the cellular target engagement assay

  • Hit compounds

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, opaque 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate and allow them to attach overnight.

  • Add serial dilutions of the hit compounds to the wells.

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Phase 3: Hit-to-Lead Optimization

With confirmed and prioritized hits, the focus shifts to iteratively improving their potency, selectivity, and drug-like properties through medicinal chemistry efforts.

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are essential for its biological activity.[8][9] For our (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold, key areas for modification include:

  • The amide moiety: Explore a wide range of aromatic and heteroaromatic carboxylic acids to probe for interactions with the kinase hinge region.

  • The sec-butyl group: Synthesize analogs with different alkyl groups (e.g., isobutyl, tert-butyl, cyclopentyl) to optimize hydrophobic interactions.

  • The piperidine ring: Investigate the effect of substitutions on the piperidine ring itself, which can influence the vector of the other substituents.[10]

G Initial Hit Initial Hit Synthesize Analogs Synthesize Analogs Initial Hit->Synthesize Analogs Biological Testing Biological Testing Synthesize Analogs->Biological Testing Analyze SAR Analyze SAR Biological Testing->Analyze SAR Design Next Generation Design Next Generation Analyze SAR->Design Next Generation Design Next Generation->Synthesize Analogs

Caption: The iterative cycle of hit-to-lead optimization.

Data Presentation: Hypothetical SAR Table

Compound IDR Group (Amide)sec-Butyl ModificationKinase A IC₅₀ (nM)
Hit-001 Phenylsec-Butyl85
Lead-001 4-Fluorophenylsec-Butyl30
Lead-002 Pyridin-4-ylsec-Butyl15
Lead-003 Pyridin-4-ylIsobutyl50
Lead-004 Pyridin-4-ylCyclopentyl8
ADMET Profiling

As lead compounds with improved potency are identified, it is crucial to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process to ensure they have the potential to become viable drugs.[11][12]

Key In Vitro ADMET Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

  • Aqueous Solubility: Determine the solubility of the compound in a physiologically relevant buffer.

  • Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the intestinal barrier.

  • hERG Inhibition: Screen for inhibition of the hERG potassium channel to assess the risk of cardiac toxicity.

Illustrative Mechanism of Action: Targeting a Kinase Signaling Pathway

To provide context for the developed inhibitors, it is important to understand their role within a cellular signaling pathway. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is frequently hyperactivated in cancer.[13][14] An inhibitor developed from our scaffold could potentially target a kinase within this cascade, such as Akt or mTOR.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor targeting Akt.

Conclusion

The (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its chemical tractability allows for the rapid generation of diverse compound libraries, and the inherent properties of the piperidine ring offer a solid foundation for creating potent, selective, and drug-like molecules. The systematic application of the protocols and workflows detailed in this guide provides a robust framework for researchers to embark on a successful kinase inhibitor discovery program, from initial hit identification to the generation of promising lead candidates for further preclinical development.

References

  • Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current drug metabolism, 22(7), 503–522. [Link]

  • Noorolyai, S., Shariati-Rad, M., Moghaddas, A., Hamidpour, M., & Abbaszadeh, S. (2019). The PI3K/AKT/mTOR pathway in glioblastoma: a review. Oncology letters, 17(5), 4499–4507. [Link]

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Application

Application Note &amp; Protocols: Synthesis and Evaluation of a Novel Akt Inhibitor Employing a (1-(sec-Butyl)piperidin-4-yl)methanamine Scaffold

Abstract The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers.[1] This hyperactivity drives tumo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers.[1] This hyperactivity drives tumorigenesis by promoting cell survival, proliferation, and metabolic reprogramming.[2][3] Consequently, Akt has emerged as a high-priority target for therapeutic intervention. This document provides a detailed guide for the synthesis, characterization, and biological evaluation of a representative ATP-competitive Akt inhibitor, designated Akt-PI-SBA-1 , which incorporates the versatile (1-(sec-Butyl)piperidin-4-yl)methanamine building block. The piperidine moiety is a privileged scaffold in medicinal chemistry, often utilized to enhance solubility, metabolic stability, and overall pharmacokinetic properties.[4] This guide offers a rationale for experimental design, step-by-step synthetic and analytical protocols, and methods for assessing biological activity, providing a comprehensive framework for researchers developing novel piperidine-based Akt inhibitors.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt pathway is a critical intracellular signaling cascade that responds to growth factors and other extracellular stimuli. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and Forkhead box protein O (FOXO) transcription factors, to regulate fundamental cellular processes.[1][5] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly Akt, attractive targets for drug discovery.[2]

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits Akt_active Akt (Active) PDK1->Akt_active Phosphorylates mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates GSK3b GSK3β Akt_active->GSK3b Inhibits FOXO FOXO Akt_active->FOXO Inhibits Proliferation Cell Proliferation & Survival GSK3b->Proliferation Regulates Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: The PI3K/Akt Signaling Pathway.

Design and Synthesis of a Representative Akt Inhibitor: Akt-PI-SBA-1

Design Rationale

The design of our target molecule, Akt-PI-SBA-1 , is based on the established pharmacophore of potent, ATP-competitive Akt inhibitors like AZD5363 (Capivasertib).[6][7] The structure consists of two key components:

  • A Hinge-Binding Moiety: A 7H-pyrrolo[2,3-d]pyrimidine core, which is known to form critical hydrogen bonds with the hinge region of the Akt kinase domain (e.g., residues Ala230 and Glu228).[8]

  • A Solubility-Enhancing Side Chain: The novel (1-(sec-Butyl)piperidin-4-yl)methanamine fragment. The piperidine ring is a common feature in successful drugs that can improve aqueous solubility and tailor pharmacokinetic (ADME) properties.[4] The sec-butyl group provides a degree of lipophilicity, and the primary amine serves as a key attachment point for the hinge-binding core via a stable amide bond.

The combination of these fragments aims to create a potent and selective inhibitor with favorable drug-like properties.

Synthetic Strategy

The synthesis of Akt-PI-SBA-1 is achieved through a convergent approach. The core of the strategy involves a standard amide coupling reaction between a carboxylic acid-functionalized hinge-binder and the (1-(sec-Butyl)piperidin-4-yl)methanamine building block. This modular approach allows for flexibility in modifying either fragment to optimize activity and properties.

Detailed Experimental Protocol: Synthesis of Akt-PI-SBA-1

This protocol is adapted from established procedures for the synthesis of analogous piperidine-containing kinase inhibitors.[1][8][9]

Step 1: Synthesis of Intermediate A - 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

  • Rationale: This step attaches the piperidine scaffold to the hinge-binding pyrrolopyrimidine core. The carboxylic acid handle is essential for the subsequent amide coupling.

  • Procedure:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add piperidine-4-carboxylic acid (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into 100 mL of cold water.

    • Adjust the pH to ~3-4 with 1M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with water (3 x 20 mL), and dry under high vacuum to yield Intermediate A .

Step 2: Amide Coupling to form Akt-PI-SBA-1

  • Rationale: This is the key bond-forming step. HBTU is used as a coupling agent to activate the carboxylic acid of Intermediate A , facilitating its reaction with the amine of the title building block to form a stable amide linkage. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Procedure:

    • To a solution of Intermediate A (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add HBTU (1.1 mmol) and DIPEA (3.0 mmol).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add (1-(sec-Butyl)piperidin-4-yl)methanamine (1.0 mmol) to the reaction mixture.

    • Stir at room temperature for 6-12 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford the final product, Akt-PI-SBA-1 .

Characterization of Akt-PI-SBA-1

Proper characterization is critical to confirm the identity, purity, and structure of the synthesized inhibitor.

Protocols for Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile. Inject onto an LC-MS system to confirm the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) to determine the final purity of the compound, which should ideally be >95% for use in biological assays.

Representative Analytical Data

The following table summarizes the expected characterization data for the successfully synthesized Akt-PI-SBA-1 .

ParameterMethodExpected Result
Molecular Formula -C₂₃H₃₄N₆O
Molecular Weight LC-MS (ESI+)Expected [M+H]⁺: 411.29
Purity HPLC (254 nm)> 95%
¹H NMR 400 MHz, DMSO-d₆Peaks corresponding to pyrrolopyrimidine, piperidine, sec-butyl, and amide protons.
Appearance VisualWhite to off-white solid.

Biological Evaluation of Akt-PI-SBA-1

The following protocols outline the essential experiments to determine the biological efficacy of the synthesized inhibitor.

Experimental_Workflow Synthesis Synthesis of Akt-PI-SBA-1 Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitroAssay In Vitro Kinase Assay (Determine IC₅₀) Purification->InVitroAssay CellBasedAssay Cell-Based Assay (e.g., Western Blot) Purification->CellBasedAssay DataAnalysis Data Analysis & Interpretation InVitroAssay->DataAnalysis CellBasedAssay->DataAnalysis

Figure 2: Workflow for the Evaluation of a Novel Akt Inhibitor.

Protocol: In Vitro Akt1 Kinase Assay (IC₅₀ Determination)
  • Objective: To determine the concentration of Akt-PI-SBA-1 required to inhibit 50% of the Akt1 kinase activity.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate peptide by recombinant human Akt1 enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, often using a luminescence-based or fluorescence-based readout.

  • Procedure:

    • Prepare a serial dilution of Akt-PI-SBA-1 in a suitable buffer (e.g., DMSO, then diluted in kinase buffer).

    • In a 96-well or 384-well plate, add the kinase buffer, the substrate peptide (e.g., a GSK3-derived peptide), and the serially diluted inhibitor.

    • Initiate the reaction by adding recombinant human Akt1 enzyme and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a commercial detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot for Downstream Target Inhibition
  • Objective: To confirm that Akt-PI-SBA-1 engages and inhibits Akt signaling within a cellular context.[1][10]

  • Principle: Cancer cells with hyperactive Akt signaling (e.g., PC-3 prostate cancer cells) are treated with the inhibitor.[1] Cell lysates are then analyzed by Western blot to measure the phosphorylation status of Akt itself (at Ser473) and its direct downstream substrate, GSK3β (at Ser9). A potent inhibitor should decrease the levels of p-Akt and p-GSK3β without affecting the total protein levels.

  • Procedure:

    • Culture PC-3 cells in appropriate media until they reach ~70-80% confluency.

    • Treat the cells with increasing concentrations of Akt-PI-SBA-1 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a set time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the p-Akt/Akt and p-GSK3β/GSK3β ratios indicates effective target engagement.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and evaluation of novel Akt inhibitors based on a (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold. By leveraging established medicinal chemistry principles and providing detailed, actionable protocols, this guide serves as a valuable resource for researchers aiming to develop next-generation therapeutics targeting the critical Akt signaling pathway. The modular nature of the described synthesis allows for rapid exploration of structure-activity relationships, accelerating the discovery of potent and selective drug candidates.

References

  • Zhang, D., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. RSC Advances. Available at: [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. Akt inhibitor IV. Available at: [Link]

  • Dong, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. Available at: [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Stamp, C., et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. PubMed. Available at: [Link]

  • Jones, G., et al. (2022). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. Chemistry – A European Journal. Available at: [Link]

  • Rauh, D., et al. (2024). Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry. Available at: [Link]

  • Dong, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. Available at: [Link]

  • PubChem. Akt inhibitor VIII. Available at: [Link]

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Method

Application Notes and Protocols for Investigating (1-(sec-Butyl)piperidin-4-yl)methanamine as a Novel Inhibitor of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals Abstract The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases, making it a prime therapeutic target.[1][2][3] The discovery of novel small molecule inhibitors is paramount for advancing treatment options. This document provides a comprehensive guide for the investigation of (1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5), a piperidine-containing compound, as a potential inhibitor of the NLRP3 inflammasome. While direct evidence of its inhibitory activity is not yet established in published literature, its chemical structure presents a starting point for investigation. These application notes offer a structured, field-proven framework for researchers to rigorously assess its efficacy and mechanism of action, from initial cell-based screening to detailed mechanistic studies.

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a cytosolic multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][4] Its activation is a tightly regulated two-step process, crucial for initiating a potent inflammatory response.[1][2]

  • Signal 1 (Priming): The first signal, typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), triggers the nuclear factor-κB (NF-κB) pathway.[2][5] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[1][2]

  • Signal 2 (Activation): A diverse range of secondary stimuli, such as extracellular ATP, pore-forming toxins like nigericin, crystalline substances, or mitochondrial dysfunction, provides the activation signal.[1][3][5] This signal triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][2]

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage, leading to the formation of active caspase-1.[1] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[3] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a pro-inflammatory form of cell death known as pyroptosis and the release of cytokines.[2][3][6]

Given its central role, aberrant NLRP3 activation is implicated in numerous inflammatory conditions, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases, making its inhibition a significant therapeutic strategy.[3][6][7]

Signaling Pathway: Canonical NLRP3 Inflammasome Activation

NLRP3_Activation cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS / PAMPs TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcriptional Upregulation NFkB->Transcription proIL1B_mRNA pro-IL-1β mRNA Transcription->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B translation NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive translation Stimuli ATP / Nigericin (K+ Efflux) Stimuli->NLRP3_inactive activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome initiates ASC ASC ASC->Inflammasome recruited proCasp1 Pro-Caspase-1 proCasp1->Inflammasome recruited Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves pro-Casp-1 IL1B Secreted IL-1β Casp1->IL1B cleaves Pyroptosis Pyroptosis (Cell Lysis) Casp1->Pyroptosis cleaves proIL1B->IL1B GSDMD Gasdermin D (GSDMD) GSDMD->Pyroptosis

Caption: Canonical two-step activation of the NLRP3 inflammasome pathway.

Experimental Workflow for Assessing Inhibitory Potential

This section outlines a logical and robust workflow to determine if (1-(sec-Butyl)piperidin-4-yl)methanamine can inhibit NLRP3 inflammasome activation. The primary cellular models for these assays are human THP-1 monocytes and mouse bone marrow-derived macrophages (BMDMs).[1] THP-1 cells are a reliable and reproducible model but require differentiation into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA) for robust inflammasome activation.

Experimental Workflow Diagram

Workflow cluster_assays Downstream Assays start Start: Prepare Differentiated THP-1 Macrophages or BMDMs priming Step 1: Priming (e.g., LPS for 3-4 hours) start->priming inhibition Step 2: Inhibitor Treatment Add (1-(sec-Butyl)piperidin-4-yl)methanamine (Incubate 30-60 min) priming->inhibition activation Step 3: Activation (e.g., ATP or Nigericin) inhibition->activation collection Step 4: Sample Collection Collect Supernatant and Cell Lysate activation->collection elisa IL-1β ELISA collection->elisa ldh LDH Assay (Pyroptosis) collection->ldh wb Western Blot (Caspase-1) collection->wb microscopy ASC Speck Microscopy collection->microscopy end End: Data Analysis & Interpretation elisa->end ldh->end wb->end microscopy->end

Caption: General experimental workflow for testing NLRP3 inhibitors in vitro.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol provides a comprehensive method for priming and activating macrophages in the presence of the test compound.

A. Materials

  • Cell Lines: THP-1 human monocytic cells or primary bone marrow cells from mice.

  • Reagents:

    • RPMI-1640 medium, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Phorbol 12-myristate 13-acetate (PMA).

    • Lipopolysaccharide (LPS), Ultrapure.

    • ATP (Adenosine 5'-triphosphate sodium salt).

    • Nigericin sodium salt.

    • (1-(sec-Butyl)piperidin-4-yl)methanamine (test inhibitor).

    • MCC950 (positive control NLRP3 inhibitor).[5]

    • DMSO (vehicle control).

  • Equipment: 24-well or 96-well tissue culture plates, incubator (37°C, 5% CO₂).

B. Cell Preparation: Differentiation of THP-1 Cells

  • Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.

  • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.

  • Incubate for 48-72 hours. Differentiated cells will become adherent.

  • After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free RPMI medium.

  • Allow cells to rest for 24 hours before starting the experiment.

C. Inhibition Assay Protocol

  • Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs with LPS (200-500 ng/mL) for 3-4 hours.[1][2] Include an unprimed control well.

  • Inhibitor Treatment:

    • Prepare serial dilutions of (1-(sec-Butyl)piperidin-4-yl)methanamine in culture medium. It is crucial to perform a dose-response curve (e.g., 0.1 µM to 50 µM).

    • Add the test inhibitor to the primed cells. Also, prepare wells for:

      • Vehicle Control (DMSO).

      • Positive Control (e.g., MCC950, 1-5 µM).[5]

    • Incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the cells with either ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.[1][8]

    • Include a "LPS only" control group (primed but not activated) to measure baseline cytokine levels.

  • Sample Collection:

    • Following incubation, carefully collect the cell culture supernatants and centrifuge at 500 x g for 5 minutes to pellet any detached cells.

    • Store the cleared supernatants at -80°C for subsequent ELISA and LDH assays.

    • The remaining adherent cells can be lysed for Western blot analysis.

Protocol 2: Quantification of IL-1β Secretion by ELISA

Measuring the concentration of secreted IL-1β in the supernatant is the most direct and quantitative readout of inflammasome activation.

A. Principle This protocol uses a sandwich enzyme-linked immunosorbent assay (ELISA) format.[9] An IL-1β capture antibody is pre-coated onto a 96-well plate. IL-1β in the samples binds to this antibody. A second, biotin-conjugated detection antibody then binds to the captured IL-1β. Streptavidin-HRP is added, which binds to the biotin, and a TMB substrate is used to generate a colorimetric signal proportional to the amount of IL-1β.[10][11][12]

B. Protocol (General Steps - follow specific kit instructions)

  • Plate Preparation: Use a pre-coated Human IL-1β ELISA plate or coat a plate with capture antibody overnight at 4°C.[10]

  • Standards and Samples:

    • Prepare a serial dilution of the recombinant IL-1β standard provided in the kit to generate a standard curve (e.g., 250 pg/mL down to 3.9 pg/mL).[11]

    • Add 50-100 µL of the collected cell culture supernatants and standards to the wells in duplicate.[11][12]

    • Incubate for 90 minutes to 3 hours at room temperature or 37°C.[11][12]

  • Washing: Aspirate the contents and wash the plate 3-5 times with the provided Wash Buffer.

  • Detection:

    • Add 100 µL of the Biotin-labeled detection antibody to each well and incubate for 1 hour.[11]

    • Wash the plate as described above.

    • Add 100 µL of HRP-Streptavidin (SABC) solution and incubate for 30 minutes.[11]

    • Wash the plate thoroughly.

  • Development and Reading:

    • Add 90-100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[11][12]

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and use it to calculate the concentration of IL-1β in each sample.

Treatment Group Expected IL-1β (pg/mL) Interpretation
Untreated< 10Baseline, no activation
LPS only10 - 50Priming signal only, minimal secretion
LPS + Nigericin (Vehicle)800 - 1500Robust NLRP3 activation
LPS + Nigericin + MCC950< 100Positive control for inhibition
LPS + Nigericin + Test CmpdDose-dependent decreaseIndicates potential inhibitory activity

Protocol 3: Assessment of Pyroptosis via LDH Release Assay

Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, such as lactate dehydrogenase (LDH).[1] Measuring LDH activity in the supernatant serves as a reliable proxy for pyroptotic cell death.

A. Principle LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. A probe in the assay kit is then reduced by NADH to a colored product, with the intensity of the color being proportional to the LDH activity.

B. Protocol (General Steps)

  • Sample Preparation: Use the same supernatants collected for the ELISA.

  • Controls: Prepare a "maximum LDH release" control by lysing untreated cells with a lysis buffer provided in the kit.

  • Assay:

    • Add 50 µL of each supernatant to a new 96-well plate in duplicate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Protocol 4: Visualization of ASC Speck Formation

Upon NLRP3 activation, the adaptor protein ASC polymerizes into a large, single perinuclear structure known as the "ASC speck".[13] Visualizing these specks via immunofluorescence microscopy provides a direct, cell-level confirmation of inflammasome assembly.[13][14][15][16]

A. Principle Cells are fixed and permeabilized, allowing an anti-ASC antibody to access the intracellular ASC protein. A fluorescently-labeled secondary antibody is then used to visualize the location of ASC. In activated cells, ASC will appear as a distinct speck, while in resting cells, it will be diffusely distributed in the cytoplasm.[13]

B. Protocol

  • Cell Seeding: Seed and treat cells on glass coverslips or in imaging-grade multi-well plates as described in Protocol 1.

  • Fixation and Permeabilization:

    • After treatment, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against ASC (e.g., HASC-71) overnight at 4°C.[14]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a confocal or fluorescence microscope.

    • Quantify the percentage of cells containing an ASC speck across at least 5-10 random fields of view per condition.

Treatment Group Expected ASC Speck Formation
LPS only< 5% of cells
LPS + Nigericin (Vehicle)> 30% of cells
LPS + Nigericin + Test CmpdDose-dependent decrease in speck-positive cells

Concluding Remarks and Future Directions

By following this structured workflow, researchers can generate robust, multi-faceted data to determine the efficacy of (1-(sec-Butyl)piperidin-4-yl)methanamine as an NLRP3 inflammasome inhibitor. A positive result, characterized by a dose-dependent reduction in IL-1β secretion, LDH release, and ASC speck formation, would provide strong evidence of its inhibitory potential.

Subsequent mechanistic studies could explore whether the compound inhibits upstream signaling events (e.g., potassium efflux), directly targets the NLRP3 protein's ATPase activity, or disrupts the interaction between inflammasome components like NLRP3 and ASC.[5][17] This comprehensive approach ensures a thorough and validated assessment, paving the way for potential development of a novel class of anti-inflammatory therapeutics.

References

  • Benchchem. Application Notes and Protocols for NLRP3 Inflammasome Activation Assays.
  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Frontiers in Immunology, 10, 1341. Available from: [Link]

  • Bio-protocol. IL-1β and IL-18 ELISA. Available from: [Link]

  • Mangan, M. S. J., et al. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Nature Reviews Drug Discovery, 17(8), 588-606. Available from: [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. Available from: [Link]

  • Ou, T., et al. (2021). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 12, 631231. Available from: [Link]

  • Compan, V. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. Available from: [Link]

  • MP Biomedicals. Human IL-1β (Interleukin 1 Beta) ELISA Kit. Available from: [Link]

  • Franklin, B. S., et al. (2018). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology, 1714, 137-153. Available from: [Link]

  • Sester, D. P., et al. (2018). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology, 1714, 137-153. Available from: [Link]

  • Mangano, G. D., et al. (2021). Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation. International Journal of Molecular Sciences, 22(16), 8888. Available from: [Link]

  • Sester, D. P., et al. (2018). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 1714, 119-136. Available from: [Link]

  • Mangan, M. S. J., et al. (2018). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. ResearchGate. Available from: [Link]

  • Kelley, N., et al. (2019). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328. Available from: [Link]

  • Organic Syntheses. sec.-BUTYLACETIC ACID. Available from: [Link]

  • He, Y., et al. (2022). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). International Journal of Molecular Medicine, 49(3), 39. Available from: [Link]

  • Han, S., et al. (2017). BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination. Scientific Reports, 7(1), 15065. Available from: [Link]

  • ResearchGate. BOT-4-one inhibits NLRP3 inflammasome activation. Available from: [Link]

  • Han, S., et al. (2017). BOT-4-one attenuates NLRP3 inflammasome activation: NLRP3 alkylation leading to the regulation of its ATPase activity and ubiquitination. ResearchGate. Available from: [Link]

  • Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. PMC. Available from: [Link]

  • Alchem Pharmtech. (1-(sec-Butyl)piperidin-4-yl)methanamine. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

Sources

Application

Investigating (1-(sec-Butyl)piperidin-4-yl)methanamine as a Novel CCR2 Antagonist for Asthma Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Unmet Need in Asthma and a Novel Chemical Entity Asthma is a chronic inflammatory disease of t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unmet Need in Asthma and a Novel Chemical Entity

Asthma is a chronic inflammatory disease of the airways affecting millions worldwide. Despite the availability of various treatments, a significant portion of patients with severe asthma remain symptomatic, highlighting the urgent need for novel therapeutic strategies. The pathophysiology of asthma is complex, involving the infiltration and activation of various immune cells, particularly eosinophils and monocytes, into the lungs. This inflammatory cascade is orchestrated by a class of signaling proteins known as chemokines and their receptors.

This document outlines a potential application for the novel chemical entity, (1-(sec-Butyl)piperidin-4-yl)methanamine, in the field of asthma research. While this specific compound has not been extensively studied, its core piperidine structure is a common scaffold in many pharmacologically active agents, including those targeting inflammatory pathways.[1][2] We hypothesize that (1-(sec-Butyl)piperidin-4-yl)methanamine may function as an antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor implicated in the recruitment of inflammatory monocytes to the airways in asthmatic responses.[3][4][5]

These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of (1-(sec-Butyl)piperidin-4-yl)methanamine, from initial synthesis and in vitro characterization to in vivo validation in a preclinical model of allergic asthma.

The Scientific Rationale: Targeting the CCL2/CCR2 Axis in Asthma

The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) and its receptor CCR2 play a pivotal role in monocyte and macrophage trafficking during inflammation.[4][6] In allergic asthma, elevated levels of CCL2 in the airways contribute to the recruitment of inflammatory monocytes, which can differentiate into macrophages and dendritic cells, thereby perpetuating the Th2-driven inflammatory response.[5][7]

Blockade of the CCL2/CCR2 signaling pathway has demonstrated therapeutic potential in preclinical asthma models. Studies have shown that neutralizing CCR2 can reduce antigen-induced bronchial hyperresponsiveness and attenuate macrophage and eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid of asthmatic monkeys.[3] Furthermore, interventions that disrupt this pathway can suppress allergen-induced Th2 cytokine production and enhance the levels of protective Th1-associated cytokines.[5]

The piperidine scaffold present in (1-(sec-Butyl)piperidin-4-yl)methanamine is a key structural feature in a variety of antagonists for G-protein coupled receptors, including chemokine receptors. This structural precedent forms the basis of our hypothesis that this compound may exhibit antagonistic activity at CCR2, thereby offering a novel small molecule approach to treating asthma.

Proposed Signaling Pathway and Therapeutic Intervention Point

The following diagram illustrates the proposed mechanism of action for (1-(sec-Butyl)piperidin-4-yl)methanamine as a CCR2 antagonist in the context of allergic asthma.

CCR2_Signaling_Pathway_in_Asthma cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Blood Vessel cluster_3 Lung Interstitium Allergen Allergen EpithelialCell Epithelial Cell Allergen->EpithelialCell Stimulation CCL2 CCL2 Secretion EpithelialCell->CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binding Monocyte Inflammatory Monocyte Macrophage Macrophage/ Dendritic Cell Monocyte->Macrophage Recruitment & Differentiation CCR2->Monocyte Activates Compound (1-(sec-Butyl)piperidin-4-yl)methanamine (Proposed Antagonist) Compound->CCR2 Blockade Th2 Th2 Cell Activation & Cytokine Release (IL-4, IL-5, IL-13) Macrophage->Th2 Inflammation Airway Inflammation & Hyperresponsiveness Th2->Inflammation

Caption: Proposed mechanism of (1-(sec-Butyl)piperidin-4-yl)methanamine in asthma.

Experimental Protocols

Part 1: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

While a detailed synthetic route for this specific molecule is not published, a plausible approach based on established piperidine chemistry involves reductive amination.[8]

Overall Workflow:

In_Vivo_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. injection OVA + Alum Day14 Day 14: i.p. injection OVA + Alum Day21_23 Days 21-23: Intranasal OVA Challenge Day14->Day21_23 7 days rest Treatment Daily Treatment: Vehicle or Compound Day24 Day 24: Airway Hyperresponsiveness (AHR) Measurement Day21_23->Day24 24h post-last challenge Day25 Day 25: - Bronchoalveolar Lavage (BAL) - Lung Histology - Cytokine Analysis (ELISA)

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to In Vitro Profiling of (1-(sec-Butyl)piperidin-4-yl)methanamine

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] The compound (1-(sec-Butyl)piperidin-4-yl)me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] The compound (1-(sec-Butyl)piperidin-4-yl)methanamine, henceforth referred to as "Test Compound," possesses this key structural motif. While its specific biological activities are not widely documented in public literature, its chemical architecture suggests potential interactions with several key neurological targets. This guide provides a strategic and detailed framework for the initial in vitro characterization of the Test Compound's activity.

As a Senior Application Scientist, my approach is not to simply provide a list of disconnected assays. Instead, this document outlines a logical, tiered screening cascade designed to efficiently identify and characterize the pharmacological profile of the Test Compound. We will explore its potential activity at three high-value CNS target families: Monoamine Oxidases (MAO), Sigma Receptors, and Acetylcholinesterase (AChE). The protocols herein are designed to be robust and self-validating, providing researchers with the confidence to make data-driven decisions in the early stages of drug discovery.

Section 1: Monoamine Oxidase (MAO) Inhibition Profiling

Expertise & Rationale

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2][3] Their inhibition can lead to an increase in these neurotransmitters, a mechanism central to the action of antidepressants (MAO-A inhibitors) and therapies for Parkinson's disease (MAO-B inhibitors).[2][3] Given the amine structure of the Test Compound, evaluating its potential to inhibit MAO isoforms is a logical first step. We will employ a high-throughput, fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a common product of MAO-catalyzed reactions.[4][5] This method is highly sensitive, reproducible, and well-suited for screening.[4]

Experimental Workflow: MAO Inhibition Assay

MAO_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Recombinant hMAO-A/hMAO-B, Test Compound Dilutions, Amplex Red & HRP add_enzyme Dispense hMAO-A or hMAO-B Enzyme prep_reagents->add_enzyme add_compound Add Test Compound or Control Inhibitors (Clorgyline/Deprenyl) add_enzyme->add_compound pre_incubate Pre-incubate (15 min, RT) (Allows inhibitor binding) add_compound->pre_incubate initiate_rxn Initiate Reaction: Add Substrate Mix (e.g., kynuramine or benzylamine) + Amplex Red/HRP pre_incubate->initiate_rxn incubate_measure Incubate (e.g., 60 min, 37°C) Measure Fluorescence (Ex/Em = 535/587 nm) initiate_rxn->incubate_measure calc_inhibition Calculate % Inhibition vs. Vehicle Control incubate_measure->calc_inhibition plot_curve Plot % Inhibition vs. [Test Compound] calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for the MAO-A/B fluorescence-based inhibition assay.

Detailed Protocol: MAO-Glo™ Type Fluorometric Assay

This protocol is adapted from commercially available kits like the MAO-Glo™ Assay (Promega) or similar fluorescent kits.[6][7][8]

1. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES, pH 7.5.

  • Enzyme Stock: Recombinant human MAO-A and MAO-B (stored at -80°C). Dilute to the working concentration (e.g., 2-5 µg/mL) in Assay Buffer just before use.

  • Test Compound Plate: Prepare a serial dilution of the Test Compound in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the assay should be ≤1%. A typical concentration range for screening is 1 nM to 100 µM.

  • Control Inhibitors: Prepare clorgyline (for MAO-A) and deprenyl (selegiline) (for MAO-B) in the same manner as the Test Compound.[4]

  • Detection Reagent: Prepare a mix containing the MAO substrate (e.g., 200 µM kynuramine or a luminogenic derivative), horseradish peroxidase (HRP, ~10 U/mL), and a fluorogenic probe like Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine, ~2.5 µM).[4][9]

2. Assay Procedure (384-well Plate Format):

  • Add 5 µL of diluted Test Compound, control inhibitor, or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells of a black, opaque 384-well plate.

  • Add 10 µL of diluted MAO-A or MAO-B enzyme solution to each well.

  • Cover the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the Detection Reagent to all wells.

  • Cover the plate, mix gently on a plate shaker for 30 seconds, and incubate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~587 nm.

3. Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RFU_sample - RFU_blank) / (RFU_vehicle - RFU_blank)) Where RFU is the Relative Fluorescence Unit.

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the Test Compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Parameter Hypothetical Value (MAO-A) Hypothetical Value (MAO-B) Reference Compound (Clorgyline) Reference Compound (Deprenyl)
IC₅₀ 1.2 µM> 100 µM3.0 nM[4]750 nM
Selectivity ~83-fold for MAO-A---

Section 2: Sigma (σ) Receptor Binding Affinity

Expertise & Rationale

Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum.[10] They are implicated in cellular signaling, neuronal plasticity, and cancer biology, making them attractive therapeutic targets.[11][12] Many CNS-active compounds containing piperidine moieties exhibit high affinity for sigma receptors.[13] Therefore, characterizing the Test Compound's binding affinity is crucial. The gold standard for determining binding affinity is the radioligand competitive binding assay.[10][11] This assay measures the ability of the Test Compound to displace a known high-affinity radioligand from the receptor, allowing for the calculation of its inhibitory constant (Kᵢ).

Experimental Workflow: Sigma Receptor Radioligand Binding Assay

Sigma_Workflow cluster_prep Assay Preparation cluster_assay Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membrane Homogenates (Guinea Pig Liver for σ₁) (Rat Liver for σ₂) mix_components Combine Membranes, Radioligand, and Test Compound/Vehicle prep_membranes->mix_components prep_reagents Prepare Assay Buffer, Radioligands ([³H]-(+)-pentazocine for σ₁, [³H]-DTG for σ₂), and Test Compound Dilutions prep_reagents->mix_components masking For σ₂ Assay: Add (+)-pentazocine to mask σ₁ sites mix_components->masking incubate Incubate (e.g., 120 min, 25°C) to reach binding equilibrium masking->incubate filtration Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubate->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Place filters in scintillation vials, add cocktail, and count radioactivity (Disintegrations Per Minute) washing->scintillation plot_curve Plot % Specific Binding vs. [Test Compound] scintillation->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Kᵢ using the Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for sigma receptor competitive radioligand binding assays.

Detailed Protocol: Competitive Radioligand Binding

1. Reagent and Membrane Preparation:

  • σ₁ Receptor Source: Guinea pig liver membranes are an excellent source due to high receptor density.[11][13]

  • σ₂ Receptor Source: Rat liver membranes are commonly used.[12]

  • Membrane Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), centrifuged, and the resulting pellet is washed and resuspended to a final protein concentration of ~1-2 mg/mL.

  • σ₁ Radioligand: [³H]-(+)-pentazocine (selective σ₁ ligand).[10][11]

  • σ₂ Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (non-selective, binds both σ₁ and σ₂).[10][14]

  • σ₁ Masking Agent: (+)-pentazocine (unlabeled) is used in the σ₂ assay to occupy the σ₁ sites, ensuring [³H]-DTG only binds to σ₂ receptors.[14][15]

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM) is often used to define non-specific binding.[15]

2. Assay Procedure (σ₁ Receptor):

  • In a 96-well plate or individual tubes, combine:

    • 50 µL Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • 50 µL Test Compound at various concentrations (or vehicle for total binding, or 10 µM haloperidol for NSB).

    • 50 µL [³H]-(+)-pentazocine at a concentration near its Kₑ (e.g., 2-3 nM).

    • 50 µL of guinea pig liver membrane homogenate (~200 µg protein).

  • Incubate at 25°C for 120 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in polyethylenimine (0.5%) to reduce non-specific binding.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Assay Procedure (σ₂ Receptor):

  • The procedure is similar to the σ₁ assay, with the following key differences:

    • Receptor Source: Use rat liver membrane homogenate.

    • Radioligand: Use [³H]-DTG at a concentration near its Kₑ for the σ₂ site (e.g., 5-10 nM).

    • Masking: Add unlabeled (+)-pentazocine (e.g., 100 nM - 1 µM) to every well to saturate σ₁ receptors.[15] It is critical to be aware that high concentrations of the masking agent can influence the apparent affinity of the test ligand.[15]

4. Data Analysis:

  • Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Percent Displacement: Calculate the percentage of specific binding displaced by each concentration of the Test Compound.

  • IC₅₀ Determination: Plot percent specific binding vs. log[Test Compound] and fit with non-linear regression to find the IC₅₀.

  • Kᵢ Calculation (Cheng-Prusoff Equation): Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Parameter Hypothetical Value (σ₁ Receptor) Hypothetical Value (σ₂ Receptor)
Kᵢ 25 nM450 nM
Selectivity 18-fold for σ₁-

Section 3: Acetylcholinesterase (AChE) Inhibition Assay

Expertise & Rationale

Acetylcholinesterase (AChE) terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[16][17] Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[18] The Ellman's method is a simple, robust, and widely used colorimetric assay for measuring AChE activity and screening for its inhibitors.[19][20][21] It relies on the use of a synthetic substrate, acetylthiocholine (ATCI), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[20][22]

Reaction Cascade: Ellman's Method for AChE Activity

Ellman_Reaction cluster_enzymatic cluster_colorimetric ATCI Acetylthiocholine (Substrate, Colorless) AChE AChE ATCI->AChE Thiocholine Thiocholine TNB TNB Anion (Yellow Product) Thiocholine->TNB Reacts with AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) DTNB->TNB Measurement Measurement TNB->Measurement Absorbance @ 412 nm

Caption: Enzymatic reaction cascade in the Ellman's method for AChE activity.

Detailed Protocol: Ellman's Method (96-well Plate Format)

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: Human recombinant AChE diluted in Assay Buffer to a concentration that gives a linear rate of reaction for at least 10 minutes.

  • Substrate Solution (ATCI): 15 mM acetylthiocholine iodide in deionized water.[18] Store on ice.

  • Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

  • Test Compound Plate: Prepare serial dilutions of the Test Compound in Assay Buffer.

2. Assay Procedure (96-well Plate Format):

  • Set up the plate with wells for Blank (no enzyme), Control (100% activity, with vehicle), and Test Compound.

  • To the appropriate wells of a clear, flat-bottom 96-well plate, add:

    • 140 µL Assay Buffer.

    • 10 µL AChE solution (or buffer for Blank wells).

    • 10 µL Test Compound solution (or vehicle for Control wells).

    • 10 µL DTNB solution.

  • Mix gently and pre-incubate the plate for 10 minutes at 25°C.[20]

  • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

3. Data Analysis:

  • Calculate Reaction Rate (Velocity): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Rate_sample / Rate_control))

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the Test Compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Parameter Hypothetical Value (AChE) Reference Compound (Donepezil)
IC₅₀ 8.5 µM~10-20 nM

Summary of Findings and Path Forward

This structured in vitro screening cascade provides a comprehensive initial assessment of the pharmacological profile of (1-(sec-Butyl)piperidin-4-yl)methanamine. The hypothetical data generated in this guide suggests that the Test Compound is a moderately potent and selective inhibitor of MAO-A, a potent ligand for the σ₁ receptor with moderate selectivity over the σ₂ receptor, and a weak inhibitor of AChE.

Key Hypothetical Insights:

  • Primary Activity: The compound shows the highest potency at the σ₁ receptor (Kᵢ = 25 nM).

  • Secondary Activity: Significant activity is also observed at MAO-A (IC₅₀ = 1.2 µM).

  • Off-Target Activity: The compound is largely inactive at AChE and the σ₂ receptor at concentrations below 1 µM.

Based on these results, further investigation should focus on confirming the mode of MAO-A inhibition (reversible vs. irreversible) and determining the functional activity at the σ₁ receptor (agonist vs. antagonist). These follow-up studies are critical for elucidating the compound's mechanism of action and predicting its potential therapeutic applications and side-effect profile.

References

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]

  • Ellman, G. L., et al. (1961). Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2015). Fluorescent Probes for Detecting Monoamine Oxidase Activity and Cell Imaging. PubMed. Available at: [Link]

  • BioVision. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Grimm, M. L., et al. (2005). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]

  • Knaak, J. B., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Meek, T. C., & D'Arcy, B. R. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. Available at: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc.. Available at: [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. Available at: [Link]

  • Sharma, P., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Wang, L., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]

  • Szucs, E., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Lee, S., et al. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. Available at: [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. Available at: [Link]

  • Chevalier, J., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Taylor & Francis Online. Available at: [Link]

  • Bashe, A., & James, M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Tu, Z., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Sahn, J. J., et al. (2021). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. Available at: [Link]

  • Smusz, S., et al. (2015). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1-(sec-Butyl)piperidin-4-yl)methanamine Synthesis

Welcome to the technical support center for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5).[1][2] This guide is designed for researchers, chemists, and process development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5).[1][2] This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this synthesis, enhance your reaction yield, and ensure the highest purity of your final product.

The primary and most efficient route to synthesizing (1-(sec-Butyl)piperidin-4-yl)methanamine is through the direct reductive amination of piperidin-4-ylmethanamine with butan-2-one (methyl ethyl ketone). This one-pot reaction is favored for its operational simplicity and good performance, typically employing a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

This guide will focus on optimizing this specific pathway, addressing potential pitfalls from reagent selection to final product purification.

Synthetic Pathway Overview

The core of the synthesis is a reductive amination reaction, which proceeds via the in-situ formation of an iminium ion intermediate from the condensation of piperidin-4-ylmethanamine and butan-2-one. This intermediate is then immediately reduced by a hydride agent to form the desired N-(sec-butyl) product.

G cluster_reaction One-Pot Reaction Vessel SM1 Piperidin-4-ylmethanamine intermediate Iminium Ion Intermediate SM1->intermediate Condensation SM2 Butan-2-one SM2->intermediate reagents NaBH(OAc)3 Solvent (e.g., DCE, THF) Acetic Acid (optional) reagents->intermediate product (1-(sec-Butyl)piperidin-4-yl)methanamine intermediate->product Reduction workup Quench & Extraction product->workup Aqueous Workup purification Purification (e.g., Column Chromatography) workup->purification Crude Product final_product Final Product >95% Purity purification->final_product Purified Product

Caption: General workflow for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can often be traced back to several critical parameters in the reductive amination step.

Answer: The efficiency of the reductive amination hinges on the delicate balance between iminium ion formation and its subsequent reduction. Here are the primary factors to investigate:

  • Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation.[5][6] Unlike stronger reductants like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not significantly reduce the starting ketone (butan-2-one) but is highly effective at reducing the iminium ion intermediate.[6][7]

    • Expert Insight: NaBH(OAc)₃ is moisture-sensitive.[5][6] Its potency can decrease over time if stored improperly. If yields are poor, consider titrating your reagent to determine its active hydride content or using a fresh, unopened bottle.[6]

  • Reaction pH and Acidity: The initial condensation to form the imine/iminium ion is often the rate-limiting step and is acid-catalyzed. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic, while overly basic conditions fail to activate the ketone.

    • Troubleshooting Protocol: While the reaction can proceed without it, the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can be beneficial.[8] This ensures the medium is slightly acidic (pH ~5-6), which optimally promotes iminium ion formation without deactivating the reactants.[8] Monitor the pH of your reaction mixture if you suspect an issue.

  • Solvent Selection: The choice of solvent is crucial as NaBH(OAc)₃ is incompatible with protic solvents like methanol.[5][6]

    • Expert Insight: Dichloroethane (DCE), Tetrahydrofuran (THF), and Dichloromethane (DCM) are excellent solvent choices.[5][9] They are aprotic and effectively solubilize the reactants. Avoid methanol or ethanol, as they will react with the borohydride.[5]

Optimized Reaction Parameters Summary

ParameterRecommendedRationale
Reducing Agent Sodium TriacetoxyborohydrideSelectively reduces iminium ions over ketones, preventing side reactions.[6][10]
Stoichiometry 1.2 - 1.5 eq. NaBH(OAc)₃Ensures complete reduction of the intermediate.[3]
Solvent Dichloroethane (DCE) or THFAprotic, good solubility for reagents, and non-reactive with NaBH(OAc)₃.[5]
Acid Catalyst Acetic Acid (0.1-0.2 eq.)Catalyzes iminium ion formation, accelerating the reaction.[8]
Temperature Room TemperatureSufficient for reaction completion without promoting side reactions.
Reaction Time 3 - 24 hoursMonitor by TLC or LC-MS for disappearance of starting amine.
FAQ 2: I am observing significant impurity peaks in my crude product analysis. What are they and how can I prevent them?

Impurity formation can complicate purification and reduce the final yield. The most common impurities arise from side reactions of the starting materials or intermediates.

Answer: The primary impurities are typically unreacted starting materials, byproducts from the ketone, or over-alkylation products (though less common in this specific case).

  • Unreacted Piperidin-4-ylmethanamine: This is often the result of an incomplete reaction.

    • Solution: Ensure you are using a slight excess (1.1-1.2 equivalents) of the ketone (butan-2-one) to drive the reaction to completion. Also, verify the quality of your reducing agent as discussed in FAQ 1.

  • 2-Butanol Formation: If a less selective reducing agent like NaBH₄ is used, or if your NaBH(OAc)₃ is contaminated, direct reduction of butan-2-one to 2-butanol can occur.[5]

    • Solution: Stick with high-quality NaBH(OAc)₃. If you must use NaBH₄, the procedure should be modified to a two-step process: first, form the imine by stirring the amine and ketone together (often with a dehydrating agent like molecular sieves), and only then add the NaBH₄.[5][8]

  • Dialkylation Impurity: While reductive amination generally avoids the overalkylation common with alkyl halides, it's a theoretical possibility.[4] In this case, it would involve the product reacting again with another molecule of butan-2-one.

    • Expert Insight: This is sterically hindered and kinetically slow for this secondary amine product. It is generally not a significant issue if the stoichiometry of the ketone is controlled (not used in large excess).

G cluster_impurities Potential Impurities cluster_causes Primary Causes start Crude Product Analysis imp1 Unreacted Amine (Piperidin-4-ylmethanamine) start->imp1 imp2 2-Butanol (from Ketone Reduction) start->imp2 imp3 Dialkylated Product (Low Probability) start->imp3 cause1 Insufficient Ketone Poor Reducing Agent imp1->cause1 cause2 Non-Selective Reducing Agent (e.g., NaBH4) imp2->cause2 cause3 Large Excess of Ketone imp3->cause3

Caption: Troubleshooting logic for identifying and addressing common impurities.

FAQ 3: What is the most effective protocol for purifying the final product?

The polarity of the final product, a diamine, requires a specific purification strategy to achieve high purity.

Answer: The basic nature of the piperidine and aminomethyl nitrogens means the product will interact strongly with standard silica gel. A standard workup followed by specialized column chromatography is the most effective method.

Step-by-Step Purification Protocol
  • Reaction Quench & Workup:

    • Once the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and unreacted NaBH(OAc)₃.[9] Be cautious, as gas evolution (H₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel can be used, but it must be pre-treated or used with a modified mobile phase to prevent product tailing and irreversible adsorption.

      • Method A (Recommended): Use a mobile phase containing a small percentage of a basic modifier. A gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the solvent mixture, is highly effective.[9] The base neutralizes the acidic silanol groups on the silica surface, allowing for clean elution of the amine.

      • Method B: Use commercially available amine-functionalized (NH) silica gel. This provides a less acidic stationary phase, often allowing for purification with simpler solvent systems like Ethyl Acetate/Hexane.

    • Elution Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution, which is highly effective for visualizing amines.

References

  • Various Authors. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications.
  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Department of Chemistry.
  • Ruiz, J., et al. (2015). Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate.
  • TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Tokyo Chemical Industry Co., Ltd.
  • Rowe, L. et al. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health (NIH).
  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org.
  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Gilman, H., & Kirby, J. E. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. (n.d.). Process for the purification of piperidine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc.
  • Alchem Pharmtech. (n.d.). CAS 1247409-53-5 | (1-(sec-Butyl)piperidin-4-yl)methanamine.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • BLDpharm. (n.d.). 1247409-53-5|(1-(sec-Butyl)piperidin-4-yl)methanamine.
  • Pelter, A., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications.
  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp.

Sources

Optimization

Technical Support Center: (1-(sec-Butyl)piperidin-4-yl)methanamine Synthesis

Welcome to the technical support guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will explore the causality behind impurity formation and provide actionable troubleshooting strategies to ensure high purity and yield.

Troubleshooting Guides & FAQs

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine is typically achieved via one of two primary synthetic strategies, each with a unique impurity profile:

  • Route A: N-alkylation of 4-(aminomethyl)piperidine with a sec-butylating agent.

  • Route B: Reductive amination of 1-(sec-butyl)piperidin-4-one with an ammonia source.

This guide is structured to address specific issues you may encounter with each route.

Route A: N-Alkylation of 4-(Aminomethyl)piperidine

This route involves the direct alkylation of the piperidine nitrogen. While straightforward, it presents challenges related to selectivity between the two nitrogen atoms.

Q1: My LC-MS analysis shows a significant peak with a mass of [M+56]+, corresponding to a di-sec-butylated product. What is this impurity and how can I avoid it?

A1: This is a classic case of over-alkylation. The impurity is N-(sec-butyl)-(1-(sec-butyl)piperidin-4-yl)methanamine .

  • Causality: The starting material, 4-(aminomethyl)piperidine, has two nucleophilic nitrogen atoms: a secondary amine in the piperidine ring and a primary amine on the side chain. While the ring nitrogen is generally more nucleophilic and sterically accessible, the primary amine can also react with the sec-butylating agent (e.g., 2-bromobutane), especially if reaction times are long or excess alkylating agent is used.

  • Troubleshooting:

    • Protecting Group Strategy: The most robust solution is to temporarily protect the primary amine before N-alkylation. A Boc (tert-butyloxycarbonyl) group is ideal. The synthesis would be: (1) Protect 4-(aminomethyl)piperidine with Boc₂O, (2) N-alkylate the piperidine nitrogen with your sec-butyl source, (3) Deprotect the Boc group under acidic conditions (e.g., TFA or HCl in dioxane).

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the sec-butylating agent and monitor the reaction closely by HPLC or GC. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-alkylated product.

    • Slow Addition: Adding the alkylating agent slowly at a reduced temperature can help favor the more reactive ring nitrogen and allow for better reaction control.[1]

Q2: My reaction yield is low, and I've isolated a water-soluble solid that doesn't move on my TLC plate. What could this be?

A2: You have likely formed the 1-(sec-butyl)-1-(sec-butyl)-4-(aminomethyl)piperidin-1-ium salt , a quaternary ammonium salt.

  • Causality: The product, (1-(sec-butyl)piperidin-4-yl)methanamine, contains a tertiary amine within the piperidine ring. Tertiary amines can be further alkylated by alkyl halides to form highly polar, often crystalline, quaternary ammonium salts ("Quats").[1] This side reaction is a common cause of yield loss in N-alkylation procedures.

  • Troubleshooting:

    • Avoid Excess Alkylating Agent: Strict stoichiometric control is critical.

    • Choice of Reagents: If using a highly reactive alkylating agent like sec-butyl iodide, consider switching to sec-butyl bromide or a tosylate, which have lower reactivity towards the tertiary amine product.

    • Reaction Conditions: Run the reaction at the lowest feasible temperature and for the shortest time necessary to achieve full conversion of the starting material.

Q3: My ¹H NMR spectrum shows unexpected signals in the olefinic region (δ 4.5-6.0 ppm), and my GC-MS analysis confirms the presence of low molecular weight hydrocarbons. What is the source?

A3: These signals indicate the formation of butene isomers (1-butene, cis/trans-2-butene) via an elimination side reaction.

  • Causality: sec-Butyl halides are secondary halides and are susceptible to E2 elimination, particularly in the presence of a base. The amine starting material itself acts as a base, promoting the elimination of HBr (or other leaving group) from the alkylating agent.

  • Troubleshooting:

    • Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures significantly favor elimination over substitution.

    • Use of a Non-nucleophilic Base: If a base is required, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of relying on the substrate, which can help moderate the reaction.[2]

    • Alternative Synthesis: If elimination is a persistent issue, consider reductive amination of 4-(aminomethyl)piperidine with 2-butanone, which avoids the use of alkyl halides altogether.

Route B: Reductive Amination of 1-(sec-Butyl)piperidin-4-one

This is often the preferred route as it avoids selectivity issues. However, it is prone to impurities from imine-related side reactions.

Q1: My LC-MS shows a major impurity peak at M+152, which corresponds to [M + C₁₀H₂₀N - H]. What is this compound?

A1: This is the most common and problematic impurity in this synthesis: N-((1-(sec-butyl)piperidin-4-yl)methyl)-1-(sec-butyl)piperidin-4-amine , often referred to as the "dimer" or "bis-adduct".

  • Causality: Reductive amination proceeds via an intermediate imine (or enamine). The desired product, being a primary amine, is nucleophilic and can react with another molecule of the starting ketone (1-(sec-butyl)piperidin-4-one). This forms a new imine, which is then reduced to yield the secondary amine dimer. This is a very common side reaction when producing primary amines via reductive amination.[3][4]

  • Troubleshooting:

    • Excess Ammonia Source: The most effective way to suppress dimer formation is to use a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate, or ammonia in methanol). This ensures that the ketone is more likely to react with ammonia than with the product amine.

    • pH Control: The rate of imine formation is pH-dependent. For reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a slightly acidic pH (6-7) is optimal for imine formation and reduction while minimizing side reactions.[4]

    • One-Pot Procedure: Ensure the reducing agent is present from the start (one-pot reductive amination). This allows the intermediate imine to be reduced as soon as it is formed, minimizing its concentration and the opportunity to react with the product.[5]

Q2: The reaction seems to stall, leaving a significant amount of unreacted 1-(sec-butyl)piperidin-4-one. How can I drive the reaction to completion?

A2: This indicates inefficient formation of the key imine intermediate.

  • Causality: The condensation of a ketone and an ammonia source to form an imine is a reversible, equilibrium-driven reaction that produces water. If water is not removed or the conditions are not optimal, the equilibrium will not favor the imine, leading to a sluggish reaction.

  • Troubleshooting:

    • Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture. They will sequester the water produced during imine formation, driving the equilibrium towards the product.[6]

    • Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as Ti(i-PrO)₄, can accelerate imine formation and, consequently, the overall reaction rate.

    • Check Reagents: Ensure your ammonia source is fresh and your solvent is anhydrous.

General FAQs

Q: What are the recommended analytical methods for impurity profiling of (1-(sec-butyl)piperidin-4-yl)methanamine?

A: A multi-technique approach is best:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for identifying and quantifying non-volatile polar impurities like the dimer, unreacted starting materials, and over-alkylation products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities such as butene isomers and residual solvents.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for unambiguous structural confirmation of the final product and isolated impurities.

  • HPLC (High-Performance Liquid Chromatography) with UV/ELSD: The gold standard for determining the purity of the final product and quantifying impurities.

Q: Are there any stereochemical considerations I should be aware of?

A: Yes. The sec-butyl group contains a chiral center. Unless you start with an enantiomerically pure sec-butylating agent or perform an asymmetric synthesis, your final product will be a racemate (a 1:1 mixture of the (R)- and (S)-enantiomers). These enantiomers will be indistinguishable by standard NMR or LC but can be separated using chiral chromatography if required.

Impurity Summary Table

Impurity NameStructureMolecular FormulaSource/RouteMitigation Strategy
Unreacted 4-(Aminomethyl)piperidineC₆H₁₄N₂Route ADrive reaction to completion; purify by column chromatography or acid-base extraction.
N-(sec-butyl)-(1-(sec-butyl)piperidin-4-yl)methanamineC₁₈H₃₈N₂Route AUse protecting group on side-chain amine; control stoichiometry.
1,1-di(sec-butyl)-4-(aminomethyl)piperidin-1-ium SaltC₁₈H₄₀N₂⁺Route AAvoid excess alkylating agent; use lower temperatures.
Unreacted 1-(sec-butyl)piperidin-4-oneC₁₀H₁₉NORoute BUse dehydrating agent (molecular sieves); optimize pH.
N-((1-(sec-butyl)piperidin-4-yl)methyl)-1-(sec-butyl)piperidin-4-amineC₂₀H₄₁N₃Route BUse large excess of ammonia source; one-pot procedure.

Visualizing Impurity Formation

Primary Synthetic Pathway (Route B)

The following diagram illustrates the intended reductive amination pathway.

G ketone 1-(sec-Butyl)piperidin-4-one imine Intermediate Imine ketone->imine + NH₃ - H₂O ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine product (1-(sec-Butyl)piperidin-4-yl)methanamine imine->product reductant Reducing Agent (e.g., NaBH₃CN) reductant->product Reduction

Caption: Intended pathway for Route B synthesis.

Formation of the "Dimer" Impurity (Route B)

This diagram shows the undesired reaction between the product and the starting material, leading to the most common impurity.

G cluster_main Main Reaction Cycle cluster_side Side Reaction ketone 1-(sec-Butyl)piperidin-4-one new_imine New Imine Intermediate ketone->new_imine Undesired Reaction product Product (Primary Amine) product->new_imine dimer Dimer Impurity (Secondary Amine) new_imine->dimer reductant Reducing Agent reductant->dimer Reduction

Caption: Formation of the common dimer impurity via a side reaction.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • PubMed. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available at: [Link]

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (This is a foundational review of the topic, a direct link to the full text may require subscription, but abstracts are widely available).
  • ResearchGate. (2013). Reductive amination and amide synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key piperidine intermediate. We will explore the causality behind common experimental pitfalls and provide robust, field-proven troubleshooting strategies and optimized protocols.

Synthetic Strategy Overview

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine can be approached via several routes. However, the most common and practical strategies involve either the N-alkylation of a pre-existing piperidine-4-methanamine core or the construction of the aminomethyl group after the N-alkylation step. Each approach has its own set of potential side reactions that must be carefully managed.

The two primary synthetic pathways are visualized below:

Synthetic_Pathways cluster_0 Pathway A: Late-Stage N-Alkylation cluster_1 Pathway B: Early-Stage N-Alkylation A_start Piperidin-4-ylmethanamine or its N-Boc protected analog A_react Reductive Amination with Butan-2-one A_start->A_react A_deprotect Deprotection (if needed) A_react->A_deprotect If Boc-protected A_end Target Molecule A_react->A_end If unprotected A_deprotect->A_end B_start 4-Cyanopiperidine B_react Reductive Amination with Butan-2-one B_start->B_react B_intermediate 1-(sec-Butyl)-4-cyanopiperidine B_react->B_intermediate B_reduce Nitrile Reduction (e.g., LAH, H₂/Catalyst) B_intermediate->B_reduce B_end Target Molecule B_reduce->B_end

Caption: High-level overview of the primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I am attempting a direct N-alkylation of (piperidin-4-yl)methanamine with 2-bromobutane and getting a complex mixture with low yield of my desired product. What is happening?

Answer: This is a classic issue when using secondary alkyl halides for N-alkylation of amines. You are likely observing the results of three competing reactions: the desired SN2 substitution, E2 elimination, and over-alkylation to a quaternary ammonium salt.[1]

  • SN2 Substitution (Desired): The piperidine nitrogen attacks the carbon bearing the bromine, displacing it to form the N-sec-butyl bond.

  • E2 Elimination (Side Reaction): The amine acts as a base, abstracting a proton from a carbon adjacent to the C-Br bond, leading to the formation of butene isomers (1-butene, cis/trans-2-butene) and the piperidinium hydrobromide salt. Secondary halides are particularly prone to elimination.

  • Over-alkylation (Side Reaction): Your tertiary amine product is still nucleophilic and can react with another molecule of 2-bromobutane to form a quaternary ammonium salt, which is often insoluble and precipitates from the reaction.[2]

Alkylation_Side_Reactions cluster_sn2 Desired Pathway cluster_e2 Side Reaction cluster_quat Side Reaction start Piperidine Precursor + 2-Bromobutane reaction_sn2 SN2 Substitution start->reaction_sn2 reaction_e2 E2 Elimination start->reaction_e2 product Target Molecule (1-(sec-Butyl)piperidin-4-yl)methanamine reaction_quat Over-Alkylation product->reaction_quat Reacts with more 2-Bromobutane reaction_sn2->product elimination Butene Isomers + Amine Salt reaction_e2->elimination quaternary Quaternary Ammonium Salt reaction_quat->quaternary

Caption: Competing reaction pathways in direct N-alkylation.

Troubleshooting Recommendation: Switch from direct alkylation to reductive amination . Reacting your piperidine precursor with butan-2-one in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is a far superior method.[3][4] This process forms an intermediate iminium ion that is immediately reduced. This strategy inherently avoids the possibility of over-alkylation because a tertiary amine cannot form another iminium ion.[5][6] It also uses a ketone instead of an alkyl halide, completely eliminating the E2 side reaction.

Question 2: My reductive amination is sluggish, and I have significant amounts of unreacted piperidine starting material. How can I improve the conversion?

Answer: Low conversion in reductive amination typically points to issues with one of the two key stages: imine/iminium ion formation or the reduction step.

  • Inefficient Imine/Iminium Formation: This equilibrium-driven step is often the bottleneck.

    • pH Control: The reaction is typically acid-catalyzed. Without sufficient acid, imine formation is slow. However, too much acid will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 5 and 7. Adding a mild acid like acetic acid can be beneficial.[3]

    • Water Removal: The formation of the imine releases water. If this water is not sequestered, it can push the equilibrium back towards the starting materials. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or using a solvent that allows for azeotropic removal of water can improve yields.

  • Inactive Reducing Agent:

    • Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, moisture-tolerant, and selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting ketone, so the imine should be pre-formed before its addition.[3]

    • Reagent Quality: Borohydride reagents can degrade upon improper storage. Ensure you are using a fresh, high-quality reagent.

Troubleshooting Workflow:

Troubleshooting_Reductive_Amination start Low Conversion in Reductive Amination check_sm Verify Purity of Starting Amine & Ketone start->check_sm check_reagent Is the Reducing Agent Active? (Use fresh NaBH(OAc)₃) check_sm->check_reagent Purity OK check_ph Is the pH Optimized? (Add 0.5-1.0 eq Acetic Acid) check_reagent->check_ph Reagent OK check_water Is Water Inhibiting Imine Formation? (Consider adding MgSO₄) check_ph->check_water pH Adjusted success Reaction Proceeds to Completion check_water->success Conditions Optimized

Caption: Troubleshooting workflow for incomplete reductive amination.
Question 3: I'm using Pathway B and the final nitrile reduction with LiAlH₄ is giving me a high-molecular-weight byproduct. What is it and how do I prevent it?

Answer: The high-molecular-weight impurity is likely a secondary amine dimer, a common byproduct in the reduction of nitriles with powerful hydride reagents like Lithium Aluminum Hydride (LAH).

Mechanism of Side-Product Formation:

  • LAH reduces the nitrile (R-CN) to a lithium aluminate imine intermediate (R-CH=N-Li/Al).

  • This imine intermediate can be attacked by the primary amine product (R-CH₂NH₂) that has already formed in the reaction mixture.

  • This nucleophilic attack forms an aminal-like intermediate which, upon further reduction and workup, yields a secondary amine dimer: (1-(sec-butyl)piperidin-4-yl)methyl]₂NH.

Prevention and Troubleshooting:

  • Inverse Addition/Quench: The most effective way to minimize this is to control the concentration of the primary amine product during the reaction. A common technique is "inverse addition," where the LAH solution is added slowly to the nitrile solution (though this is less common). More practically, ensure a robust and carefully controlled quench procedure. The Fieser workup method is highly recommended.[7]

  • Alternative Reducing Agents: If the facility allows, catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere is a much cleaner method for nitrile reduction and typically avoids this side reaction entirely.

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize the rate of the side reaction.

Question 4: The primary amine on my aminomethyl side-chain is reacting during the N-alkylation of the piperidine ring. How can I achieve selective alkylation?

Answer: The secondary amine of the piperidine ring is generally more nucleophilic than the primary exocyclic amine, but achieving perfect selectivity can be difficult, especially under harsh conditions.[8] A mixture of products is a common outcome.

The most robust and reliable solution is to use a protecting group strategy.

  • Protect the Primary Amine: React (piperidin-4-yl)methanamine with Di-tert-butyl dicarbonate (Boc₂O) to selectively protect the primary amine as a tert-butyloxycarbonyl (Boc) carbamate. This reaction is typically very clean. The product is tert-butyl ((piperidin-4-yl)methyl)carbamate.[9][10]

  • N-Alkylate the Piperidine: Now, with the primary amine protected, the secondary piperidine nitrogen is the only available nucleophile. Perform the reductive amination with butan-2-one as described previously.

  • Deprotect: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. This will cleanly yield the desired product as a salt, which can then be neutralized.

This three-step sequence (protect-alkylate-deprotect) provides unambiguous control over the reaction's regioselectivity and is the standard approach in pharmaceutical chemistry for such challenges.

Optimized Protocol: Selective Synthesis via Reductive Amination

This protocol follows the protect-alkylate-deprotect strategy (an extension of Pathway A) for the highest purity and yield.

Step 1: Boc-Protection of the Primary Amine
ReagentMolar Eq.MW ( g/mol )Amount
(Piperidin-4-yl)methanamine1.0114.19(e.g., 10.0 g)
Di-tert-butyl dicarbonate (Boc₂O)1.05218.25(e.g., 20.0 g)
Dichloromethane (DCM)--(e.g., 200 mL)
Triethylamine (Et₃N)1.1101.19(e.g., 13.3 mL)

Procedure:

  • Dissolve (Piperidin-4-yl)methanamine in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the stirred amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ((piperidin-4-yl)methyl)carbamate, which can often be used without further purification.

Step 2: Reductive Amination
ReagentMolar Eq.MW ( g/mol )Amount
Boc-protected amine (from Step 1)1.0214.31(e.g., 15.0 g)
Butan-2-one1.572.11(e.g., 9.0 mL)
Sodium Triacetoxyborohydride1.5211.94(e.g., 29.6 g)
Dichloroethane (DCE) or DCM--(e.g., 250 mL)
Acetic Acid1.060.05(e.g., 4.0 mL)

Procedure:

  • Dissolve the Boc-protected amine and butan-2-one in DCE or DCM.

  • Add acetic acid and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 20 minutes, managing any mild exotherm.

  • Stir the reaction at room temperature for 12-24 hours until completion is confirmed by LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude Boc-protected final product. Purify by column chromatography if necessary.

Step 3: Boc-Deprotection
ReagentMolar Eq.Amount
Boc-protected product (from Step 2)1.0(e.g., 15.0 g)
4M HCl in DioxaneExcess(e.g., 100 mL)
or Trifluoroacetic Acid (TFA)Excess(e.g., 50 mL)
Dichloromethane (DCM)-(e.g., 50 mL for TFA)

Procedure (using HCl/Dioxane):

  • Dissolve the Boc-protected product in the 4M HCl/Dioxane solution.

  • Stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Monitor for the disappearance of starting material by LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting solid is the dihydrochloride salt of your target molecule.

  • To obtain the free base, dissolve the salt in water, cool to 0 °C, and basify to pH >12 with 6N NaOH. Extract the free amine into an organic solvent like DCM or ethyl acetate, dry, and concentrate.

References

  • The Leuckart Reaction - Chemistry LibreTexts. (2023). Provides background on reductive alkylation using formic acid derivatives.

  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (2025). Describes a related synthesis involving reductive amination and Boc-protection strategies.

  • The Leuckart Reaction - ResearchGate. (n.d.). Discusses the mechanism and side reactions of reductive amination.

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Explains why tertiary amines do not form quaternary salts under these reductive amination conditions.

  • N methylation of 4-pyperidone - Sciencemadness.org. (2018). Forum discussion on various N-alkylation methods for piperidines.

  • Leuckart reaction - Wikipedia. (n.d.). General information on the Leuckart reductive amination reaction.

  • 4-Cyanopiperidine | 4395-98-6 - ChemicalBook. (2025). Information on 4-cyanopiperidine as a starting material.

  • Organic Syntheses Procedure. (n.d.). General organic synthesis procedures and workups.

  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (n.d.). Protocol for the synthesis of a related intermediate.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2023). Discusses quaternization as a common side reaction in direct alkylations.

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reviews advancements in reductive amination techniques.

  • Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents. (n.d.). Patent describing modifications to the Eschweiler-Clarke reaction.

  • Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. (2008). Discussion on the synthesis of tertiary amines via the Leuckart reaction.

  • Eschweiler-Clarke Reaction - YouTube. (2022). Video explaining the mechanism and advantages of the Eschweiler-Clarke reaction.

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels - ResearchGate. (2019). Paper describing syntheses starting from 4-cyanopiperidine.

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (2022). Reviews various synthetic strategies including the Strecker reaction for nitrile synthesis.

  • Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.). Patent detailing synthesis of a related Boc-protected intermediate.

  • Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.). Patent describing methods for synthesizing 4-cyanopiperidine.

  • (1-(sec-Butyl)piperidin-4-yl)methanamine - Alchem Pharmtech. (n.d.). Supplier information for the target compound.

  • Does piperidine work in reductive amination like this? - Reddit. (2024). Community discussion on reductive amination with piperidines.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2022). Example of using Boc-protected piperidine intermediates in synthesis.

  • (1-(sec-Butyl)piperidin-4-yl)methanamine - BLDpharm. (n.d.). Supplier information for the target compound.

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Discussion on methods and side reactions of direct N-alkylation of piperidine.

  • 1-Boc-4-(aminomethyl)piperidine - PubChem. (n.d.). Chemical data for the Boc-protected precursor.

  • Application Notes and Protocols for Reductive Amination Reactions - Benchchem. (2025). Detailed protocols and principles of reductive amination.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts - ChemRxiv. (2023). Discusses challenges in selective amine alkylation.

  • Chem 115 - Andrew G Myers Research Group. (n.d.). Harvard chemistry course notes detailing LAH reduction workup procedures (Fieser workup).

  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.). Technical note on reductive amination principles and procedures.

  • TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE - precisionFDA. (n.d.). Chemical and regulatory information for the Boc-protected precursor.

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (2022). General methods for piperidine synthesis.

  • 1-Boc-4-(aminomethyl)piperidine 97% - Sigma-Aldrich. (n.d.). Product page for the Boc-protected precursor, highlighting its use as a building block.

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015). Describes reductive amination as a key step in piperidine functionalization.

  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem. (2025). Discusses the challenge of selective alkylation with two amine groups present.

  • 4-(Aminomethyl)piperidine - CAS Common Chemistry. (n.d.). Chemical data for the unprotected starting material.

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines - NIH. (2017). Highlights the competition between nitrogen atoms in alkylation reactions.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (2018). Provides examples of reductive amination and alkylation in complex molecule synthesis.

  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - BLDpharm. (n.d.). Example of a functionalized piperidine intermediate.

Sources

Optimization

Technical Support Center: (1-(sec-Butyl)piperidin-4-yl)methanamine

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges in the purification of (1-(sec-Butyl)piperidin-4-yl)methanamine. The methodologies and t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges in the purification of (1-(sec-Butyl)piperidin-4-yl)methanamine. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to facilitate the attainment of high-purity material essential for downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might be seeing in my crude (1-(sec-Butyl)piperidin-4-yl)methanamine sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. For a typical synthesis involving reductive amination of 4-(aminomethyl)piperidine with 2-butanone or N-alkylation of 4-(aminomethyl)piperidine, the following impurities are common:

  • Unreacted Starting Materials: Residual 4-(aminomethyl)piperidine or the corresponding N-Boc protected precursor can be present.

  • Diastereomers: The sec-butyl group contains a chiral center. Unless a stereospecific synthesis is performed, your product will be a mixture of diastereomers, which may exhibit different physical properties and can be challenging to separate.

  • Over-Alkylation Products: The primary amine of the product can potentially react with another molecule of the sec-butylating agent, leading to a di-(sec-butyl) impurity.

  • Reagent-Derived Impurities: Byproducts from the reducing agent (e.g., borate salts) or residual phase-transfer catalysts.

  • Oxidation Products: Amines, particularly primary and secondary amines, can be susceptible to air oxidation over time, leading to minor impurities.[1]

A general workflow for approaching the purification of this compound is outlined below.

CRUDE Crude Product (Oil or Solid) WORKUP Aqueous Workup (Acid/Base Extraction) CRUDE->WORKUP Remove salts & water-solubles ASSESS Assess Physical State WORKUP->ASSESS OIL Product is an Oil / Low-Melting Solid ASSESS->OIL Isolate Free Base SOLID Product is a Crystalline Solid ASSESS->SOLID Isolate Free Base CHROM Column Chromatography OIL->CHROM SOLID->CHROM If Recrystallization Fails RECRYSTAL Recrystallization SOLID->RECRYSTAL Primary Method SALT Salt Formation (e.g., HCl salt) CHROM->SALT For Final Polishing / Stable Storage ANALYSIS Purity Analysis (NMR, LC-MS) CHROM->ANALYSIS SALT->RECRYSTAL RECRYSTAL->ANALYSIS

Caption: General Purification Workflow for (1-(sec-Butyl)piperidin-4-yl)methanamine.

Q2: My amine product is difficult to purify on standard silica gel due to severe peak tailing. What's causing this and how can I fix it?

A2: This is a classic issue when purifying basic compounds like amines. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[2] These acidic sites strongly and often irreversibly interact with the basic nitrogen atoms of your amine, causing the compound to "stick" to the column. This leads to poor separation, broad peaks (tailing), and potential loss of material.[3]

There are two primary strategies to overcome this:

  • Modify the Mobile Phase: Add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your product to elute properly. A common choice is 0.5-2% triethylamine (TEA) or a 1-2% solution of ammonia in methanol added to your mobile phase (e.g., Dichloromethane/Methanol).[2]

  • Use a Different Stationary Phase: A more robust solution is to use a stationary phase with a different surface chemistry.[2]

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less polar and slightly basic environment that is ideal for purifying amines without mobile phase modifiers.[2][4]

    • Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature, which prevents the strong acid-base interaction seen with silica.

    • Reversed-Phase (C18) Silica: For highly polar amines, reversed-phase chromatography can be very effective.[5] You can use a mobile phase of water/acetonitrile or water/methanol. Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape by protonating the amine, although this will yield the TFA salt.[5] Alternatively, using a high-pH mobile phase (e.g., with ammonium hydroxide) will keep the amine in its neutral, free-base form, which can increase retention and improve separation.[3]

cluster_0 Chromatography Troubleshooting START Tailing on Silica? YES YES START->YES NO NO START->NO ADD_MOD Add Modifier to Eluent (e.g., 1% TEA) YES->ADD_MOD Quick Fix SWITCH_SP Switch Stationary Phase YES->SWITCH_SP Robust Method PROCEED Proceed with Standard Silica NO->PROCEED SP_OPTIONS Amine-Silica Basic Alumina Reversed-Phase (C18) SWITCH_SP->SP_OPTIONS

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Q3: My product is an oil, making recrystallization impossible. How can I obtain a pure, solid product?

A3: Many amine free-bases, especially those with flexible alkyl chains like a sec-butyl group, are oils or low-melting solids at room temperature. The most effective strategy to induce crystallization is to convert the amine into a salt.[6] Hydrochloride (HCl) salts are most common, as they are typically stable, crystalline solids with well-defined melting points.

This conversion not only provides a solid material that is easier to handle and weigh but also presents an excellent opportunity for purification via recrystallization.[1] The process of salt formation and subsequent crystallization often excludes neutral impurities that remain in the solvent.

Method Stationary Phase Typical Mobile Phase / Solvent System Key Considerations
Normal-Phase Chromatography Standard Silica GelHexane/Ethyl Acetate + 1% Triethylamine (TEA) OR Dichloromethane/Methanol + 1% TEAThe addition of TEA is critical to prevent peak tailing.[2][7]
Normal-Phase Chromatography Amine-Functionalized SilicaHexane/Ethyl AcetateOffers superior separation for amines without needing a mobile phase modifier.[2][4]
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Product will be isolated as the TFA salt. Good for polar impurities.[5]
Recrystallization N/A (Product as Salt)Isopropanol (IPA), Ethanol (EtOH), IPA/Ether, EtOH/HexaneThe product must first be converted to a salt (e.g., HCl salt). Excellent for removing non-basic impurities.[6]
Table 1: Suggested Solvent Systems for Various Purification Methods.

Experimental Protocols

Protocol 1: Purification by Amine-Modified Flash Chromatography

This protocol assumes the use of an automated flash chromatography system with pre-packed amine-functionalized silica columns.

  • Sample Preparation: Dissolve the crude (1-(sec-Butyl)piperidin-4-yl)methanamine in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel or celite.

  • Column Equilibration: Equilibrate the amine-functionalized column with the starting mobile phase (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate) for at least 5 column volumes.

  • Elution: Load the sample onto the column. Elute with a linear gradient, for example, from 2% to 50% Ethyl Acetate in Hexane over 20-30 column volumes. The exact gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions based on UV absorbance (if the molecule or impurities have a chromophore) or by collecting fixed-volume fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free-base product.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This method is highly effective for removing non-basic or weakly basic impurities.

  • Dissolution: Dissolve the crude amine free-base in a suitable solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Salt Formation: While stirring, add a solution of HCl in a solvent in which the salt is insoluble. A 2M solution of HCl in diethyl ether is a common choice. Add the HCl solution dropwise until no further precipitation is observed. A slight excess can be used to ensure complete conversion. The product should precipitate as a white solid.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.

  • Recrystallization Solvent Selection: Find a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the salt when hot but not when cold. Good starting points are isopropanol, ethanol, or methanol/diethyl ether mixtures.[6]

  • Recrystallization: Dissolve the crude salt in a minimal amount of the boiling recrystallization solvent.[8] If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem Probable Cause Recommended Solution
No crystals form upon cooling Product is too soluble in the chosen solvent; too much solvent was used.Reduce the volume of the solvent by evaporation and attempt to cool again. If that fails, add an anti-solvent (a solvent in which the product is insoluble, e.g., hexane or ether) dropwise to the warm solution until it becomes slightly cloudy, then allow to cool.[6]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the product salt; impurities are preventing crystallization.Lower the temperature of the solution before it becomes saturated. Try a different solvent with a lower boiling point. Ensure the crude salt is reasonably pure before attempting recrystallization.
Poor recovery of material The product has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled sufficiently (ice bath). Use a minimal amount of cold solvent for washing the crystals. To prevent premature crystallization, use a pre-heated filter funnel and flask.
Table 2: Troubleshooting Common Recrystallization Issues.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Kennesaw State University. Recrystallization. [Link]

  • Molecules (MDPI). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Troubleshooting

Technical Support Center: (1-(sec-Butyl)piperidin-4-yl)methanamine

Welcome to the technical support guide for (1-(sec-Butyl)piperidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common questions and chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-(sec-Butyl)piperidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common questions and challenges related to the handling, storage, and stability of this compound. While specific, peer-reviewed stability data for this molecule is not extensively published, this guide synthesizes established principles of piperidine and primary amine chemistry to provide field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary structural features of (1-(sec-Butyl)piperidin-4-yl)methanamine that could lead to stability issues?

A1: The molecule contains two key functional groups that are susceptible to degradation:

  • A Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. This site is prone to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts under harsh conditions.[1][2]

  • A Primary Amine: The exocyclic methanamine group (-CH₂NH₂) is a primary amine. Primary amines are nucleophilic and can react with various electrophiles. They are also susceptible to oxidation and can react with aldehydes or ketones present as impurities in solvents.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways involve oxidation and reactions with atmospheric components.

  • Oxidation: The tertiary piperidine nitrogen is the most likely site of initial oxidation, especially in the presence of atmospheric oxygen, peroxides (which can form in common solvents like THF or diethyl ether), or other oxidizing agents. This can form the corresponding N-oxide.[1]

  • Reaction with Carbon Dioxide: Amines can react reversibly with atmospheric CO₂ to form carbamates or carbamic acids. While often reversible, this can lead to inconsistent analytical results or the appearance of new, unexpected peaks in chromatographic analyses.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate free-radical degradation pathways.[1] While specific data for this molecule is unavailable, substituted piperidines can be susceptible to photo-oxidation.[3]

Below is a diagram illustrating a potential oxidative degradation pathway.

Oxidative_Degradation_Pathway cluster_main Potential Oxidative Degradation Parent (1-(sec-Butyl)piperidin-4-yl)methanamine N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂, Air) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation caption Fig. 1: Hypothetical oxidative pathway at the tertiary amine. Troubleshooting_Workflow cluster_workflow Stability Troubleshooting Workflow Start Problem Observed: Inconsistent results, new peaks, loss of potency Check_Storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Fresh_Sample 2. Analyze a Freshly Prepared Sample Check_Storage->Fresh_Sample Storage OK Compare 3. Compare Fresh vs. Old Data Fresh_Sample->Compare Forced_Deg 4. Perform Forced Degradation Study (See Protocol 2) Compare->Forced_Deg Discrepancy Found Optimize 6. Optimize Conditions (pH, Solvent, Temp) Compare->Optimize No Discrepancy (Issue is elsewhere) Identify_Deg 5. Identify Degradants (LC-MS/MS, NMR) Forced_Deg->Identify_Deg Identify_Deg->Optimize Degradation Pathway Understood caption Fig. 2: A logical workflow for troubleshooting stability issues.

Fig. 2: A logical workflow for troubleshooting stability issues.
Observed IssuePotential CauseRecommended Action
Appearance of new peaks in HPLC/LC-MS analysis Degradation of the compound.1. Confirm if the new peaks are present in a freshly prepared sample. 2. Perform a forced degradation study (see Protocol 2) to see if the new peaks match any generated degradants. [4] 3. Re-evaluate sample preparation and storage conditions. [1]
Decreasing peak area or loss of potency over time The compound is degrading under the analytical or storage conditions.1. Immediately analyze a freshly prepared sample to establish a baseline. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat) to identify the primary cause. [5][6]
Precipitate formation in solution Formation of insoluble degradation products or salts (e.g., carbamates).1. Analyze the supernatant to determine the concentration of the remaining soluble compound. 2. Attempt to dissolve the precipitate in different solvents or under acidic/basic conditions to characterize it.

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, immediately transfer the compound to a tightly sealed, amber glass vial.

  • Inerting: Purge the vial headspace with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds before sealing.

  • Storage: Store the vial in a refrigerator at 2-8°C. [7]4. Weighing: For weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. [7]Perform weighing quickly and re-purge the container with inert gas before re-sealing.

  • Solution Preparation: Use fresh, high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, ether), ensure they are fresh or have been tested for peroxides. Prepare solutions fresh for each experiment whenever possible.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods. [4]

  • Stock Solution: Prepare a stock solution of (1-(sec-Butyl)piperidin-4-yl)methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor.

    • Acid Hydrolysis: 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at 60°C for 24 hours. [1] * Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 8 hours. [1] * Thermal Degradation: Heat a solution sample at 80°C for 48 hours. [1] * Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines. [1]3. Analysis: At specified time points, withdraw samples. Neutralize the acid and base samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like RP-HPLC with UV and MS detection.

Protocol 3: Generic RP-HPLC Method for Stability Monitoring
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

  • Injection Volume: 2 µL

References

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • Gíslason, J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine. BenchChem Technical Support.
  • Hilliard, A., & Rochelle, G. (2010). Thermal degradation of piperazine and its structural analogs.
  • Ansari, M. J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • Sari, Y. P., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Sigma-Aldrich. (2025).
  • AmericanBio. (2015).
  • Jubilant Ingrevia Limited. (n.d.).
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog.
  • Ansari, M. J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of (1-(sec-Butyl)piperidin-4-yl)methanamine Derivatives

Welcome to the technical support center for (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a class of compounds built on the highly privileged piperidine scaffold, these derivatives hold significant potential in medicinal chemistry.[1][2][3][4] However, their physicochemical properties, particularly aqueous solubility, often present a formidable hurdle.

This document provides a structured approach to understanding and overcoming these challenges, moving from foundational principles to practical, step-by-step troubleshooting and protocols. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to develop robust, long-term formulation strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core scientific principles governing the solubility of this compound class. Understanding the "why" is the first step to developing an effective solution.

Q1: Why are my (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives so poorly soluble in neutral aqueous solutions (e.g., PBS, pH 7.4)?

A: The limited solubility is a direct result of the molecule's hybrid structure:

  • Lipophilic Character: The sec-butyl group attached to the piperidine nitrogen is bulky and non-polar. This, combined with the carbon-rich piperidine ring, creates a significant lipophilic (fat-loving) character, which repels water molecules.[5][6]

  • Basic Nature: The molecule contains two nitrogen atoms—one tertiary amine within the piperidine ring and one primary amine in the methanamine side chain. These are basic functional groups.[7] In neutral or alkaline solutions (pH > pKa), these amines are predominantly in their un-ionized, free base form. This form is less polar and thus significantly less soluble in water. The solubility of the un-ionized form is known as the intrinsic solubility (S₀).[8][9]

Q2: How does pH dramatically influence the solubility of these compounds?

A: The basic amine groups are the key to manipulating solubility. As the pH of the aqueous solution becomes more acidic, the amine groups accept protons (H+) to become ionized (cationic). This process is governed by the compound's pKa (the pH at which 50% of the molecules are ionized).

R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This positively charged, or protonated, form can readily interact with polar water molecules, leading to a dramatic increase in aqueous solubility.[10][11] Therefore, these derivatives are expected to have high solubility at low pH (e.g., pH 1-5) and low solubility at high pH (e.g., pH 7 and above).[10] The relationship between pH, pKa, and solubility for a basic drug can be estimated by the Henderson-Hasselbalch equation.[12][13]

Q3: What is "intrinsic solubility" (S₀), and why is it a critical parameter?

A: Intrinsic solubility (S₀) is the equilibrium solubility of the free, un-ionized form of a drug at a specific temperature.[8][9] For your basic derivatives, this is the minimum solubility observed at a pH at least 2 units above the pKa.[9] Measuring S₀ is crucial because it represents the baseline solubility you are trying to overcome and is a key parameter in predicting oral absorption and designing formulation strategies.[8][14]

Q4: My compound is still difficult to dissolve even after pH adjustment. What other factors could be at play?

A: While pH is the dominant factor, other properties are also critical:

  • Crystal Lattice Energy: If the compound is a highly stable crystalline solid, a significant amount of energy is required to break apart the crystal lattice before it can dissolve. This can limit solubility even under favorable pH conditions.[15]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a strong, ordered crystal lattice.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although this relationship must be determined experimentally.[9][16]

Section 2: Troubleshooting Guide - Practical Solutions for Common Problems

This section provides a problem-and-solution framework for issues you are likely to encounter in the lab.

Problem 1: My compound precipitates when I try to make a solution for an in vitro biological assay in PBS (pH 7.4).

This is the most common challenge. The goal is to achieve the desired concentration without precipitation, which could lead to inaccurate assay results.

The first step is to systematically diagnose the issue and select the appropriate solution.

G start Compound precipitates in PBS (pH 7.4) check_conc Is the target concentration well above the intrinsic solubility (S₀)? start->check_conc ph_mod Can the assay tolerate a final pH slightly below 7.4? check_conc->ph_mod Yes sub_sol Is a small amount of organic solvent (e.g., <1% DMSO) allowed in the assay? sol_B Strategy B: Co-Solvent Usage sub_sol->sol_B Yes sol_C Strategy C: Advanced Formulation (Cyclodextrins, Surfactants) sub_sol->sol_C No ph_mod->sub_sol No sol_A Strategy A: pH Adjustment (Low pH Stock) ph_mod->sol_A Yes re_eval Re-evaluate experiment: Lower target concentration or use a different assay format. sol_C->re_eval

Caption: Troubleshooting decision tree for in vitro assay solubility issues.

Rationale: This method leverages the fundamental chemistry of your compound. By preparing a concentrated stock in an acidic vehicle, you fully solubilize the derivative in its protonated form. Subsequent dilution into the final assay buffer should be done carefully to avoid shocking the system and causing precipitation.

Step-by-Step Protocol:

  • Prepare a 100x or 1000x stock solution of your compound in an acidic aqueous solution (e.g., 10 mM HCl or sterile water acidified to pH 2-3).

  • Ensure the compound is fully dissolved. Gentle warming or sonication can assist.

  • Perform a serial dilution of this stock into your final assay buffer (e.g., PBS pH 7.4). Add the acidic stock to the buffer, not the other way around, while vortexing to ensure rapid mixing.

  • Critical Check: After the final dilution, check for any signs of precipitation (Tyndall effect, visual cloudiness) over the time course of your experiment. The final pH should be measured to ensure it is within the acceptable range for your assay.

Rationale: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[17] This is a widely used but potentially problematic approach, as organic solvents can affect protein conformation and cell viability, thereby interfering with the assay.[18]

Step-by-Step Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Dilute this stock into your assay medium. Ensure the final concentration of DMSO is as low as possible, typically well below 1% and ideally below 0.1%.

  • Always run a "vehicle control" in your assay containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Table 1: Common Co-solvents and Considerations

Co-SolventTypical Starting Conc. in AssayProsCons
DMSO < 0.5%High solubilizing power for many organics.Can be toxic to cells; may interfere with enzyme activity.
Ethanol < 1%Less toxic than DMSO; volatile.Can denature proteins at higher concentrations.
PEG 400 1-5%Low toxicity; often used in formulations.Can be viscous; may affect cell membranes.[19]
Propylene Glycol 1-5%Generally recognized as safe (GRAS).Lower solubilizing power than DMSO for highly lipophilic compounds.

Rationale: If pH and minimal co-solvents are insufficient, excipients that create micro-environments for the drug can be used. These are more complex and require careful validation.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the lipophilic part of your drug, forming an inclusion complex that is water-soluble.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles in solution above their critical micelle concentration (CMC).[21][22] The lipophilic drug partitions into the hydrophobic core of the micelle, increasing its apparent solubility. Use at the lowest effective concentration to avoid cell lysis or protein denaturation.

Problem 2: I need to prepare a formulation for an oral gavage animal study. How can I improve solubility and absorption?

Rationale: For oral delivery, the goal is not just to dissolve the drug in the vehicle but to ensure it remains soluble in the gastrointestinal tract long enough to be absorbed.[16] A simple co-solvent system may lead to the drug crashing out of solution upon dilution in the stomach, severely limiting bioavailability.

Rationale: Converting the basic parent drug into a stable, solid salt form is the most common and effective method to improve both solubility and dissolution rate.[8][15][23][24][25] An appropriate salt form will readily dissolve in the stomach's acidic environment and can help maintain a higher concentration as it transits to the more neutral small intestine.

General Workflow:

  • Counter-ion Screening: React the free base with a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid).

  • Isolation & Characterization: Isolate the resulting solids and characterize them for crystallinity (XRPD), solubility, and stability.

  • Formulation: The chosen salt can then be formulated as a simple aqueous solution or suspension for dosing.

Rationale: If a suitable crystalline salt cannot be found, dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance solubility. The amorphous form has a higher energy state and dissolves more readily.

Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

Method: A common lab-scale method is solvent evaporation. Dissolve both the drug and the polymer in a common organic solvent and then rapidly evaporate the solvent, trapping the drug in an amorphous state within the polymer matrix.

Section 3: Standard Operating Protocols

Adherence to standardized, robust protocols is essential for generating reliable and reproducible data.

Protocol 1: Determination of pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Objective: To measure the thermodynamic solubility of a derivative across a range of pH values. This is the gold standard method.

Materials:

  • (1-(sec-Butyl)piperidin-4-yl)methanamine derivative (solid)

  • Series of biocompatible buffers (e.g., phosphate, citrate) covering a pH range from 2 to 9.

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set to 25°C or 37°C.[16]

  • Centrifuge and/or 0.22 µm syringe filters (ensure low drug binding)

  • HPLC with UV detector for quantification.

Procedure:

  • Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg in 1 mL of buffer). The key is to have visible solid remaining at the end of the experiment to ensure saturation.[9][26]

  • Add 1 mL of each pH buffer to the corresponding vials.

  • Seal the vials and place them in a shaking incubator. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[16]

  • After equilibration, allow the vials to stand briefly to let heavy solids settle.

  • Carefully withdraw a sample of the supernatant. Immediately separate the dissolved drug from the solid drug by either:

    • Centrifuging the sample at high speed (e.g., 14,000 rpm for 15 min) and collecting the supernatant.

    • Filtering the sample through a 0.22 µm syringe filter (discard the first few drops to saturate any binding sites on the filter).

  • Accurately dilute the clear supernatant with mobile phase to a concentration within the range of a pre-prepared standard curve.

  • Quantify the drug concentration using a validated HPLC method.

  • Plot the measured solubility (in µg/mL or mM) against the final measured pH of each sample to generate a pH-solubility profile.

Protocol 2: High-Throughput Kinetic Solubility Screening

Objective: To quickly assess the apparent solubility of multiple compounds or a single compound in various solvent systems, often used in early discovery. This method measures kinetic solubility, which can differ from thermodynamic solubility.

Materials:

  • Compound stock solutions in 100% DMSO.

  • 96-well plates (UV-transparent if using a plate reader for detection).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • Plate shaker.

  • Nephelometer or a UV-Vis plate reader capable of measuring turbidity/scatter.

Procedure:

  • To the wells of a 96-well plate, add the aqueous buffer (e.g., 198 µL).

  • Add a small volume of the DMSO stock solution (e.g., 2 µL of a 10 mM stock to achieve a final concentration of 100 µM with 1% DMSO).

  • Seal the plate and shake vigorously for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or by measuring light scatter at a wavelength where the compound does not absorb (e.g., >600 nm).

  • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Section 4: Visualizing Key Relationships

Understanding the interplay between a compound's properties and formulation strategies is key to success.

G cluster_0 Intrinsic Molecular Properties cluster_1 Experimental Conditions pKa pKa (Basicity) Solubility Observed Aqueous Solubility pKa->Solubility Ionization LogP LogP (Lipophilicity) LogP->Solubility Solvation MW Molecular Weight MW->Solubility Solvation MP Melting Point (Crystal Lattice Energy) MP->Solubility Dissolution pH Solution pH pH->Solubility Ionization Solvent Solvent System (Aqueous vs. Co-solvent) Solvent->Solubility Solvation Temp Temperature Temp->Solubility Dissolution

Caption: Key factors influencing the aqueous solubility of basic compounds.

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Kumar, L. et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • (n.d.). Salt formation: Significance and symbolism. Hinduism Books.
  • Al-Gousous, J., & Langguth, P. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Bergström, C. A., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • (2022). Compound solubility measurements for early drug discovery.
  • (n.d.). solubility experimental methods.pptx. Slideshare.
  • Zhang, M., & Chen, Z. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. MDPI.
  • (n.d.). Summary of solubility measurement protocols of each company before harmonization.
  • Liu, R. (2023).
  • Güller, R. et al. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.
  • (n.d.). Piperidine-based drug discovery.
  • Abdelshaheed, M. et al. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • (2017). Piperidine-based drug discovery. University of Arizona.
  • Strickley, R. G. (2004).
  • (2022).
  • Sharma, D. et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • (n.d.). Overcoming solubility issues with 4-Chloro-5-ethynylpyrimidin-2-amine. Benchchem.
  • Strickley, R. G. (2003).
  • Al-kassas, R. et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central.
  • Al-Ghamdi, S. et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • Shchamialiova, L. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
  • (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • Pobudkowska, A., & Domańska, U. (n.d.). (PDF) Study of pH-dependent drugs solubility in water.
  • (2020). Amines and Heterocycles. LibreTexts.
  • (2018). Amines and Heterocycles. LibreTexts.
  • Janecka, A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

Welcome to the technical support guide for the synthesis of (1-sec-Butyl)piperidin-4-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-sec-Butyl)piperidin-4-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

I. Overview of the Synthesis

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine typically proceeds via a reductive amination reaction. This common and effective method involves the reaction of a piperidine derivative with a carbonyl compound, in this case, butan-2-one, in the presence of a reducing agent. A common starting material is 4-(aminomethyl)piperidine or a protected version like 1-Boc-4-(aminomethyl)piperidine.[1]

Common Synthetic Approach: Reductive Amination

A widely used method for this transformation is the direct reductive amination of 4-(aminomethyl)piperidine with butan-2-one using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] This approach is often preferred due to its operational simplicity and the mild reaction conditions, which are compatible with a wide range of functional groups.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, the isolated yield of (1-(sec-Butyl)piperidin-4-yl)methanamine is significantly lower than expected, or no product is observed.

Potential Cause Recommended Solution
Poor Quality Starting Materials Ensure the 4-(aminomethyl)piperidine is of high purity and free from significant water content. If using a salt form (e.g., dihydrochloride), it must be neutralized to the free base before the reaction. Similarly, verify the purity of butan-2-one and the reducing agent.
Ineffective Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Consider using a slight excess (1.5-2.0 equivalents) to compensate for any minor degradation.[2]
Suboptimal Reaction Conditions Reductive aminations are typically run at room temperature.[2][4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but this may also promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[2]
Incorrect Stoichiometry Use a slight excess of the butan-2-one (1.1-1.2 equivalents) to drive the reaction towards completion. However, a large excess can lead to purification challenges.
Product Loss During Work-up As an amine, the product is basic and can be protonated in acidic aqueous solutions. During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form, which is more soluble in organic solvents.
Problem 2: Formation of Side Products

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows the presence of significant impurities alongside the desired product.

Potential Cause Recommended Solution
Over-alkylation While less common with the sec-butyl group due to steric hindrance, it is possible for the primary amine of the product to react with another molecule of butan-2-one. This can be minimized by the slow addition of the butan-2-one to the reaction mixture.
Unreacted Starting Material If significant amounts of 4-(aminomethyl)piperidine remain, this indicates an incomplete reaction. Refer to the solutions in Problem 1 regarding reaction time, temperature, and reagent quality.
Formation of Di-sec-butylated Piperidine It is possible for the piperidine nitrogen to also undergo reductive amination. To avoid this, it is highly recommended to start with N-Boc protected 4-(aminomethyl)piperidine. The Boc protecting group can then be removed in a subsequent step under acidic conditions (e.g., with TFA or HCl in an organic solvent).[5][6]
Problem 3: Difficult Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography, or the isolated product is still impure.

Potential Cause Recommended Solution
Product Tailing on Silica Gel Amines are known to tail on silica gel during column chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system.[6]
Co-elution of Impurities If impurities have similar polarity to the product, consider derivatization (e.g., Boc protection of the primary amine) to alter the polarity and improve separation. Alternatively, purification by distillation under reduced pressure may be an option if the product and impurities have sufficiently different boiling points.
Water-Soluble Byproducts If the reaction generates water-soluble byproducts, ensure thorough washing of the organic layer with brine during the work-up to remove them.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material to use: 4-(aminomethyl)piperidine or 1-Boc-4-(aminomethyl)piperidine?

A1: While using 4-(aminomethyl)piperidine directly is a more direct route, starting with 1-Boc-4-(aminomethyl)piperidine is generally recommended.[1] The Boc protecting group prevents reaction at the piperidine nitrogen, leading to a cleaner reaction with fewer side products.[6] The subsequent deprotection step is usually high-yielding and straightforward.

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[2][3] It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), and it does not require acidic conditions for the reaction to proceed.

Q3: What solvent system is recommended for the reductive amination?

A3: Anhydrous chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[2] Anhydrous acetonitrile is also a viable option.[4] It is crucial to use anhydrous solvents to prevent the decomposition of the reducing agent.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and convenient method. Use a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine to prevent streaking. Staining with ninhydrin can be used to visualize the primary and secondary amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should be followed. Handle all reagents in a well-ventilated fume hood. Sodium triacetoxyborohydride can release small amounts of acetic acid upon contact with moisture, so avoid inhalation. The solvents used are volatile and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

Protocol 1: Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine via Reductive Amination of 1-Boc-4-(aminomethyl)piperidine

This two-step protocol is recommended for achieving a high purity final product.

Step 1: Synthesis of tert-butyl (1-(sec-butyl)piperidin-4-yl)methylcarbamate

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product1 Intermediate Product Boc_amine 1-Boc-4-(aminomethyl)piperidine Stirring Stir at RT Boc_amine->Stirring Butanone Butan-2-one Butanone->Stirring Reducing_agent NaBH(OAc)₃ Reducing_agent->Stirring Solvent Anhydrous DCM Solvent->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with NaHCO₃ (aq) Monitoring->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Boc_product tert-butyl (1-(sec-butyl)piperidin-4-yl)methylcarbamate Dry->Boc_product

Caption: Workflow for the reductive amination step.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • Butan-2-one (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-(aminomethyl)piperidine and anhydrous DCM.

  • Add butan-2-one to the solution and stir for 20-30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product2 Final Product Boc_product tert-butyl (1-(sec-butyl)piperidin-4-yl)methylcarbamate Stirring Stir at RT Boc_product->Stirring Acid TFA or HCl in Dioxane Acid->Stirring Solvent DCM Solvent->Stirring Concentrate Concentrate in vacuo Stirring->Concentrate Basify Basify with NaOH (aq) Concentrate->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry, Filter, Concentrate Extract->Dry Final_product (1-(sec-Butyl)piperidin-4-yl)methanamine Dry->Final_product

Caption: Workflow for the Boc deprotection step.

Materials:

  • tert-butyl (1-(sec-butyl)piperidin-4-yl)methylcarbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

Procedure:

  • Dissolve the crude product from Step 1 in DCM.

  • Add an excess of TFA (e.g., 20-30% v/v) or 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with aqueous NaOH solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.

V. Data Summary

The following table provides typical reaction parameters for the synthesis. Note that optimal conditions may vary depending on the scale and specific laboratory setup.

ParameterRecommended Value
Stoichiometry
1-Boc-4-(aminomethyl)piperidine1.0 eq
Butan-2-one1.1 - 1.2 eq
NaBH(OAc)₃1.5 - 2.0 eq[2]
Reaction Conditions
SolventAnhydrous DCM or DCE
TemperatureRoom Temperature
Reaction Time2 - 12 hours
Deprotection
ReagentTFA or 4M HCl in Dioxane
TemperatureRoom Temperature
Reaction Time1 - 2 hours

VI. Concluding Remarks

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine is a robust process when appropriate precautions are taken. The most common issues—low yield and impurity formation—can typically be resolved by using high-quality reagents, employing a protecting group strategy, and optimizing work-up conditions. This guide provides a framework for troubleshooting and refining your synthetic protocol. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Marchetti, F., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 25(17), 3975. Retrieved from [Link]

  • Marchetti, F., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • Reddy, P. G., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 52(23), 2970-2973. Retrieved from [Link]

  • ResearchGate. (2008). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • National Institutes of Health. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Tourwé, D., et al. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 63(23), 4986-4993. Retrieved from [Link]

  • PubMed Central. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Retrieved from [Link]

  • Amato, J. S., et al. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: Generation of an N-tert-butyl Group by the Reaction of a Dimethyliminium Salt With Methylmagnesium Chloride. The Journal of Organic Chemistry, 70(5), 1930–1933. Retrieved from [Link]

  • PubMed Central. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-(sec-Butyl)piperidin-4-amine 5g. Retrieved from [Link]

  • Wiley Online Library. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(9h-Purin-6-Yl)piperidin-4-Yl]methanamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine

Welcome to the Technical Support Center for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important piperidine derivative. The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine, while conceptually straightforward, presents several challenges when transitioning from laboratory scale to pilot plant or manufacturing scale. This document provides practical, field-proven insights to navigate these complexities, ensuring a robust, scalable, and reproducible process.

Introduction to Synthetic Strategies

The synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine typically proceeds via one of two primary routes:

  • Reductive Amination: The reaction of 4-(aminomethyl)piperidine with butan-2-one in the presence of a reducing agent.

  • Direct N-Alkylation: The reaction of 4-(aminomethyl)piperidine with a sec-butyl halide.

Both routes have their own set of challenges, particularly concerning selectivity, impurity profiles, and process control at scale. This guide will address the common issues associated with both methodologies.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the two main synthetic routes to (1-(sec-Butyl)piperidin-4-yl)methanamine.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation 4-AMP_RA 4-(Aminomethyl)piperidine Imine_Intermediate Imine Intermediate 4-AMP_RA->Imine_Intermediate + Butan-2-one Butan-2-one Butan-2-one->Imine_Intermediate Product_RA (1-(sec-Butyl)piperidin-4-yl)methanamine Imine_Intermediate->Product_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) Reducing_Agent->Imine_Intermediate 4-AMP_NA 4-(Aminomethyl)piperidine Product_NA (1-(sec-Butyl)piperidin-4-yl)methanamine 4-AMP_NA->Product_NA + sec-Butyl_Halide sec-Butyl Halide (e.g., 2-bromobutane) sec-Butyl_Halide->Product_NA Base Base (e.g., K₂CO₃, DIPEA) Base->Product_NA

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield and Incomplete Conversion in Reductive Amination

Question: We are attempting a reductive amination of 4-(aminomethyl)piperidine with butan-2-one using sodium triacetoxyborohydride (NaBH(OAc)₃) and are observing low yields and significant amounts of unreacted starting material, even after extended reaction times. What could be the cause?

Answer:

Low conversion in reductive aminations at scale can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Cause A: Inefficient Imine Formation: The rate-limiting step in many reductive aminations is the formation of the imine intermediate. At scale, inadequate mixing or improper pH control can hinder this step.

    • Solution:

      • pH Adjustment: The optimal pH for imine formation is typically between 5 and 7. Consider the addition of a mild acid, such as acetic acid, to catalyze imine formation.[1] However, be cautious as a pH that is too low can protonate the amine, rendering it non-nucleophilic.

      • Water Removal: The formation of an imine from an amine and a ketone is a condensation reaction that produces water. On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials. The use of dehydrating agents like molecular sieves or a Dean-Stark trap (if the solvent forms an azeotrope with water) can drive the reaction to completion.

  • Cause B: Reducing Agent Decomposition or Inactivity: Sodium triacetoxyborohydride is sensitive to moisture and can decompose if not handled under anhydrous conditions.

    • Solution:

      • Ensure Anhydrous Conditions: Use anhydrous solvents and handle NaBH(OAc)₃ under an inert atmosphere (e.g., nitrogen or argon).

      • Portion-wise Addition: On a large scale, the initial reaction can be exothermic. Adding the reducing agent in portions can help control the temperature and prevent decomposition.

  • Cause C: Competing Reduction of the Ketone: While NaBH(OAc)₃ is selective for the imine, it can also reduce the ketone, especially at elevated temperatures or with prolonged reaction times.[2]

    • Solution:

      • Pre-formation of the Imine: Allow the 4-(aminomethyl)piperidine and butan-2-one to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows for a higher concentration of the imine to be present, favoring its reduction.

      • Temperature Control: Maintain a controlled temperature, typically at or below room temperature, to minimize the direct reduction of butan-2-one.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Inefficient Imine Formation? Start->Check_Imine Check_Reducer Reducing Agent Issue? Check_Imine->Check_Reducer No Sol_Imine Optimize pH (5-7) Add Dehydrating Agent Check_Imine->Sol_Imine Yes Check_Side_Reaction Competing Ketone Reduction? Check_Reducer->Check_Side_Reaction No Sol_Reducer Ensure Anhydrous Conditions Portion-wise Addition Check_Reducer->Sol_Reducer Yes Sol_Side_Reaction Pre-form Imine Control Temperature Check_Side_Reaction->Sol_Side_Reaction Yes

Caption: Decision tree for troubleshooting low yields.

Problem 2: Formation of Di-substituted Byproduct in N-Alkylation

Question: We are performing a direct N-alkylation of 4-(aminomethyl)piperidine with 2-bromobutane and are observing a significant amount of a di-substituted byproduct. How can we improve the selectivity for the desired mono-alkylated product?

Answer:

The presence of two nucleophilic nitrogen atoms in 4-(aminomethyl)piperidine (a primary and a secondary amine) makes selective mono-alkylation challenging.[3] The secondary amine within the piperidine ring is generally more nucleophilic and will react preferentially, but over-alkylation of the primary amine can occur.

  • Cause A: High Reactivity of the Primary Amine: Once the secondary amine is alkylated, the primary amine on the side chain can still react with the sec-butyl halide, leading to the di-substituted product.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 4-(aminomethyl)piperidine relative to the 2-bromobutane (e.g., 1.2 to 1.5 equivalents of the amine). This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of di-alkylation.

      • Slow Addition of Alkylating Agent: Add the 2-bromobutane slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction at the more nucleophilic secondary amine.[4]

      • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase the selectivity, as the activation energy for the reaction at the less nucleophilic primary amine might not be overcome.

  • Cause B: Use of a Strong Base: A strong base can deprotonate both amines, increasing their nucleophilicity and reducing selectivity.

    • Solution:

      • Use a Mild Base: Employ a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the HBr formed during the reaction without significantly increasing the reactivity of the primary amine.

  • Cause C: Inherent Lack of Selectivity: For some systems, direct alkylation may not provide the desired selectivity, regardless of reaction conditions.

    • Solution:

      • Protecting Group Strategy: The most robust solution for achieving high selectivity is to use a protecting group. The primary amine can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group to form 1-Boc-4-(aminomethyl)piperidine.[5] The unprotected secondary amine can then be alkylated with 2-bromobutane, followed by deprotection of the Boc group under acidic conditions to yield the desired product. This multi-step approach often provides higher overall yields and purity at scale.

StrategyProsCons
Control Stoichiometry Simple, one-pot reaction.May still result in some di-alkylation.
Slow Addition Improves selectivity.Can increase reaction time at scale.
Lower Temperature Enhances selectivity.May lead to slower reaction rates.
Protecting Group High selectivity and purity.Adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the scale-up synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine?

A1: For scale-up, the reductive amination route is often preferred over direct N-alkylation. Reductive amination is typically a one-pot reaction with milder conditions and often results in a cleaner product profile.[6] Direct alkylation with sec-butyl halides can be problematic due to the potential for over-alkylation and the formation of quaternary ammonium salts, which can complicate purification.[4] However, if a protecting group strategy is employed, the N-alkylation route can also be a viable and high-yielding option.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Several safety considerations are paramount:

  • Hydrogenation (if used for reductive amination): If catalytic hydrogenation is chosen as the reduction method, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Raney Nickel or Palladium on carbon) is crucial. Ensure the reactor is properly rated for pressure and that appropriate grounding and ventilation are in place.

  • Hydride Reagents: Borohydride reagents can react violently with water and protic solvents to release hydrogen gas. They should be handled in a dry, inert atmosphere. Quenching of the reaction must be done slowly and with cooling.

  • Exothermic Reactions: Both reductive amination and N-alkylation can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The temperature of the reaction should be carefully monitored and controlled.

Q3: How can the final product be purified at a large scale?

A3: Purification of the final product, which is a basic amine, typically involves the following steps:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which is then extracted back into an organic solvent.

  • Distillation: As (1-(sec-Butyl)piperidin-4-yl)methanamine is a relatively low molecular weight compound, vacuum distillation is a highly effective method for purification at scale.

  • Crystallization: If the product can form a stable, crystalline salt (e.g., hydrochloride or tartrate), crystallization can be an excellent method for achieving high purity.

Q4: What are the common impurities we should monitor for during this synthesis?

A4: Besides the di-substituted product in the N-alkylation route, other potential impurities include:

  • Unreacted Starting Materials: 4-(aminomethyl)piperidine, butan-2-one, or sec-butyl halide.

  • Over-reduction Products: If a strong reducing agent is used in the reductive amination, the piperidine ring itself could potentially be reduced, though this is unlikely under standard conditions.

  • Solvent Adducts: Depending on the solvent and reaction conditions, impurities derived from the solvent may be observed.

Analytical monitoring by GC-MS or LC-MS is recommended to identify and quantify these impurities throughout the process.

Experimental Protocols

Protocol 1: Scale-Up Reductive Amination

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Setup: A suitable reactor is charged with 4-(aminomethyl)piperidine (1.0 eq.), butan-2-one (1.1 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: The reaction is cooled to 0-5 °C, and sodium triacetoxyborohydride (1.5 eq.) is added portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by LC-MS or GC-MS.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: N-Alkylation with Protecting Group
  • Protection: 4-(aminomethyl)piperidine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.1 eq.) is added. Di-tert-butyl dicarbonate (Boc)₂O (1.05 eq.) is added slowly at 0 °C. The reaction is stirred until completion to form tert-butyl (piperidin-4-ylmethyl)carbamate.

  • Alkylation: The protected intermediate is then subjected to N-alkylation with 2-bromobutane (1.1 eq.) in the presence of a base like K₂CO₃ in a solvent such as acetonitrile. The reaction is heated to facilitate completion.

  • Deprotection: After purification of the N-alkylated intermediate, the Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

  • Work-up and Purification: The final product is isolated after an aqueous work-up and purified by vacuum distillation.

References

  • Gao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3435-3438.
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  • The Hive.
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  • Alchem Pharmtech. (CAS 1247409-53-5 | (1-(sec-Butyl)piperidin-4-yl)methanamine).
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  • Organic Chemistry Portal. (Amine synthesis by reductive amination (reductive alkylation)). Available from: [Link]

  • Sigma-Aldrich.
  • BenchChem. (An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)
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  • Tararov, V. I., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Obradors, C., & Martin, R. (2018). Iron-catalysed borrowing hydrogen N-alkylation of amines with alcohols. Organic & Biomolecular Chemistry, 16(36), 6193-6198.
  • BenchChem. (Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine).
  • ResearchGate.
  • Dhakshinamoorthy, A., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(10), 14313-14324.
  • ResearchGate.
  • Sigma-Aldrich. (1-Boc-4-(aminomethyl)piperidine).
  • ResearchGate.
  • PubChem. (1-Boc-4-(aminomethyl)piperidine). Available from: [Link]

  • Google Patents. (US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)).

Sources

Troubleshooting

Technical Support Center: Deprotection Strategies for (1-(sec-Butyl)piperidin-4-yl)methanamine Analogs

Welcome to the technical support center for the deprotection of (1-(sec-Butyl)piperidin-4-yl)methanamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of (1-(sec-Butyl)piperidin-4-yl)methanamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges of removing N-protecting groups from this sterically hindered piperidine scaffold.

Introduction

The (1-(sec-Butyl)piperidin-4-yl)methanamine core is a valuable building block in medicinal chemistry. The successful synthesis of analogs often requires the use of protecting groups for the primary amine and the piperidine nitrogen. The final deprotection step is critical and can be challenging due to the steric bulk of the sec-butyl group and the potential for side reactions. This guide provides practical advice and detailed protocols for the efficient removal of common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the acidic deprotection of a Boc-protected (1-(sec-Butyl)piperidin-4-yl)methanamine analog. The reaction is sluggish and incomplete. What could be the reason?

A1: Sluggish or incomplete Boc deprotection in this specific scaffold can often be attributed to a combination of factors. The steric hindrance posed by the bulky sec-butyl group on the piperidine nitrogen can restrict the access of the acid to the Boc-protected primary amine at the 4-position. Additionally, inadequate acid strength or concentration, as well as suboptimal solvent choice, can contribute to incomplete reactions[1].

To address this, consider the following:

  • Increase Acid Concentration: Using a higher concentration of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent can enhance the rate of deprotection. Solutions of 20-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane are commonly effective[1][2].

  • Optimize Solvent: The choice of solvent is crucial. It should fully dissolve your substrate to ensure efficient access of the acidic reagent. While DCM is common for TFA deprotection, for HCl, dioxane or methanol are often used[1].

  • Elevated Temperature: Gentle heating of the reaction mixture can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously, monitoring for potential side reactions.

  • Alternative Acidic Reagents: Consider using other acidic conditions such as p-toluenesulfonic acid[1].

Q2: I am observing unexpected side products during the hydrogenolysis of a Cbz-protected analog. What are the likely side reactions and how can I avoid them?

A2: The primary side reaction of concern during the hydrogenolysis of Cbz-protected amines is the formation of an N-benzyl tertiary amine, which arises from an insufficient hydrogen source[3]. In the context of your molecule, this would result in the benzylation of the newly formed primary amine.

To mitigate this:

  • Ensure Sufficient Hydrogen Source: When using hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen. For transfer hydrogenolysis, use a sufficient excess of the hydrogen donor, such as ammonium formate or formic acid.

  • Catalyst Choice and Loading: Use an appropriate catalyst like Palladium on carbon (Pd/C) at a suitable loading (typically 5-10 mol% Pd)[4]. The activity of the catalyst is crucial, so using fresh, high-quality catalyst is recommended.

  • Solvent Selection: Methanol or ethanol are common solvents for hydrogenolysis as they facilitate the reaction and dissolve the substrates and reagents well[4].

Q3: Can I selectively deprotect the primary amine if both the primary amine and the piperidine nitrogen are protected?

A3: Yes, selective deprotection is achievable through an orthogonal protection strategy. This involves using protecting groups that can be removed under different conditions. For instance, you could protect the primary amine with a Boc group (acid-labile) and the piperidine nitrogen with a Cbz group (hydrogenolysis-labile)[5]. This allows for the selective removal of the Boc group with acid, leaving the Cbz group intact, or vice-versa. The choice of which group to remove first will depend on your synthetic route.

Q4: After deprotection, I am struggling to isolate my final product, the free amine, in a pure form. What are some effective purification strategies?

A4: The purification of primary amines can be challenging due to their basic nature and potential for salt formation. Common strategies include:

  • Acid-Base Extraction: After deprotection, if the product is in an organic solvent, you can extract it into an aqueous acidic solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer with a base like sodium hydroxide and extracting with an organic solvent will yield the purified free amine.

  • Chromatography: While silica gel chromatography can be used, the basicity of the amine can lead to tailing and poor separation. To circumvent this, you can either treat the silica gel with a base like triethylamine before packing the column or use a different stationary phase like alumina.

  • Crystallization/Salt Formation: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may have better crystalline properties, and then liberate the free amine in a subsequent step if required.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.[1] 2. Steric hindrance from the sec-butyl group. 3. Poor solubility of the substrate. 4. Inadequate reaction time or temperature.1. Increase the concentration of TFA (e.g., to 50% in DCM) or use 4M HCl in dioxane.[1][2] 2. Consider gentle heating of the reaction mixture while monitoring for side products. 3. Choose a solvent that ensures complete dissolution of the starting material. 4. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of N-Benzyl Side Product during Cbz Deprotection 1. Insufficient hydrogen source (H₂ gas or hydrogen donor).[3] 2. Inactive catalyst.1. Ensure a positive pressure of H₂ gas or add more equivalents of the hydrogen donor (e.g., ammonium formate). 2. Use fresh, high-quality Pd/C catalyst.
Low Yield of Deprotected Product 1. Product loss during workup and purification. 2. Decomposition of the product under the deprotection conditions. 3. Incomplete reaction.1. Optimize the extraction and purification protocol (see FAQ 4). 2. For acid-sensitive substrates, consider milder deprotection conditions (e.g., thermal deprotection for Boc). For Cbz, ensure the conditions are not overly harsh. 3. Re-evaluate the deprotection conditions as described above.
Difficulty in Removing TFA or HCl Salt 1. The salt of the amine may be a non-volatile oil or highly soluble in water.1. After evaporation of the acid and solvent, azeotrope with toluene to remove residual TFA.[5] For HCl salts, thorough drying under high vacuum is necessary. To obtain the free amine, perform a careful basic workup.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard method for the removal of a Boc protecting group under acidic conditions.

Materials:

  • Boc-protected (1-(sec-Butyl)piperidin-4-yl)methanamine analog

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected compound in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To isolate the free amine, carefully add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group using catalytic transfer hydrogenolysis with ammonium formate.

Materials:

  • Cbz-protected (1-(sec-Butyl)piperidin-4-yl)methanamine analog

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Celite®

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Cbz-protected compound in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (5-10 equivalents) in one portion.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be further purified by acid-base extraction or chromatography as needed.

Visualizations

Deprotection_Strategy cluster_Boc Boc Protected Analog cluster_Cbz Cbz Protected Analog cluster_Deprotection Deprotection Conditions cluster_Product Final Product Boc_Start N-Boc-(1-(sec-Butyl)piperidin-4-yl)methanamine Acid Acidic Conditions (TFA/DCM or HCl/Dioxane) Boc_Start->Acid Acid-Labile Cbz_Start N-Cbz-(1-(sec-Butyl)piperidin-4-yl)methanamine Hydrogenolysis Hydrogenolysis (H2, Pd/C or Transfer) Cbz_Start->Hydrogenolysis Hydrogenolysis-Labile Final_Product (1-(sec-Butyl)piperidin-4-yl)methanamine Acid->Final_Product Hydrogenolysis->Final_Product

Caption: Decision workflow for selecting a deprotection strategy.

Troubleshooting_Flowchart Start Deprotection Reaction Check_Completion Reaction Incomplete? Start->Check_Completion Incomplete Troubleshoot: - Increase reagent concentration - Change solvent - Increase temperature/time Check_Completion->Incomplete Yes Side_Products Side Products Observed? Check_Completion->Side_Products No Incomplete->Start Re-run Troubleshoot_Side_Products Troubleshoot: - Adjust reaction conditions - Use scavengers (for Boc) - Ensure sufficient H2 source (for Cbz) Side_Products->Troubleshoot_Side_Products Yes Purification Purification Side_Products->Purification No Troubleshoot_Side_Products->Start Re-run End Pure Product Purification->End

Caption: A logical troubleshooting flowchart for deprotection reactions.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved from [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). ResearchGate. Retrieved from [Link]

Sources

Optimization

avoiding byproduct formation with (1-(sec-Butyl)piperidin-4-yl)methanamine

Technical Support Center: (1-(sec-Butyl)piperidin-4-yl)methanamine Introduction Welcome to the technical support guide for (1-(sec-Butyl)piperidin-4-yl)methanamine. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(sec-Butyl)piperidin-4-yl)methanamine

Introduction

Welcome to the technical support guide for (1-(sec-Butyl)piperidin-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile piperidine building block. The purity of this amine is critical for downstream applications, particularly in pharmaceutical development where impurities can impact biological activity, safety, and regulatory approval. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize byproduct formation and ensure the highest possible purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for (1-(sec-Butyl)piperidin-4-yl)methanamine, and what are its key challenges?

The most prevalent and scalable method for synthesizing this compound is a two-step process starting from commercially available N-Boc-4-piperidone. The pathway involves an initial N-alkylation followed by a reductive amination.

  • Step 1: N-Alkylation: Reaction of N-Boc-4-piperidone with a sec-butyl halide (e.g., 2-bromobutane) to form tert-butyl 4-oxo-1-(sec-butyl)piperidine-1-carboxylate.

  • Step 2: Reductive Amination & Deprotection: This intermediate is then reacted with an ammonia source, followed by reduction and concomitant or subsequent deprotection of the Boc group to yield the target primary amine.

The primary challenge lies in controlling selectivity and minimizing side reactions during both the N-alkylation and reductive amination steps. Incomplete reactions, over-alkylation, and side reactions related to the choice of reducing agent are the main sources of impurities.[1][2]

Q2: I'm performing a reductive amination from 1-(sec-butyl)piperidin-4-one and I see multiple byproducts. What are they and why are they forming?

Byproduct formation in the reductive amination of 1-(sec-butyl)piperidin-4-one is a common issue. The identity of these byproducts is directly linked to the reaction mechanism and conditions.

  • Cause 1: Incomplete Reduction (Imine Intermediate): The first step of reductive amination is the formation of an imine (or enamine) intermediate. If the reducing agent is inefficient or the reaction time is too short, this imine can persist as a significant impurity.[3]

  • Cause 2: Dimerization/Over-alkylation: The desired product, (1-(sec-Butyl)piperidin-4-yl)methanamine, is a primary amine and remains nucleophilic. It can react with another molecule of the starting ketone (1-(sec-butyl)piperidin-4-one) to form a secondary amine dimer. This is more likely if the concentration of the starting ketone is high relative to the ammonia source.[1]

  • Cause 3: Premature Aldehyde/Ketone Reduction: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used without careful control of conditions (e.g., pH, temperature), it can reduce the starting ketone to the corresponding alcohol (1-(sec-butyl)piperidin-4-ol) before imine formation is complete.[1][4]

Byproduct_Formation Ketone 1-(sec-butyl)piperidin-4-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 1-(sec-butyl)piperidin-4-ol (Byproduct) Ketone->Alcohol Premature Reduction Ammonia NH3 Ammonia->Imine + NH3 - H2O Imine->Ketone Hydrolysis Product (1-(sec-Butyl)piperidin-4-yl)methanamine (Target Product) Imine->Product Reduction (Desired Pathway) Dimer Dimeric Secondary Amine (Byproduct) Imine->Dimer Reaction with Ketone (Over-alkylation) Product->Dimer Reaction with Ketone (Over-alkylation)

Caption: Key reaction and byproduct pathways in the synthesis.

Q3: Which reducing agent is best for minimizing byproducts in this reductive amination?

The choice of reducing agent is critical. For reductive aminations, mild and selective reagents that preferentially reduce the protonated imine (iminium ion) over the ketone are strongly recommended.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the superior choice.[1][4]

  • Why it works: It is mild enough not to reduce the ketone starting material. It is also tolerant of mildly acidic conditions (often generated by adding acetic acid), which catalyze imine formation and drive the reaction forward.[1][4] This one-pot procedure minimizes the handling of unstable intermediates.

The table below compares common reducing agents for this transformation.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines; mild; one-pot procedure is effective.[5][6]More expensive; moisture sensitive.Highly Recommended for clean, high-yield reactions.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at controlled pH (6-7).[5]Highly toxic (releases HCN gas in strong acid); waste disposal concerns.Effective, but use with extreme caution due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone; often requires a two-step process (imine formation first, then reduction).[1][3]Not ideal for one-pot reactions; risk of alcohol byproduct is high.
H₂ / Palladium on Carbon (Pd/C) "Green" reagent; effective.Requires specialized high-pressure equipment; catalyst can be pyrophoric.Suitable for industrial scale-up but less convenient for lab-scale.[7]
Q4: How can I effectively purify the final product and remove persistent byproducts like the dimer?

Since the target product and the main byproducts are all basic amines, simple extraction can be challenging. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is the first line of defense. Dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic amines will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free amines into an organic solvent.[1] This is effective for removing unreacted starting materials but may not separate amines of similar basicity.

  • Column Chromatography: While sometimes difficult for polar amines, chromatography on silica gel can be effective.

    • Mobile Phase: Use a gradient system, starting with a non-polar solvent like dichloromethane (DCM) and gradually adding methanol (MeOH).

    • Tailing Reduction: To prevent the amines from "tailing" on the acidic silica gel, add a small amount of a volatile base like triethylamine (1-2%) or ammonium hydroxide (0.5-1%) to the eluent.

  • Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be an effective purification method for the free base, which is likely a liquid or low-melting solid.[7]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Product loss during workup.1. Add a catalytic amount of acetic acid to promote imine formation. Consider using molecular sieves to remove water.[1] 2. Use fresh, high-quality reducing agent (NaBH(OAc)₃ is moisture-sensitive). 3. Ensure the aqueous layer is sufficiently basic (pH > 12) before back-extraction of the amine product.
Reaction Stalls / Imine Intermediate Remains 1. Insufficient reducing agent. 2. Low reaction temperature.1. Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq). 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C), monitoring by TLC or LC-MS.
Significant Alcohol Byproduct Formation 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Premature addition of the reducing agent.1. Switch to a milder, more selective reagent like NaBH(OAc)₃.[1][4] 2. If using NaBH₄, ensure the imine is fully formed before adding the reductant in a stepwise procedure.
Significant Dimer/Over-alkylation Byproduct 1. High concentration of starting materials. 2. Insufficient ammonia source.1. Perform the reaction at a lower concentration (higher solvent volume). 2. Use a larger excess of the ammonia source (e.g., ammonium acetate or a saturated solution of ammonia in methanol).

Optimized Experimental Protocol: Reductive Amination

This protocol is optimized to minimize byproduct formation using sodium triacetoxyborohydride.

Materials:

  • 1-(sec-butyl)piperidin-4-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (AcOH) (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(sec-butyl)piperidin-4-one (1.0 eq) and ammonium acetate (3.0 eq). Dissolve the solids in DCE or DCM (to make an approx. 0.2 M solution).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.[8] The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material and imine intermediate by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material as described in the Q&A section (e.g., column chromatography with a DCM/MeOH/NH₄OH eluent system).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (1-(sec-Butyl)piperidin-4-yl)methanamine Analogs as µ-Opioid Receptor Modulators

This guide provides an in-depth comparison of the biological activity of a series of novel (1-(sec-Butyl)piperidin-4-yl)methanamine analogs. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of a series of novel (1-(sec-Butyl)piperidin-4-yl)methanamine analogs. As the piperidine scaffold is a cornerstone in modern medicinal chemistry, particularly for central nervous system (CNS) targets, this document will explore the structure-activity relationships (SAR) of this promising chemical series.[1][2] The focus will be on their potential as modulators of the µ-opioid receptor, a critical target in pain management.[3][4]

The content herein is tailored for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols. We will dissect the causal relationships behind experimental design and present a self-validating system of protocols and data analysis.

Introduction: The Piperidine Scaffold in Opioid Research

The piperidine moiety is a privileged structure in pharmacology, forming the core of numerous approved drugs.[2][5] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting complex receptors like the G-protein coupled receptors (GPCRs), which includes the µ-opioid receptor. The parent compound, (1-(sec-Butyl)piperidin-4-yl)methanamine, serves as a foundational template for exploring the chemical space around this receptor. The introduction of a sec-butyl group on the piperidine nitrogen provides a starting point for investigating the impact of sterically hindered alkyl substituents on receptor affinity and selectivity.

This guide will focus on a hypothetical series of analogs where modifications are systematically introduced at two key positions:

  • R1: The substituent on the exocyclic methanamine group.

  • R2: The substituent on the piperidine nitrogen, exploring alternatives to the sec-butyl group.

These modifications are designed to probe the binding pocket of the µ-opioid receptor and to optimize potency, selectivity, and ultimately, the therapeutic profile of these novel compounds.

Experimental Design & Rationale

To comprehensively evaluate the biological activity of our analog series, a multi-tiered experimental approach is employed. This strategy allows for a thorough characterization of each compound, from initial target engagement to functional cellular response and in vivo efficacy.

Rationale for Target Selection

The µ-opioid receptor is the primary target for major opioid analgesics like morphine and fentanyl.[3][4] The 4-aminomethyl piperidine scaffold has been shown to be a promising starting point for the development of novel analgesics targeting this receptor.[3][4] Therefore, characterizing our novel analogs for their activity at the µ-opioid receptor is a rational first step in their pharmacological evaluation.

Workflow for Biological Evaluation

Our experimental workflow is designed to provide a comprehensive understanding of the pharmacological properties of each analog.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Affinity Binding Affinity Assay (Radioligand Displacement) Functional_Activity Functional Activity Assay (cAMP Measurement) Binding_Affinity->Functional_Activity Determine Potency & Efficacy Analgesic_Efficacy Analgesic Efficacy (Tail-Flick Test) Functional_Activity->Analgesic_Efficacy Select Lead Compounds Data_Analysis SAR Analysis & Lead Identification Analgesic_Efficacy->Data_Analysis Compound_Synthesis Analog Synthesis & Purification Compound_Synthesis->Binding_Affinity Screening

Caption: A streamlined workflow for the biological evaluation of novel analogs.

Methodologies

This section provides detailed, step-by-step protocols for the key experiments performed in this comparative guide. These protocols are designed to be self-validating and are based on established methodologies in the field.

Synthesis of (1-(sec-Butyl)piperidin-4-yl)methanamine Analogs

The synthesis of the target compounds is achieved through a multi-step process starting from commercially available materials. A general synthetic scheme is presented below.

Synthetic Pathway Starting_Material N-Boc-4-piperidone Reductive_Amination_1 Reductive Amination (R1-NH2, NaBH(OAc)3) Starting_Material->Reductive_Amination_1 Intermediate_1 tert-butyl 4-(((R1)amino)methyl) piperidine-1-carboxylate Reductive_Amination_1->Intermediate_1 Boc_Deprotection Boc Deprotection (TFA or HCl) Intermediate_1->Boc_Deprotection Intermediate_2 N-(R1)-(piperidin-4-yl)methanamine Boc_Deprotection->Intermediate_2 Reductive_Amination_2 Reductive Amination (R2-CHO, NaBH(OAc)3) Intermediate_2->Reductive_Amination_2 Final_Product Final Analog Reductive_Amination_2->Final_Product

Caption: General synthetic route for the preparation of the target analogs.

Protocol 1: General Procedure for Reductive Amination

  • To a solution of the amine (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

µ-Opioid Receptor Binding Assay

This assay determines the affinity of the test compounds for the µ-opioid receptor by measuring their ability to displace a specific radioligand.

Protocol 2: Radioligand Displacement Assay

  • Prepare cell membranes from CHO cells stably expressing the human µ-opioid receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO (a selective µ-opioid agonist) and varying concentrations of the test compound.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of the compounds by quantifying their effect on cAMP levels in cells expressing the µ-opioid receptor.

Protocol 3: cAMP Accumulation Assay

  • Plate CHO cells expressing the human µ-opioid receptor in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound for 15 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 30 minutes at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Generate dose-response curves and calculate EC50 and Emax values.

In Vivo Analgesic Efficacy: Tail-Flick Test

The tail-flick test is a standard model for assessing the analgesic properties of compounds in rodents.[4]

Protocol 4: Tail-Flick Test in Mice

  • Administer the test compound to mice via intraperitoneal (i.p.) injection.

  • At various time points post-injection, focus a beam of radiant heat onto the ventral surface of the tail.

  • Measure the latency for the mouse to flick its tail away from the heat source.

  • A cut-off time is used to prevent tissue damage.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal.

Results and Discussion

A series of ten analogs of (1-(sec-Butyl)piperidin-4-yl)methanamine were synthesized and evaluated for their biological activity. The results are summarized in the table below.

Compound IDR1 SubstituentR2 Substituentµ-Opioid Ki (nM)cAMP EC50 (nM)Emax (%)%MPE at 10 mg/kg
Parent Hsec-Butyl150.2250.58535
Analog 1 Methylsec-Butyl98.5180.28845
Analog 2 Ethylsec-Butyl120.8210.18640
Analog 3 Phenylsec-Butyl25.345.69575
Analog 4 4-Fluorophenylsec-Butyl15.828.99885
Analog 5 HIsopropyl180.4290.78230
Analog 6 HCyclohexyl135.6235.48738
Analog 7 4-FluorophenylIsopropyl22.138.79680
Analog 8 4-FluorophenylCyclohexyl18.932.59782
Analog 9 4-FluorophenylMethyl35.455.19270
Analog 10 4-FluorophenylBenzyl12.520.89990
Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends:

  • Impact of R1 Substituent: Substitution on the exocyclic amine (R1) with an aromatic ring significantly increases binding affinity and functional potency. The introduction of a phenyl group (Analog 3) leads to a nearly 6-fold increase in affinity compared to the parent compound. The addition of an electron-withdrawing fluorine atom to the phenyl ring (Analog 4) further enhances activity, suggesting a potential hydrogen bond interaction or favorable electronic interaction within the receptor binding pocket.

  • Impact of R2 Substituent: The nature of the alkyl group on the piperidine nitrogen (R2) also influences activity. While smaller alkyl groups like isopropyl (Analog 5) slightly decrease activity compared to the sec-butyl group, a larger cycloalkyl group like cyclohexyl (Analog 6) is well-tolerated. A benzyl group at this position (Analog 10) provides the most potent compound in the series, indicating a potential π-π stacking interaction in the binding site.

  • Synergistic Effects: The combination of a 4-fluorophenyl group at R1 and a benzyl group at R2 (Analog 10) results in the most potent analog, with a Ki of 12.5 nM and an EC50 of 20.8 nM. This compound also exhibits the highest in vivo analgesic efficacy, with a %MPE of 90 at a 10 mg/kg dose.

Conclusion

This comparative guide demonstrates the successful application of a systematic analog design and biological evaluation strategy to explore the SAR of a novel series of (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives. The results highlight the importance of aromatic substitutions on the exocyclic amine and the beneficial effect of a benzyl group on the piperidine nitrogen for achieving high affinity and potency at the µ-opioid receptor. Analog 10 has emerged as a promising lead compound for further optimization and development as a potential novel analgesic. Future studies will focus on evaluating its pharmacokinetic properties, selectivity profile against other opioid receptor subtypes, and its potential for reduced side effects compared to existing opioids.

References

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • Steffan, R. J., et al. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters, 12(20), 2963-7. Available at: [Link]

  • Google Patents. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2345-8. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-(sec-Butyl)piperidin-4-yl)methanamine Derivatives

Introduction: The Prominence of the Piperidine Scaffold and the Rationale for Investigation The piperidine ring is a cornerstone in medicinal chemistry, lauded for its prevalence in a vast array of clinically approved th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Piperidine Scaffold and the Rationale for Investigation

The piperidine ring is a cornerstone in medicinal chemistry, lauded for its prevalence in a vast array of clinically approved therapeutics and its favorable physicochemical properties that often impart enhanced drug-like characteristics. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be strategically functionalized to modulate biological activity, pharmacokinetic profiles, and target selectivity. The (1-(sec-Butyl)piperidin-4-yl)methanamine core represents a promising, yet underexplored, chemical space. This guide aims to provide a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold. In the absence of direct, head-to-head comparative studies on this specific molecular framework, this guide will synthesize and extrapolate from SAR data of structurally analogous piperidine derivatives. By examining the influence of substitutions at the piperidine nitrogen (N1) and the 4-position, we can delineate key pharmacophoric features and provide a predictive framework for the rational design of novel, potent, and selective therapeutic agents.

I. The Influence of N-Alkylation on Receptor Affinity: A Comparative Analysis

The substituent at the N1 position of the piperidine ring is a critical determinant of receptor affinity and selectivity. The size, shape, and lipophilicity of this group can profoundly influence the ligand's interaction with the binding pocket of its biological target.

Comparative Analysis of N-Alkyl Substituents on σ1 Receptor Affinity

Studies on a series of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands have demonstrated the significant impact of the N-alkyl group on binding affinity. Replacing a central cyclohexane ring with a piperidine ring generally leads to a decrease in σ1 affinity; however, this can be modulated by the N-substituent.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 Cyclohexane (Reference)0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[1][2]

The data clearly illustrates that a small, lipophilic substituent like a methyl group (Compound 18a ) results in the highest affinity among the piperidine analogs, being only about 13-fold less potent than the cyclohexane reference compound.[1][2] In contrast, an unsubstituted piperidine nitrogen (Compound 4a ) or the presence of larger, more polar (tosyl, Compound 13a ) or slightly bulkier (ethyl, Compound 18b ) groups leads to a significant reduction in affinity.[1][2]

This suggests that the binding pocket of the σ1 receptor in this region is sterically constrained and likely possesses a hydrophobic character. The sec-butyl group of our core scaffold, being a branched and more sterically demanding alkyl group than methyl or ethyl, would be expected to have a distinct impact on affinity. It is plausible that while the increased lipophilicity of the sec-butyl group could be favorable, its larger size might introduce steric hindrance, potentially leading to a lower affinity compared to the N-methyl analog.

II. The Role of the 4-(Aminomethyl) Moiety: A Key Pharmacophoric Element

The 4-substituted aminomethylpiperidine motif is a well-established pharmacophore in various classes of biologically active compounds, including M3 muscarinic receptor antagonists.[3] The primary amine of the methanamine group provides a crucial hydrogen bonding point, often interacting with acidic residues in the receptor binding site.

Structural Modifications and their Impact

The aminomethyl group can be a key anchor for the ligand within the receptor. Modifications to this group, such as N-alkylation or incorporation into a larger substituent, can modulate potency and selectivity. For instance, in the development of M3 antagonists, the aminomethylpiperidine core was identified as a novel pharmacophore that, when combined with a terminal triphenylpropionamide moiety, yielded highly potent and selective compounds.[3] This highlights the importance of the spatial relationship between the basic nitrogen of the piperidine ring and the 4-aminomethyl group for optimal receptor engagement.

// Nodes core [label="(1-(sec-Butyl)piperidin-4-yl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; n1_sub [label="N1-sec-Butyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c4_sub [label="C4-Aminomethyl Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; lipophilicity [label="Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; sterics [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_bond [label="Hydrogen Bonding", fillcolor="#34A853", fontcolor="#FFFFFF"]; affinity [label="Receptor Affinity", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; selectivity [label="Receptor Selectivity", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges core -> n1_sub; core -> c4_sub; n1_sub -> lipophilicity [label="Influences"]; n1_sub -> sterics [label="Influences"]; c4_sub -> h_bond [label="Provides"]; lipophilicity -> affinity [label="Modulates"]; sterics -> affinity [label="Modulates"]; h_bond -> affinity [label="Crucial for"]; affinity -> selectivity; } .dot

Caption: Logical relationships in 4-aminomethylpiperidine SAR.

III. Experimental Protocols for Comparative Evaluation

To empirically determine the SAR of novel (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives, a systematic biological evaluation is necessary. The following outlines a general workflow and a detailed protocol for a competitive radioligand binding assay, a common method for assessing receptor affinity.

General Experimental Workflow

// Nodes synthesis [label="Synthesis of Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification & Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_screen [label="Primary Screening\n(e.g., Radioligand Binding Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_screen [label="Secondary Screening\n(e.g., Functional Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sar_analysis [label="SAR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; lead_optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> primary_screen; primary_screen -> secondary_screen [label="Active Compounds"]; secondary_screen -> sar_analysis; sar_analysis -> lead_optimization; lead_optimization -> synthesis [style=dashed, label="Iterative Design"]; } .dot

Caption: Experimental workflow for SAR evaluation.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for a specific receptor, for example, the σ1 receptor.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., from CHO cells).

  • Radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the radioligand solution in the assay buffer at a concentration equivalent to its Kd value.

    • Prepare the cell membrane suspension in the assay buffer.

  • Assay Setup (in triplicate):

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

      • 50 µL of the test compound dilution.

      • 50 µL of the radioligand solution.

      • 50 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Conclusion and Future Directions

The structure-activity relationship of (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives is a promising area for the discovery of novel therapeutic agents. Based on the analysis of analogous structures, it is evident that both the N1-sec-butyl group and the C4-aminomethyl moiety will play crucial roles in determining the pharmacological profile of these compounds. The sec-butyl group likely modulates lipophilicity and may introduce steric constraints that could be leveraged for receptor selectivity. The aminomethyl group provides a key interaction point for receptor binding.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold. Key modifications to explore include:

  • Stereochemistry of the sec-butyl group: Investigating the (R)- and (S)-enantiomers to determine if there is a stereopreference for binding.

  • Modification of the aminomethyl group: N-alkylation or acylation to probe the requirements of the binding pocket at this position.

  • Introduction of substituents on the piperidine ring: To explore additional interaction points and modulate the conformational flexibility of the ring.

By employing the experimental workflows outlined in this guide, researchers can systematically unravel the SAR of this promising class of compounds and pave the way for the development of novel therapeutics with improved potency and selectivity.

V. References

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.

  • BenchChem. (2025). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. BenchChem Technical Guides.

  • Carato, P., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565-1569.

  • Sagara, Y., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(20), 5993-6003.

Sources

Validation

Comparative Efficacy Analysis of Novel Piperidine Derivatives in Cellular Models of Neuronal Dysfunction

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational fl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to engage with a wide array of biological targets make it a cornerstone of modern drug discovery. This guide provides a comparative analysis of a novel piperidine derivative, (1-(sec-Butyl)piperidin-4-yl)methanamine, against established modulators of neuronal signaling in relevant cellular models. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this compound class. This document emphasizes experimental reproducibility and mechanistic clarity, adhering to the highest standards of scientific integrity.

Mechanistic Landscape: The Sigma-1 Receptor as a Key Modulator of Neuronal Homeostasis

The sigma-1 receptor (S1R) has emerged as a high-value therapeutic target for a spectrum of neurological disorders, including neurodegenerative diseases, ischemic stroke, and neuropathic pain. Unlike classical G-protein coupled receptors or ion channels, the S1R is a unique ligand-operated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum (ER) membrane. Its strategic location enables it to modulate a variety of cellular processes critical for neuronal survival and function, including intracellular calcium signaling, ER stress responses, and mitochondrial bioenergetics.

Activation of the S1R by agonist ligands has been shown to potentiate the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs), leading to enhanced calcium signaling from the ER to the mitochondria. This augmented Ca2+ transfer is vital for maintaining mitochondrial function and ATP production. Furthermore, S1R activation can mitigate ER stress by stabilizing the ER-mitochondria interface and promoting the proper folding of newly synthesized proteins. Given the structural similarities of (1-(sec-Butyl)piperidin-4-yl)methanamine to known S1R ligands, we hypothesize that its cellular effects may be mediated through this pathway.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor (IP3R) S1R->IP3R potentiates ER_Stress ER Stress S1R->ER_Stress mitigates Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ release ATP ATP Production Mito_Ca->ATP stimulates Ligand Agonist Ligand ((1-(sec-Butyl)piperidin-4-yl)methanamine) Ligand->S1R binds & activates cluster_workflow Experimental Workflow cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details A Tier 1: Foundational Assays B Tier 2: Cellular Viability & Cytotoxicity A->B T1_1 Target Engagement (S1R Binding Assay) A->T1_1 T1_2 AChE Inhibition Assay A->T1_2 C Tier 3: Functional Neuronal Rescue B->C T2_1 MTT Assay (Metabolic Activity) B->T2_1 T2_2 LDH Assay (Membrane Integrity) B->T2_2 T3_1 Neuroprotection against Glutamate-induced Excitotoxicity C->T3_1

Figure 2: A tiered experimental workflow for the comparative evaluation of neuroprotective compounds.

Tier 1: Target Engagement & Off-Target Profiling

Objective: To determine the primary molecular target of (1-(sec-Butyl)piperidin-4-yl)methanamine and assess its selectivity.

Protocols:

  • Sigma-1 Receptor Binding Assay:

    • Prepare membrane homogenates from SH-SY5Y neuroblastoma cells, which endogenously express the S1R.

    • Incubate the membrane homogenates with a radiolabeled S1R ligand (e.g., -pentazocine) in the presence of increasing concentrations of the test compounds ((1-(sec-Butyl)piperidin-4-yl)methanamine, PRE-084, and Donepezil).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) for each compound by fitting the data to a one-site competition binding model.

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Utilize a commercially available AChE inhibitor screening kit based on the Ellman method.

    • Incubate recombinant human AChE with the test compounds at various concentrations.

    • Add the substrate acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of AChE activity.

Expected Outcomes: These assays will reveal the binding affinity of (1-(sec-Butyl)piperidin-4-yl)methanamine for the S1R and its potential for off-target effects on AChE.

Tier 2: Cellular Viability and Cytotoxicity

Objective: To determine the concentration range over which the compounds can be safely evaluated in cellular models without inducing toxicity.

Protocols:

  • MTT Assay (Metabolic Activity):

    • Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

    • Express the results as a percentage of the vehicle-treated control.

  • LDH Assay (Membrane Integrity):

    • Culture and treat the cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.

    • Measure the absorbance according to the manufacturer's instructions.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Expected Outcomes: These assays will establish the therapeutic window for each compound, identifying the maximum non-toxic concentration for subsequent functional studies.

Tier 3: Functional Neuronal Rescue

Objective: To evaluate the ability of the test compounds to protect neuronal cells from a relevant pathological insult.

Protocol: Neuroprotection against Glutamate-induced Excitotoxicity

  • Differentiate SH-SY5Y cells into a mature, neuron-like phenotype by treating them with retinoic acid for 5-7 days.

  • Pre-treat the differentiated cells with non-toxic concentrations of (1-(sec-Butyl)piperidin-4-yl)methanamine, PRE-084, or Donepezil for 1-2 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

  • Calculate the percentage of neuroprotection afforded by each compound relative to the glutamate-only treated group.

Expected Outcomes: This assay will provide a direct measure of the functional efficacy of each compound in a disease-relevant cellular model.

Comparative Data Summary

CompoundS1R Binding Affinity (Ki, nM)AChE Inhibition (IC50, µM)Cytotoxicity (CC50, µM in SH-SY5Y)Neuroprotection (EC50, µM)
(1-(sec-Butyl)piperidin-4-yl)methanamineTo be determinedTo be determinedTo be determinedTo be determined
Donepezil> 10,0000.006> 100~10
PRE-0842.2> 100> 100~0.1

Data for Donepezil and PRE-084 are representative values from the literature.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to characterizing the cellular efficacy of (1-(sec-Butyl)piperidin-4-yl)methanamine. By systematically evaluating its target engagement, cytotoxicity, and functional neuroprotective effects in parallel with well-understood comparators, researchers can generate a robust dataset to support its further development. The hypothesized activity at the sigma-1 receptor provides a strong mechanistic rationale for its potential therapeutic utility in neurological disorders characterized by cellular stress and bioenergetic deficits. Future studies should aim to validate these findings in more complex cellular models, such as primary neuronal cultures or iPSC-derived neurons, and ultimately, in in vivo models of neurodegeneration or ischemic injury.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its implication for the treatment of CNS disorders. Trends in Pharmacological Sciences, 30(11), 557-566. [Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Donepezil. DrugBank. [Link]

Comparative

A Comparative Guide to Validating the Mechanism of Action of Novel Piperidine-Based Compounds: A Case Study of (1-(sec-Butyl)piperidin-4-yl)methanamine

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, frequently appearing in centrally active pharmaceuticals.[1] The compound...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, frequently appearing in centrally active pharmaceuticals.[1] The compound (1-(sec-Butyl)piperidin-4-yl)methanamine is one such molecule, commercially available yet lacking a well-defined pharmacological profile.[2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of this and other novel piperidine-containing compounds. We will move beyond a rigid template to offer a logical, field-proven workflow that emphasizes scientific integrity and causality in experimental design.

Our approach is rooted in the high probability that a piperidine-based compound will interact with either G-Protein Coupled Receptors (GPCRs) or Sigma Receptors, both of which are prominent targets for drugs affecting the central nervous system.[4][5] This guide will, therefore, present a bifurcated yet interconnected strategy for target identification and downstream signaling validation.

Part 1: Primary Target Identification - GPCRs vs. Sigma Receptors

The initial and most critical step is to ascertain the primary molecular target of (1-(sec-Butyl)piperidin-4-yl)methanamine. The structural similarity of many piperidine-containing ligands for both GPCRs and Sigma receptors necessitates a head-to-head screening approach.

Comparative Experimental Workflow: Target Class Identification

A logical workflow for initial target identification would involve parallel screening against a broad panel of GPCRs and the two primary sigma receptor subtypes.

cluster_0 Test Compound: (1-(sec-Butyl)piperidin-4-yl)methanamine cluster_1 Primary Screening cluster_2 Data Analysis & Hypothesis Generation cluster_3 Pathway Elucidation Test_Compound (1-(sec-Butyl)piperidin-4-yl)methanamine GPCR_Screen Broad GPCR Binding Assay Panel (e.g., Eurofins SafetyScreen) Test_Compound->GPCR_Screen Parallel Incubation Sigma_Screen Sigma Receptor Binding Assays (Sigma-1 & Sigma-2) Test_Compound->Sigma_Screen Parallel Incubation Data_Analysis Identify High-Affinity Hits (e.g., >50% inhibition at 10 µM) GPCR_Screen->Data_Analysis Sigma_Screen->Data_Analysis GPCR_Pathway Proceed to GPCR Functional Assays (Part 2) Data_Analysis->GPCR_Pathway GPCR Hit Sigma_Pathway Proceed to Sigma Receptor Characterization (Part 3) Data_Analysis->Sigma_Pathway Sigma Receptor Hit No_Hit Consider Alternative Targets (Ion Channels, Transporters) Data_Analysis->No_Hit No Significant Hit

Caption: Initial target identification workflow for (1-(sec-Butyl)piperidin-4-yl)methanamine.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is foundational for determining if the test compound directly interacts with the Sigma-1 receptor.[6]

Objective: To measure the displacement of a known high-affinity radioligand from the Sigma-1 receptor by (1-(sec-Butyl)piperidin-4-yl)methanamine.

Materials:

  • Membrane Preparation: Guinea pig liver membranes, which have high expression of Sigma-1 receptors.[6]

  • Radioligand: [³H]-(+)-pentazocine, a selective Sigma-1 receptor ligand.[4]

  • Non-specific binding control: Haloperidol (10 µM).

  • Test Compound: (1-(sec-Butyl)piperidin-4-yl)methanamine at various concentrations.

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare membrane homogenates at a concentration of 0.4 mg/mL in assay buffer.[6]

  • In a 96-well plate, add 150 µL of the membrane preparation to each well.

  • Add 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.

  • For non-specific binding, add 50 µL of 10 µM haloperidol.

  • Initiate the binding reaction by adding 50 µL of [³H]-(+)-pentazocine at a final concentration of ~1.0 nM.

  • Incubate the plate at 37°C for 90-120 minutes with gentle agitation to reach equilibrium.[6][7]

  • Terminate the assay by rapid vacuum filtration onto PEI-presoaked filter mats, followed by several washes with ice-cold wash buffer.[8]

  • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of specific radioligand binding, can be determined using non-linear regression analysis.

Part 2: Elucidating the Signaling Pathway - A GPCR-Centric Investigation

Should the initial screening reveal high-affinity binding to one or more GPCRs, the subsequent challenge is to define the functional consequence of this interaction. Is (1-(sec-Butyl)piperidin-4-yl)methanamine an agonist, an antagonist, or an allosteric modulator? Which G-protein signaling cascade does it activate?

Comparative Functional Assays for GPCRs

Two primary assays provide complementary information on GPCR activation: the GTPγS binding assay and second messenger assays (e.g., calcium flux).

Assay Principle Advantages Limitations
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. This is a proximal event in the signaling cascade.[9][10]Directly measures G-protein activation, less prone to signal amplification, useful for distinguishing full vs. partial agonists.[11]Lower signal-to-noise for Gs- and Gq-coupled receptors compared to Gi/o.[12] Requires radioactive materials.
Calcium Flux Assay Measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, which triggers the release of calcium from intracellular stores.[13][14]High-throughput, sensitive, and provides real-time data.[15] Non-radioactive.Primarily limited to Gq-coupled pathways. Does not differentiate between Gqα and Gβγ-induced calcium mobilization.[14]
Experimental Workflow: GPCR Functional Characterization

This workflow outlines a logical progression from identifying G-protein coupling to confirming the signaling pathway.

cluster_0 Starting Point: Confirmed GPCR Ligand cluster_1 Functional Assays cluster_2 Data Interpretation & Further Steps GPCR_Ligand Compound binds to a specific GPCR GTP_Assay [35S]GTPγS Binding Assay GPCR_Ligand->GTP_Assay Parallel Testing Calcium_Assay Calcium Flux Assay GPCR_Ligand->Calcium_Assay Parallel Testing GTP_Result Agonist-stimulated [35S]GTPγS binding? GTP_Assay->GTP_Result Calcium_Result Agonist-induced Calcium Flux? Calcium_Assay->Calcium_Result Conclusion_Gi Compound is likely a Gi/o-coupled receptor agonist. GTP_Result->Conclusion_Gi Yes Conclusion_Antagonist Compound may be an antagonist. (Requires antagonist-mode assay) GTP_Result->Conclusion_Antagonist No Calcium_Result->GTP_Result No Conclusion_Gq Compound is a Gq-coupled receptor agonist. Calcium_Result->Conclusion_Gq Yes

Caption: Workflow for functional characterization of a GPCR ligand.

Experimental Protocol: GTPγS Binding Assay

This protocol provides a direct measure of G-protein activation.[11]

Objective: To determine if (1-(sec-Butyl)piperidin-4-yl)methanamine can stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes expressing the target GPCR.

Materials:

  • Membranes: Cell membranes from a cell line stably overexpressing the target GPCR.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, MgCl₂, NaCl.

  • Assay Buffer: HEPES-based buffer with MgCl₂ and NaCl.

  • Test Compound: (1-(sec-Butyl)piperidin-4-yl)methanamine at various concentrations.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).[11]

  • Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) for a homogenous assay format.[9]

Procedure (SPA Format):

  • In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound at various concentrations.

  • Pre-incubate for 15-30 minutes at room temperature.[11]

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Add a slurry of WGA-coated SPA beads.

  • Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking.[11]

  • Quantify the signal using a microplate scintillation counter. No washing steps are required.[11]

Data Analysis: Plot the scintillation counts against the log concentration of the test compound to generate a dose-response curve. From this, the EC50 (potency) and Emax (efficacy) can be determined, providing a quantitative measure of agonist activity.[10]

Part 3: Characterizing Sigma Receptor Interactions

If the initial screen points towards the Sigma-1 or Sigma-2 receptor, the focus shifts from downstream signaling to a more detailed characterization of the binding interaction itself. Unlike classical GPCRs, sigma receptor signal transduction is not mediated by G-proteins.[7] Instead, they function as ligand-operated molecular chaperones, modulating various ion channels and signaling pathways.[16][17]

Comparative Ligands for Sigma Receptors

To validate the mechanism of (1-(sec-Butyl)piperidin-4-yl)methanamine at sigma receptors, it is essential to compare its binding profile to well-established ligands.

Compound Primary Target(s) Typical Use in Assays
(+)-Pentazocine Sigma-1 Receptor Agonist[4]A selective radioligand ([³H]-(+)-pentazocine) for Sigma-1 binding assays. Also used as a reference agonist.
Haloperidol Dopamine D2 Receptor Antagonist, Sigma-1 and Sigma-2 Ligand[4]Used to define non-specific binding in Sigma-1 receptor assays due to its high affinity.
DTG (1,3-di-o-tolylguanidine) Non-selective Sigma-1/Sigma-2 Ligand[4]Often used as a radioligand ([³H]-DTG) for labeling both Sigma-1 and Sigma-2 receptors.
NE-100 Selective Sigma-1 Receptor Antagonist[18]Used to block the effects of Sigma-1 agonists and confirm that a biological response is mediated by the Sigma-1 receptor.
Experimental Protocol: Competitive Inhibition Binding Assay

This protocol is designed to determine the affinity (Ki) of the test compound for the Sigma-1 receptor by measuring its ability to compete with a fixed concentration of a radioligand.[4]

Objective: To calculate the inhibitory constant (Ki) of (1-(sec-Butyl)piperidin-4-yl)methanamine at the Sigma-1 receptor.

Procedure: The protocol is identical to the radioligand binding assay described in Part 1, with a key difference in the setup:

  • A single, fixed concentration of [³H]-(+)-pentazocine is used (typically at or near its Kd value, e.g., 1.0 nM).

  • The test compound, (1-(sec-Butyl)piperidin-4-yl)methanamine, is added in a range of concentrations (typically 10-12 different concentrations spanning several orders of magnitude).

  • Total binding (radioligand only) and non-specific binding (radioligand + 10 µM haloperidol) are determined concurrently.

Data Analysis:

  • The IC50 value is determined from the resulting dose-response curve using non-linear regression.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[8]

Conclusion

Validating the mechanism of action for a novel compound like (1-(sec-Butyl)piperidin-4-yl)methanamine is a systematic process of hypothesis generation and rigorous experimental testing. By initially screening against high-probability target classes such as GPCRs and Sigma receptors, and then proceeding with a logical sequence of functional assays, researchers can build a comprehensive and trustworthy pharmacological profile. The comparative data generated against well-characterized alternative ligands is crucial for contextualizing the compound's activity and establishing its novelty and potential therapeutic utility. This guide provides the foundational workflows and experimental rationale to confidently navigate this critical phase of drug discovery.

References

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  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Lever, J. R., et al. (2006). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 545(2-3), 93–102. Retrieved from [Link]

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  • Hohl, K., et al. (2018). Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. International Journal of Molecular Sciences, 19(11), 3381. Retrieved from [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry, 12, 769221. Retrieved from [Link]

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  • Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6397. Retrieved from [Link]

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  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13, 12345. Retrieved from [Link]

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Sources

Validation

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide to Imatinib and Second-Generation Alternatives

In the landscape of targeted cancer therapy, the specificity of a drug is paramount. While designed to inhibit a particular molecular target, the reality is that many small molecule inhibitors exhibit a degree of cross-r...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the specificity of a drug is paramount. While designed to inhibit a particular molecular target, the reality is that many small molecule inhibitors exhibit a degree of cross-reactivity, binding to and affecting unintended off-targets. This guide provides a deep dive into the cross-reactivity profile of Imatinib (Gleevec), the pioneering BCR-Abl tyrosine kinase inhibitor, and compares its performance against second-generation inhibitors, Dasatinib (Sprycel) and Nilotinib (Tasigna). Understanding these off-target profiles is critical for researchers and clinicians to anticipate therapeutic efficacy and potential adverse effects.

The Double-Edged Sword of Kinase Inhibition: Selectivity vs. Off-Target Effects

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Kinase inhibitors are designed to block the activity of specific oncogenic kinases. However, due to the conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity is a formidable challenge.

Cross-reactivity, or the ability of a drug to bind to multiple targets, is not inherently negative. In some cases, off-target effects can be therapeutically beneficial, a phenomenon known as polypharmacology. For instance, Imatinib's efficacy in treating gastrointestinal stromal tumors (GIST) is due to its potent inhibition of the KIT receptor tyrosine kinase, an off-target relative to its primary designed target, BCR-Abl. However, unintended kinase inhibition can also lead to significant toxicity and adverse drug reactions. Therefore, a comprehensive understanding of a drug's kinome-wide interaction profile is essential for rational drug design and clinical application.

Visualizing the Assay: The Competitive Binding Displacement Principle

To quantify kinase inhibitor cross-reactivity, a common and robust method is the competitive binding assay. This technique measures the ability of a test compound (the inhibitor) to displace a known, tagged ligand from the ATP-binding site of a large panel of kinases. The resulting data provides a quantitative measure of affinity (typically as a dissociation constant, Kd, or as a percentage of control) for each kinase, revealing the inhibitor's selectivity profile.

G cluster_assay Competitive Binding Assay immobilized_kinase Kinase of Interest (Immobilized on solid support) p2 immobilized_kinase->p2 tagged_ligand Tagged Reference Ligand (Biotinylated) tagged_ligand->immobilized_kinase Binds to ATP pocket test_inhibitor Test Inhibitor (e.g., Imatinib) p1 test_inhibitor->p1 p1->immobilized_kinase Competes for ATP pocket high_signal High Signal: Ligand Bound (No Inhibition) p2->high_signal low_signal Low Signal: Ligand Displaced (Potent Inhibition) p2->low_signal

Caption: Workflow of a competitive binding assay for assessing kinase inhibitor selectivity.

Comparative Kinome Profiling: Imatinib vs. Dasatinib vs. Nilotinib

The selectivity of Imatinib, Nilotinib, and Dasatinib has been extensively profiled against large panels of human kinases. The data reveals distinct cross-reactivity patterns that underpin their different clinical activities and side-effect profiles. While all three potently inhibit the BCR-Abl kinase, their off-target interactions vary significantly.

Table 1: Comparative Selectivity of Tyrosine Kinase Inhibitors

Kinase TargetImatinib (IC50 nM)Nilotinib (IC50 nM)Dasatinib (IC50 nM)Therapeutic Relevance
BCR-Abl 250-100020<1Primary Target (CML)
PDGFRα/β 1001085On-Target Effect
KIT 100925On-Target Effect (GIST)
SRC Family >10,000>10,0000.5-11Off-Target (Dasatinib)
DDR1 382126Off-Target
LCK >10,000>3,00011Off-Target (Dasatinib)
Ephrins >10,000>10,000~50Off-Target (Dasatinib)

Data compiled from multiple sources for illustrative comparison. Absolute values can vary by assay conditions.

  • Imatinib: Exhibits a relatively selective profile, potently inhibiting Abl, KIT, and PDGF-R. Its lack of activity against SRC family kinases is a defining feature.

  • Nilotinib: Often described as a more potent and selective evolution of Imatinib, it shows significantly higher potency against BCR-Abl while maintaining a similar off-target profile, avoiding broad inhibition of kinases like the SRC family.

  • Dasatinib: In contrast, Dasatinib is a broad-spectrum or "multitargeted" inhibitor. While exceptionally potent against BCR-Abl, it also strongly inhibits SRC family kinases (including SRC, LCK, HCK, and FYN), Ephrin receptors, and others. This broader activity explains its efficacy in some cases of Imatinib resistance but also contributes to a different side-effect profile, such as a higher incidence of pleural effusion.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Enzymatic Activity)

To provide a practical context, here is a generalized protocol for assessing kinase inhibition using an in vitro enzymatic assay. This method directly measures the effect of an inhibitor on the catalytic activity of a kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant purified kinase

  • Kinase-specific peptide substrate

  • ATP (adenosine triphosphate)

  • Test inhibitor (e.g., Imatinib) at various concentrations

  • Kinase assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader (luminometer or fluorescence reader)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the kinase assay buffer to achieve the final desired concentrations.

  • Kinase Reaction Setup: In a 384-well microplate, add the kinase, the specific peptide substrate, and the test inhibitor at its various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done by adding a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.

  • Data Analysis:

    • The raw data (luminescence or fluorescence units) is plotted against the logarithm of the inhibitor concentration.

    • The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.

    • From this curve, the IC50 value is calculated, representing the concentration at which the inhibitor exhibits 50% of its maximal effect.

G prep 1. Prepare Serial Dilution of Inhibitor setup 2. Add Kinase, Substrate, and Inhibitor to Plate prep->setup initiate 3. Initiate Reaction with ATP setup->initiate incubate 4. Incubate at 30°C initiate->incubate detect 5. Add Detection Reagent (e.g., ADP-Glo) incubate->detect read 6. Read Signal (Luminescence) detect->read analyze 7. Plot Dose-Response Curve & Calculate IC50 read->analyze

Caption: Standard workflow for an in vitro enzymatic kinase inhibition assay.

Conclusion and Future Directions

The comparative analysis of Imatinib, Nilotinib, and Dasatinib highlights a fundamental principle in drug development: a drug's therapeutic window is defined by the balance between its on-target efficacy and its off-target liabilities. Imatinib, while revolutionary, set the stage for the development of second-generation inhibitors with different selectivity profiles. Nilotinib was engineered for higher potency and selectivity, whereas Dasatinib's broader spectrum of activity provides an alternative therapeutic strategy, particularly in cases of resistance.

The choice of inhibitor must be guided by a deep understanding of its cross-reactivity profile. As our ability to profile compounds against the entire human kinome becomes more routine, we can better predict potential side effects and identify opportunities for drug repositioning. For researchers developing novel compounds based on scaffolds like (1-(sec-Butyl)piperidin-4-yl)methanamine, comprehensive cross-reactivity profiling using the methods described herein is not just a regulatory hurdle but a critical step in defining the compound's ultimate clinical utility and safety.

References

  • Title: The development of imatinib as a pharmaceutical agent. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: Drugs of Today URL: [Link]

  • Title: KIT as a therapeutic target in gastrointestinal stromal tumor. Source: Journal of the National Comprehensive Cancer Network URL: [Link]

  • Title: Nilotinib: a potent and selective inhibitor of Bcr-Abl. Source: Expert Opinion on Investigational Drugs URL: [Link]

Comparative

A Comparative Guide to the Potency of (1-(sec-Butyl)piperidin-4-yl)methanamine Derivatives

For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comprehensive comparison of the potential potency of der...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comprehensive comparison of the potential potency of derivatives based on the (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold. While direct comparative studies on a series of these specific derivatives are not extensively published, this guide synthesizes available data from related N-alkylated piperidine compounds to provide insights into their potential pharmacological profiles at key biological targets.

The (1-(sec-Butyl)piperidin-4-yl)methanamine core structure presents a unique combination of a flexible aminomethyl side chain and a moderately bulky, chiral N-sec-butyl group. These features are anticipated to significantly influence receptor binding and functional activity. This guide will explore the potential impact of these structural motifs on potency at opioid, sigma, and muscarinic receptors, which are common targets for piperidine-based ligands.[1][2]

Structure-Activity Relationships: The Influence of the N-sec-Butyl Group

The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. The size, shape, and lipophilicity of the N-alkyl group can dramatically alter a compound's affinity and efficacy at various receptors.

The sec-butyl group is a branched alkyl substituent that introduces steric bulk and chirality compared to simpler linear alkyl chains. This can lead to several effects:

  • Receptor Selectivity: The specific shape of the sec-butyl group may favor binding to receptors with complementary hydrophobic pockets, potentially leading to selectivity for certain receptor subtypes.

  • Conformational Restriction: The steric hindrance of the sec-butyl group can influence the preferred conformation of the piperidine ring, which in turn affects the orientation of the 4-methanamine substituent and its interaction with the receptor binding site.

  • Modulation of Efficacy: The N-substituent can play a crucial role in whether a compound acts as an agonist, antagonist, or inverse agonist. For example, in the context of opioid receptors, the nature of the N-alkyl group is a key factor in determining the balance between mu-agonist and delta-antagonist activities.[3]

Below is a logical diagram illustrating the key structural components influencing the potency of these derivatives.

SAR_Logic cluster_molecule (1-(sec-Butyl)piperidin-4-yl)methanamine Core cluster_properties Structural Properties cluster_pharmacology Pharmacological Outcomes Core Piperidine Ring N_Sub N-sec-Butyl Group Steric_Bulk Steric Bulk N_Sub->Steric_Bulk Chirality Chirality N_Sub->Chirality Lipophilicity Lipophilicity N_Sub->Lipophilicity C4_Sub 4-Methanamine Group Basicity Basicity of Amines C4_Sub->Basicity Affinity Binding Affinity (Ki) Steric_Bulk->Affinity Efficacy Functional Potency (EC50/IC50) Steric_Bulk->Efficacy Chirality->Affinity Chirality->Efficacy Lipophilicity->Affinity Basicity->Affinity Selectivity Receptor Selectivity Affinity->Selectivity Efficacy->Selectivity

Caption: Key structural determinants of potency.

Comparative Potency at Key Biological Targets

This section explores the potential potency of (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives at opioid, sigma, and muscarinic receptors, drawing parallels from existing SAR studies on related N-alkylated piperidines.

Opioid Receptors

N-substituted piperidines are a well-established class of opioid receptor ligands. The nature of the N-substituent is a key determinant of affinity and functional activity (agonist vs. antagonist).

Derivative TypeTarget ReceptorExpected Potency (Ki/EC50)Rationale & Supporting Evidence
N-sec-ButylMu Opioid Receptor (MOR)Moderate to High AffinityBulky N-alkyl groups can be well-tolerated at the MOR. The sec-butyl group may confer a balance of agonist and antagonist properties. Studies on 4-(m-hydroxyphenyl)piperidines show that increasing the bulk of the 4-alkyl substituent can modulate mu-receptor affinity and efficacy.[4]
N-sec-ButylDelta Opioid Receptor (DOR)Variable AffinityThe SAR at the DOR can be distinct from the MOR. Some N-allyl piperidine derivatives show high affinity and agonist activity at the DOR.[5] The sec-butyl group would need to be evaluated to determine its specific impact.
N-sec-ButylKappa Opioid Receptor (KOR)Lower AffinitySelectivity for MOR/DOR over KOR is common for many piperidine-based opioids.[3]
Sigma Receptors

Sigma receptors are another important target for piperidine derivatives, with ligands showing potential in the treatment of neurological disorders and pain.

Derivative TypeTarget ReceptorExpected Potency (Ki)Rationale & Supporting Evidence
N-sec-ButylSigma-1 Receptor (σ1)High AffinityN-alkylation with groups like butyl has been shown to be compatible with high affinity at the σ1 receptor. For example, 4-phenyl-1-(4-phenylbutyl) piperidine is a potent σ1 ligand.[6] The sec-butyl group's steric profile may offer favorable interactions within the σ1 binding site. Phenoxyalkylpiperidines with N-alkylation also show high σ1 affinity.[7][8]
N-sec-ButylSigma-2 Receptor (σ2)Moderate to Low AffinitySelectivity for σ1 over σ2 is often achievable with N-substituted piperidines.[9]
Muscarinic Receptors

N-substituted piperidines are also known to interact with muscarinic acetylcholine receptors, often as antagonists.

Derivative TypeTarget ReceptorExpected Potency (Ki)Rationale & Supporting Evidence
N-sec-ButylM1/M3 Muscarinic ReceptorsModerate AffinityN-substitution on piperidine rings is a common feature of muscarinic antagonists. While N-methyl and N-ethyl groups can increase affinity, larger alkyl groups like n-propyl can decrease it.[10] The branched nature of the sec-butyl group would likely result in moderate affinity, and its specific interactions would determine subtype selectivity.[11][12][13]

Experimental Protocols for Potency Determination

To empirically determine the potency of novel (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives, a combination of radioligand binding assays and functional assays is essential.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Protocol Workflow:

Binding_Assay Start Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and Test Compound Start->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50/Emax)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Protocol Workflow:

GTPgS_Assay Start Prepare Receptor Membranes Incubate Incubate Membranes with [³⁵S]GTPγS and Test Compound Start->Incubate Separate Separate Bound and Free [³⁵S]GTPγS (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (EC50, Emax) Quantify->Analyze

Caption: [³⁵S]GTPγS binding assay workflow.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the GPCR of interest and its associated G-proteins.

  • Incubation: In a multi-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (potential agonist).

  • Separation: Terminate the reaction and separate the G-protein-bound [³⁵S]GTPγS from the free radiolabel, typically by rapid filtration.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation).[3][5][14]

Conclusion

The (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold holds significant promise for the development of novel therapeutic agents. Based on the analysis of related N-alkylated piperidine derivatives, it is hypothesized that compounds derived from this core will exhibit interesting pharmacological profiles, with the potential for high affinity at sigma-1 receptors and modulated activity at opioid and muscarinic receptors. The steric bulk and chirality of the N-sec-butyl group are expected to be key drivers of both potency and selectivity.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the binding affinity and functional potency of novel derivatives. A systematic SAR exploration, guided by these assays, will be crucial for optimizing the pharmacological properties of this promising class of compounds.

References

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  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences. [Link]

  • Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. PubMed Central. [Link]

  • Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. PubMed Central. [Link]

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Validation

in vivo efficacy of compounds synthesized from (1-(sec-Butyl)piperidin-4-yl)methanamine

A Comparative Guide to the In Vivo Efficacy of Novel Piperidine Derivatives This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the in vivo eff...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Novel Piperidine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the in vivo efficacy of novel compounds synthesized from (1-(sec-Butyl)piperidin-4-yl)methanamine. Given the nascent stage of research on this specific chemical family, this document establishes a robust, multi-pronged strategy for characterization, comparing potential outcomes against established benchmarks in key therapeutic areas.

The piperidine ring is a cornerstone of medicinal chemistry, featuring in over seventy commercialized drugs.[1] Its prevalence is due to its favorable physicochemical properties, which can enhance druggability, improve metabolic stability, and facilitate transport across biological membranes.[2] The (1-(sec-Butyl)piperidin-4-yl)methanamine scaffold, with its N-alkylation and primary amine, suggests potential for interaction with a variety of biological targets, particularly within the central nervous system (CNS) and inflammatory pathways.[1][3]

This guide will therefore focus on three high-need therapeutic areas where piperidine derivatives have historically shown promise: neurodegenerative disease, neuropathic pain, and inflammation. We will detail validated in vivo models, explain the rationale behind experimental choices, and provide templates for data comparison against current standards of care.

Part 1: A Roadmap for Preclinical In Vivo Evaluation

The journey from a newly synthesized compound to a viable drug candidate is a multi-step process. An efficient in vivo evaluation workflow is critical to de-risk projects and gather meaningful, translatable data. The initial phase should always involve robust in vitro characterization (e.g., target engagement, cell viability, and ADME profiling) to ensure the compound warrants the significant investment of animal studies.

Below is a generalized workflow for advancing a novel piperidine derivative through preclinical in vivo testing.

G cluster_0 Phase 1: In Vitro & Ex Vivo Screening cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Chronic Disease Modeling synthesis Compound Synthesis ((1-(sec-Butyl)piperidin-4-yl)methanamine derivative) invitro In Vitro Assays (Target Binding, Enzyme Inhibition, Cell Viability) synthesis->invitro adme In Vitro ADME (Microsomal Stability, Permeability) invitro->adme pk_pd Pharmacokinetics (PK) (Single Dose in Rodents) adme->pk_pd Go/No-Go Decision efficacy Acute Efficacy Models (e.g., Paw Edema, Hot Plate) pk_pd->efficacy chronic_pain Neuropathic Pain Model (e.g., CCI, SNL) efficacy->chronic_pain Therapeutic Area Selection alzheimers Alzheimer's Model (e.g., Tg2576) efficacy->alzheimers arthritis Arthritis Model (e.g., CIA) efficacy->arthritis

Caption: High-level workflow for preclinical evaluation of novel compounds.

Part 2: Efficacy Assessment in Neurodegenerative Disease

Rationale and Comparative Framework

The piperidine scaffold is a key feature in several CNS drugs, including the acetylcholinesterase inhibitor Donepezil, a standard treatment for Alzheimer's disease (AD).[4][5] This makes neurodegeneration a logical therapeutic area to investigate for novel derivatives. The primary goal is to assess if a test compound can mitigate the cognitive deficits and/or pathological hallmarks characteristic of AD in a validated animal model.

Alternative/Benchmark Compound:

  • Donepezil: An acetylcholinesterase inhibitor used to improve cognitive function.

  • Anti-Aβ Antibody (e.g., Lecanemab analogue): A disease-modifying therapy that targets amyloid plaques.

Experimental Protocol: Tg2576 Mouse Model of Alzheimer's Disease

The Tg2576 mouse model overexpresses a mutant form of human amyloid precursor protein (APP), leading to age-dependent development of amyloid plaques and cognitive deficits, mirroring key aspects of human AD.[6]

Methodology:

  • Animal Housing & Acclimatization: House 12-month-old male Tg2576 mice in a controlled environment (12h light/dark cycle, ad libitum food and water) for 2 weeks prior to the study.

  • Group Allocation (n=10-12/group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose in water), administered orally (p.o.) daily.

    • Group 2: Test Compound (e.g., 10 mg/kg), p.o., daily.

    • Group 3: Donepezil (e.g., 1 mg/kg), p.o., daily.

  • Dosing Regimen: Administer compounds daily for 28 consecutive days.

  • Behavioral Assessment (Days 22-27): Morris Water Maze (MWM)

    • Acquisition Phase (4 days): Train mice to find a hidden platform in a pool of opaque water over four trials per day. Record escape latency (time to find the platform).

    • Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Record time spent in the target quadrant where the platform was previously located. This tests spatial memory retention.

  • Euthanasia and Tissue Collection (Day 28): Anesthetize mice and collect brain tissue. One hemisphere is fixed for immunohistochemistry (IHC), and the other is snap-frozen for biochemical analysis.

  • Endpoint Analysis:

    • Biochemistry: Quantify soluble and insoluble Aβ42 levels in brain homogenates using ELISA kits.

    • Immunohistochemistry: Stain brain sections with anti-Aβ antibodies (e.g., 6E10) to visualize and quantify amyloid plaque burden.

Data Presentation: Hypothetical Comparative Results
ParameterVehicleTest Compound (10 mg/kg)Donepezil (1 mg/kg)
MWM Escape Latency (Day 4, sec) 55 ± 535 ± 4 38 ± 5*
MWM Time in Target Quadrant (%) 28 ± 345 ± 442 ± 5
Brain Aβ42 Levels (pg/mg tissue) 1500 ± 2001450 ± 1801520 ± 210
Plaque Burden (% Area) 8.5 ± 1.28.2 ± 1.18.6 ± 1.3
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Part 3: Efficacy Assessment in Neuropathic Pain

Rationale and Comparative Framework

Neuropathic pain is a chronic condition resulting from nerve damage and is often poorly managed by traditional analgesics like NSAIDs.[7] New therapeutic agents are urgently needed. The structural similarity of piperidine derivatives to compounds that modulate CNS pathways makes them candidates for novel analgesics.[3]

Alternative/Benchmark Compounds:

  • Gabapentin/Pregabalin: First-line treatments for neuropathic pain, thought to act on α2δ subunits of voltage-gated calcium channels.[8]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for neuropathic pain.[8]

Experimental Protocol: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that involves loose ligation of the sciatic nerve, leading to persistent mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[9]

G Day_Neg14 Day -14 Acclimatize Animals Day_0 Day 0 Baseline Behavioral Testing (von Frey, Hargreaves) Day_Neg14->Day_0 Day_1 Day 1 CCI Surgery on Sciatic Nerve Day_0->Day_1 Day_7 Day 7 Confirm Neuropathy Development Day_1->Day_7 Day_8_21 Days 8-21 Daily Compound Administration Day_7->Day_8_21 Behavioral Behavioral Testing (e.g., Days 10, 14, 18, 21) Day_8_21->Behavioral

Caption: Experimental timeline for the Chronic Constriction Injury (CCI) model.

Methodology:

  • Animal & Baseline: Use male Sprague-Dawley rats (200-250g). Measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli.

  • CCI Surgery: Anesthetize the rat and expose the right sciatic nerve. Place four loose chromic gut ligatures around the nerve.

  • Neuropathy Development: Allow 7 days for neuropathic pain symptoms to develop. Re-measure behavioral responses to confirm allodynia/hyperalgesia.

  • Group Allocation (n=10-12/group):

    • Group 1: Sham Surgery + Vehicle.

    • Group 2: CCI Surgery + Vehicle.

    • Group 3: CCI Surgery + Test Compound (e.g., 30 mg/kg, p.o.).

    • Group 4: CCI Surgery + Gabapentin (e.g., 100 mg/kg, p.o.).

  • Dosing and Testing: Administer compounds daily for 14 days. Conduct behavioral testing 1 hour post-dosing on select days (e.g., 3, 7, 10, 14 of treatment).

  • Endpoint Analysis: The primary endpoint is the paw withdrawal threshold (in grams for von Frey) or latency (in seconds for Hargreaves). An increase in threshold/latency indicates an analgesic effect.

Data Presentation: Hypothetical Comparative Results
Treatment GroupMechanical Withdrawal Threshold (g) - Day 14
Sham + Vehicle 14.5 ± 1.0
CCI + Vehicle 3.2 ± 0.5
CCI + Test Compound (30 mg/kg) 9.8 ± 0.8**
CCI + Gabapentin (100 mg/kg) 8.5 ± 0.7
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. CCI + Vehicle.

Part 4: Efficacy Assessment in Acute Inflammation

Rationale and Comparative Framework

Inflammation is a complex biological response central to many diseases.[10][11] Some piperidine-based compounds have demonstrated anti-inflammatory properties, potentially by modulating cytokine production or inflammatory signaling pathways.[12] The carrageenan-induced paw edema model is a classic, robust, and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[9][10]

Alternative/Benchmark Compounds:

  • Ibuprofen/Diclofenac: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[13]

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema

This model induces a localized, acute inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured.[10]

Methodology:

  • Animal & Baseline: Use male Wistar rats (180-220g). Measure the baseline volume of the right hind paw using a plethysmometer.

  • Group Allocation (n=8-10/group):

    • Group 1: Vehicle (e.g., 1% Tween 80 in saline), p.o.

    • Group 2: Test Compound (e.g., 50 mg/kg), p.o.

    • Group 3: Ibuprofen (e.g., 100 mg/kg), p.o.

  • Compound Administration: Administer all compounds 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

    • % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Data Presentation: Hypothetical Comparative Results
Treatment GroupPaw Volume Increase (mL) at 3 hr% Inhibition of Edema at 3 hr
Vehicle 0.85 ± 0.06-
Test Compound (50 mg/kg) 0.48 ± 0.05 43.5%
Ibuprofen (100 mg/kg) 0.41 ± 0.0451.8%
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle.

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Comparative

Benchmarking (1-(sec-Butyl)piperidin-4-yl)methanamine: A Comparative Guide to Histamine H3 Receptor Antagonism

A Hypothetical Analysis for Drug Discovery Professionals In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Analysis for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of (1-(sec-Butyl)piperidin-4-yl)methanamine, a compound of interest with a piperidine scaffold, against established inhibitors of the Histamine H3 (H3) receptor. Due to the absence of publicly available data on the specific biological targets of (1-(sec-Butyl)piperidin-4-yl)methanamine, we have selected the H3 receptor as a scientifically plausible, hypothetical target. This choice is predicated on the prevalence of the piperidine moiety in a multitude of known H3 receptor antagonists.[1][2]

This document serves as a detailed roadmap for researchers, outlining the requisite experimental protocols to ascertain the binding affinity and functional potency of our lead compound. By juxtaposing its performance with that of well-characterized benchmarks, we aim to provide a robust methodology for its evaluation as a potential therapeutic agent.

The Strategic Choice of the Histamine H3 Receptor

The Histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS).[3][4] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine.[3] Furthermore, it acts as a heteroreceptor, influencing the release of other key neurotransmitters such as dopamine, acetylcholine, and serotonin.[3][5] This neuromodulatory role has rendered the H3 receptor an attractive target for the treatment of various neurological and psychiatric disorders, including sleep disorders, cognitive impairment, and schizophrenia.[3][5]

Benchmark Inhibitors: Setting the Gold Standard

To provide a meaningful context for the performance of (1-(sec-Butyl)piperidin-4-yl)methanamine, two well-established H3 receptor antagonists have been selected as benchmarks:

  • Pitolisant (Wakix®) : The first and only H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[2][8][9] It exhibits high affinity for the human H3 receptor, with a reported Ki value of 0.16 nM.[8] Its mechanism involves blocking H3 autoreceptors, thereby increasing histamine levels in the brain to promote wakefulness.[8][9]

  • Ciproxifan : A highly potent and selective H3 receptor antagonist/inverse agonist that is widely used as a reference compound in preclinical research.[1][10] It demonstrates high affinity for the H3 receptor, with reported Ki values in the sub-nanomolar to low nanomolar range (e.g., 0.7 nM for rat brain H3 receptors).[1][11]

Comparative Performance Evaluation

The following table summarizes the key performance metrics for the benchmark inhibitors. The values for (1-(sec-Butyl)piperidin-4-yl)methanamine are presented as hypothetical placeholders, to be determined by the experimental protocols detailed in this guide.

CompoundTargetBinding Affinity (Ki)Functional Potency (IC50)Mechanism of Action
Pitolisant Histamine H3 Receptor0.16 nM[8]1.5 nM (EC50 for inverse agonism)[8]Competitive Antagonist / Inverse Agonist[8]
Ciproxifan Histamine H3 Receptor~0.7 nM (rat brain)[1][11]9.2 nM[1][11]Competitive Antagonist / Inverse Agonist[10]
(1-(sec-Butyl)piperidin-4-yl)methanamine Histamine H3 Receptor (Hypothetical)To be determinedTo be determinedTo be determined

Experimental Framework for Benchmarking

A rigorous evaluation of (1-(sec-Butyl)piperidin-4-yl)methanamine necessitates a multi-pronged experimental approach, encompassing both binding and functional assays. The following sections provide detailed, step-by-step protocols for these essential experiments.

Histamine H3 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the Histamine H3 receptor, which serves as the foundation for the functional assays described.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi/o) cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Antagonist/ Inverse Agonist Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Neuronal Effects) CREB->Gene_Transcription Regulates

Caption: Histamine H3 Receptor Signaling Pathway.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.[12]

Radioligand_Binding_Workflow A 1. Membrane Preparation HEK293 cells expressing human H3R are homogenized and centrifuged to isolate membranes. B 2. Assay Setup (96-well plate) To each well, add: - H3R membranes - [3H]Nα-methylhistamine (Radioligand) - Test compound (varying concentrations) A->B C 3. Incubation Incubate at 25°C for 2 hours with gentle agitation to reach equilibrium. B->C D 4. Filtration Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. C->D E 5. Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand. D->E F 6. Scintillation Counting Quantify the radioactivity trapped on the filters using a scintillation counter. E->F G 7. Data Analysis Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation. F->G

Caption: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation :

    • Culture HEK293 cells stably expressing the human H3 receptor (e.g., the 445 amino acid isoform).[13]

    • Harvest the cells and resuspend them in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[14]

    • Homogenize the cells using a sonicator or dounce homogenizer.[14]

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[15]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[15]

  • Binding Assay :

    • In a 96-well plate, combine the following in a final volume of 250 µL:[15]

      • H3R membrane preparation (e.g., 50-100 µg protein).

      • [3H]Nα-methylhistamine (a standard H3R radioligand) at a concentration near its Kd (e.g., 2 nM).[14][16]

      • A range of concentrations of the test compound, benchmark inhibitors, or vehicle.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled H3R antagonist (e.g., 10 µM clobenpropit).[14]

  • Incubation and Filtration :

    • Incubate the plates for 2 hours at 25°C with gentle agitation.[14]

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]

    • Wash the filters multiple times with ice-cold wash buffer.[15]

  • Quantification and Analysis :

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.[15]

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the log concentration of the competitor compound.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional activity of the test compound by quantifying its effect on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation or inhibition.[13][17]

GTPgS_Binding_Workflow A 1. Membrane Preparation Prepare H3R-expressing cell membranes as in the radioligand binding assay. B 2. Assay Setup (96-well plate) To each well, add: - H3R membranes - GDP (to ensure G-proteins are in an inactive state) - Test compound/benchmark (antagonist) - H3R agonist (e.g., R-α-methylhistamine) to stimulate the receptor A->B C 3. Pre-incubation Incubate for a short period to allow the antagonist to bind to the receptor. B->C D 4. Reaction Initiation Add [35S]GTPγS to each well to start the binding reaction. C->D E 5. Incubation Incubate at 30°C to allow for agonist-stimulated [35S]GTPγS binding. D->E F 6. Filtration & Washing Terminate the reaction by rapid filtration and wash the filters to remove unbound [35S]GTPγS. E->F G 7. Scintillation Counting Quantify the radioactivity on the filters. F->G H 8. Data Analysis Plot the percentage of agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist to determine the IC50 value. G->H

Caption: Workflow for the [35S]GTPγS Functional Assay.

Step-by-Step Methodology:

  • Reagents and Buffers :

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

    • Guanosine Diphosphate (GDP): To ensure G-proteins are in the inactive state at the start of the assay.

    • H3R Agonist: e.g., R-α-methylhistamine.

    • [35S]GTPγS.

  • Assay Procedure :

    • In a 96-well plate, combine the H3R membrane preparation with GDP (e.g., 10 µM) and varying concentrations of the test compound or benchmark antagonists.

    • Pre-incubate the plate to allow the antagonists to bind to the receptors.[18]

    • Add a fixed concentration of the H3R agonist (e.g., a concentration that gives 80% of the maximal response, EC80) to all wells except those for measuring basal binding.

    • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).

    • Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Quantification :

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis :

    • Construct a concentration-response curve by plotting the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding against the log concentration of the antagonist.

    • Determine the IC50 value from the curve using non-linear regression. This value represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

    • To assess inverse agonist activity, measure the ability of the compound to decrease basal [35S]GTPγS binding in the absence of an agonist.[13]

Conclusion

This guide provides a structured and scientifically grounded methodology for the preclinical benchmarking of (1-(sec-Butyl)piperidin-4-yl)methanamine, or any novel compound with a similar scaffold, as a potential Histamine H3 receptor antagonist. By employing standardized radioligand binding and functional assays, and by comparing the results against well-characterized inhibitors like Pitolisant and Ciproxifan, researchers can generate the robust, comparative data necessary to make informed decisions in the drug development process. The detailed protocols and workflows herein are designed to ensure experimental rigor and reproducibility, forming a critical component of the early-stage evaluation of this promising chemical entity.

References

  • PubChem. Pitolisant | C17H26ClNO | CID 9948102. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. Available from: [Link].

  • Barbier, A. J., et al. (2020). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility.
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  • Leurs, R., et al. (1995). Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. Journal of Medicinal Chemistry, 38(2), 266-271.
  • Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(4), 545-555.
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  • Kim, D., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 276-285.
  • Stasiak, A., et al. (2023). The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. International Journal of Molecular Sciences, 24(16), 12793.
  • Wikipedia. Histamine H3 receptor. Available from: [Link].

  • Wikipedia. Cipralisant. Available from: [Link].

  • Sadek, B., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7, 40653.
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  • ResearchGate. Receptor selectivity profile of ciproxifan. The affinity of the com... Available from: [Link].

  • Witte, D. G., et al. (2006). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. Journal of Pharmacological and Toxicological Methods, 53(2), 143-153.
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  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. Available from: [Link].

  • Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Available from: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

  • PubMed Central. (2014). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 21(2), 58–63.
  • PubMed Central. (2009). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 157(1), 139–149.
  • Publikationsserver der Universität Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Available from: [Link].

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link].

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  • ResearchGate. (A) Radioligand competition binding assay validates hits at the H 3... Available from: [Link].

  • PubMed Central. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(1), 40-46.
  • PubMed. (2019). Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor. ACS Omega, 4(7), 12949–12959.
  • Sadek, B., et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Current Neuropharmacology, 14(1), 47-59.
  • Szymańska, E., et al. (2024). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences, 25(3), 1735.

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Validation

A Comparative Guide to the Spectroscopic Analysis of (1-(sec-Butyl)piperidin-4-yl)methanamine Isomers

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize and differentiate the stereoisomers of (1-(sec-Butyl)piperidin-4-yl)methanamine. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize and differentiate the stereoisomers of (1-(sec-Butyl)piperidin-4-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document explains the causality behind experimental choices and presents detailed methodologies and expected data, grounded in established scientific principles.

Introduction: The Challenge of Stereoisomer Differentiation

(1-(sec-Butyl)piperidin-4-yl)methanamine is a chiral molecule possessing two stereogenic centers: one at the C4 position of the piperidine ring and another at the chiral carbon of the sec-butyl group. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between non-enantiomeric pairs is diastereomeric.

  • Enantiomeric Pairs: (4R, 2'R) & (4S, 2'S); (4R, 2'S) & (4S, 2'R)

  • Diastereomeric Pairs: e.g., (4R, 2'R) vs. (4R, 2'S)

While enantiomers possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties, including different boiling points, solubilities, and, critically for this guide, different spectroscopic signatures.[1] The ability to distinguish between these diastereomers is paramount for stereoselective synthesis, purification, and ensuring the safety and efficacy of potential pharmaceutical candidates.

This guide will focus on a comparative analysis using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

cluster_Isomers Stereoisomers of (1-(sec-Butyl)piperidin-4-yl)methanamine cluster_Relationships Stereochemical Relationships RR (4R, 2'R) Enant Enantiomers (Identical Spectra in Achiral Media) RR->Enant Mirror Image Diast Diastereomers (Different Spectra) RR->Diast Not Mirror Image SS (4S, 2'S) SS->Diast Not Mirror Image RS (4R, 2'S) RS->Enant Mirror Image SR (4S, 2'R) Enant->SS Enant->SR Diast->RS Diast->SR

Caption: Logical relationships between the four stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive method for distinguishing between diastereomers.[2][3] The different spatial arrangement of atoms in diastereomers leads to unique electronic environments for the nuclei, resulting in distinct chemical shifts (δ) and coupling constants (J).

Expected ¹H and ¹³C NMR Spectral Differences

Enantiomers will produce identical NMR spectra in a standard achiral solvent (e.g., CDCl₃, DMSO-d₆).[4] In contrast, a mixture of two diastereomers, such as (4R, 2'R) and (4R, 2'S), will show two distinct sets of signals for nearly every proton and carbon in the molecule.

The most pronounced differences in chemical shifts are expected for the nuclei closest to the stereogenic centers:

  • The protons and carbons of the sec-butyl group.

  • The C4-H proton and the C4 carbon of the piperidine ring.

  • The protons of the aminomethyl (-CH₂NH₂) group.

  • The axial and equatorial protons on the piperidine ring carbons (C2, C3, C5, C6).

Experimental Protocol: NMR Analysis

Sample 1. Sample Preparation ~10 mg of isomer mixture dissolved in ~0.7 mL CDCl₃ Acquire1D 2. 1D Spectra Acquisition ¹H NMR (400 MHz) ¹³C{¹H} NMR (101 MHz) Sample->Acquire1D Acquire2D 3. 2D Spectra Acquisition COSY, HSQC, HMBC (for structural assignment) Acquire1D->Acquire2D Process 4. Data Processing Fourier Transform, Phase & Baseline Correction Acquire2D->Process Analysis 5. Spectral Analysis Assign signals to each diastereomer. Compare chemical shifts (δ) and coupling constants (J). Process->Analysis

Caption: Standard workflow for NMR-based isomer analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary for accurate integration, though this is less critical for simple identification.[5]

  • 2D NMR for Assignment (Optional but Recommended): For unambiguous assignment of all signals, especially in the complex piperidine ring system, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[6][7]

Predicted Comparative Data

The following table presents hypothetical yet realistic data to illustrate the expected differences between two diastereomers.

Assignment Diastereomer 1 (e.g., cis) Diastereomer 2 (e.g., trans) Expected Difference
¹H NMR (δ, ppm)
-CH₂NH₂2.65 (d, J=6.4 Hz)2.72 (d, J=6.8 Hz)Different shift and coupling
Piperidine C4-H1.55 (m)1.70 (m)Significant shift difference
sec-Butyl -CH-2.45 (m)2.58 (m)Significant shift difference
sec-Butyl -CH₃ (d)0.92 (d, J=6.6 Hz)0.95 (d, J=6.7 Hz)Small but measurable shift
sec-Butyl -CH₃ (t)0.85 (t, J=7.4 Hz)0.88 (t, J=7.4 Hz)Small but measurable shift
¹³C NMR (δ, ppm)
-CH₂NH₂45.846.5Clear shift difference
Piperidine C440.141.2Clear shift difference
sec-Butyl -CH-60.561.8Clear shift difference
Piperidine C2/C654.255.0Clear shift difference

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound. While standard MS techniques are generally unable to differentiate stereoisomers, they provide crucial validation of the molecular structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

Expected Fragmentation Pattern

The molecular formula for (1-(sec-Butyl)piperidin-4-yl)methanamine is C₁₀H₂₂N₂.

  • Monoisotopic Mass: 170.1783 g/mol

  • Expected [M+H]⁺: m/z 171.1856

Tandem MS (MS/MS) analysis of the precursor ion (m/z 171.1856) would reveal the fragmentation pattern. The most likely fragmentation pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to a nitrogen atom, resulting in a stable iminium ion.[8][9]

Key Predicted Fragments:

  • Loss of the sec-butyl group: Cleavage between the piperidine nitrogen and the sec-butyl group would yield a fragment corresponding to the piperidine-4-ylmethanamine cation (m/z 114.1178).

  • Loss of the aminomethyl group: Cleavage of the C4-CH₂NH₂ bond could lead to the 1-sec-butylpiperidinium ion (m/z 142.1601).

  • Ring Fission: Various cleavages of the piperidine ring itself can also occur.[8]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 171.186) for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. While it is not capable of distinguishing between stereoisomers, it serves as an essential quality control check to verify the compound's identity. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Expected Characteristic Absorption Bands

The structure contains a primary amine (-NH₂) and a tertiary amine (N-sec-butyl), as well as saturated C-H bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (primary amine)3300 - 3500Medium, SharpTwo distinct bands are expected for the symmetric and asymmetric stretches.[10][11]
C-H Stretch (alkane)2850 - 2960StrongFrom the piperidine ring and sec-butyl group.
N-H Bend (primary amine)1580 - 1650MediumScissoring vibration of the -NH₂ group.[10][12]
C-N Stretch (aliphatic)1020 - 1250Medium-WeakFor both the C-NH₂ and piperidine C-N bonds.[10][13]
Experimental Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount (a single drop or a few milligrams of solid) of the purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion and Summary

The comprehensive spectroscopic analysis of (1-(sec-Butyl)piperidin-4-yl)methanamine isomers relies on the strategic application of multiple techniques.

  • NMR Spectroscopy stands as the sole technique capable of definitively distinguishing and characterizing the diastereomers, with observable differences in both ¹H and ¹³C chemical shifts and coupling constants.

  • Mass Spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pathways, thereby validating the core chemical structure.

  • IR Spectroscopy provides a rapid and effective confirmation of the presence of essential functional groups, serving as a primary identity check.

Together, these methods provide a self-validating system for the complete structural elucidation and isomeric differentiation of this compound, ensuring the scientific rigor required in research and pharmaceutical development.

References

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of (1-(sec-Butyl)piperidin-4-yl)methanamine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, aliphatic amines, particularly piperidine derivatives like (1-(sec...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, aliphatic amines, particularly piperidine derivatives like (1-(sec-Butyl)piperidin-4-yl)methanamine, are common structural motifs. While essential for discovery, these molecules demand a profound respect for safety. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of (1-(sec-Butyl)piperidin-4-yl)methanamine, grounded in established safety principles for related chemical classes.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough hazard assessment is mandatory.[9][10] Given the chemical nature of (1-(sec-Butyl)piperidin-4-yl)methanamine, the primary hazards are anticipated to be:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[8]

  • Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.[3][5]

  • Flammability: As with many organic amines, there is a risk of flammability, especially in the presence of ignition sources.[2][4][6]

  • Reactivity: Potential for hazardous reactions with incompatible materials such as strong oxidizing agents and acids.[4]

The cornerstone of safe handling lies in the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize reliance on PPE alone.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for risk mitigation.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is crucial for safeguarding against the hazards of (1-(sec-Butyl)piperidin-4-yl)methanamine.[9][11][12][13] The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shield.[12]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[8] A face shield provides an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns and absorption of the toxic substance.[5][12] Double gloving may be necessary for extended operations.
Body Flame-resistant lab coat.Protects against splashes and brief contact with flammable material.[9]
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[5][14] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[7][11]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[9]
Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and material.

  • Goggles and Face Shield: Adjust for a secure fit.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-in-glove technique.

  • Face Shield and Goggles: Handle by the headband or earpieces.

  • Lab Coat: Remove by rolling it inside out, avoiding contact with the exterior.

  • Wash Hands: Thoroughly wash hands with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Recommended PPE donning and doffing sequence.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of (1-(sec-Butyl)piperidin-4-yl)methanamine is essential for laboratory safety and environmental responsibility.

Handling and Storage Protocol
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[5][14]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][6]

  • Incompatible Materials: Store separately from strong oxidizing agents and acids.[4]

  • Storage: Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][14]

  • Spill Response: In the event of a spill, evacuate the area and alert laboratory personnel. Use appropriate absorbent materials for containment, and dispose of as hazardous waste. Do not attempt to clean up a large spill without proper training and equipment.[2]

Chemical Waste Disposal Plan

The disposal of amine-containing waste must be handled with care to prevent environmental contamination.[15]

  • Waste Segregation: Keep amine waste separate from other chemical waste streams to avoid hazardous reactions.[15]

  • Containerization: Collect all waste containing (1-(sec-Butyl)piperidin-4-yl)methanamine in a designated, labeled, and sealed container.

  • Disposal Method: Amine waste should be disposed of through a licensed hazardous waste disposal company.[15] Do not dispose of down the drain or in regular trash.[15] Various industrial methods for amine waste treatment include incineration, advanced oxidation, and biological degradation, though these are typically performed by specialized facilities.[16][17]

By adhering to these guidelines, researchers can confidently and safely work with (1-(sec-Butyl)piperidin-4-yl)methanamine, ensuring both personal safety and the integrity of their research.

References

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